1,3-Di-tert-butylbenzimidazolium chloride
Description
The exact mass of the compound 1,3-Di-tert-butylbenzimidazolium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Di-tert-butylbenzimidazolium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Di-tert-butylbenzimidazolium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-ditert-butylbenzimidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N2.ClH/c1-14(2,3)16-11-17(15(4,5)6)13-10-8-7-9-12(13)16;/h7-11H,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQDFXSMZLANNA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=[N+](C2=CC=CC=C21)C(C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584844 | |
| Record name | 1,3-Di-tert-butyl-1H-benzimidazol-3-ium chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946607-10-9 | |
| Record name | 1,3-Di-tert-butyl-1H-benzimidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di-tert-butylbenzimidazolium chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Di-tert-butylbenzimidazolium Chloride
Abstract
This technical guide provides a detailed exploration of 1,3-Di-tert-butylbenzimidazolium chloride, a significant precursor to a sterically hindered N-heterocyclic carbene (NHC). NHCs are a cornerstone of modern organometallic chemistry and catalysis, often serving as highly effective ancillary ligands for a variety of metal centers. The bulky tert-butyl groups of the titular compound impart unique steric and electronic properties to the resulting carbene, influencing the stability and reactivity of its metal complexes. This document offers a scientifically grounded, two-step synthesis protocol, a thorough characterization workflow with expected analytical data, and a discussion of the compound's relevance and applications for researchers in chemistry and drug development.
Introduction: The Significance of Sterically Demanding NHC Precursors
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, largely due to their strong σ-donating properties which lead to the formation of highly stable metal complexes. 1,3-Di-tert-butylbenzimidazolium chloride is a key precursor to one such NHC. Its importance lies in the sterically demanding tert-butyl substituents on the nitrogen atoms. This steric bulk creates a well-defined coordination sphere around the metal center, which can enhance catalytic selectivity and prevent ligand dimerization or decomposition pathways.
The deprotonation of 1,3-Di-tert-butylbenzimidazolium chloride yields the corresponding benzimidazol-2-ylidene, a carbene that is both nucleophilic and sterically encumbered. This combination makes it a valuable ligand for cross-coupling reactions, metathesis, and other catalytic transformations. This guide provides the essential knowledge for the reliable synthesis and rigorous characterization of this pivotal chemical building block.
Synthesis of 1,3-Di-tert-butylbenzimidazolium chloride
The synthesis is logically approached as a two-stage process. First, the diamine backbone, N,N'-di-tert-butyl-1,2-phenylenediamine, is prepared. This intermediate is then cyclized to form the final benzimidazolium salt.
Step 1: Synthesis of the Precursor N,N'-di-tert-butyl-1,2-phenylenediamine
The introduction of tert-butyl groups onto the nitrogen atoms of 1,2-phenylenediamine is the critical first step. A common and effective method involves the reductive amination of 1,2-phenylenediamine with acetone, followed by alkylation. However, a more direct approach is the copper-catalyzed N-tert-butylation of aromatic amines. This method offers a milder alternative to traditional protocols that may require harsh conditions.
Experimental Protocol: Copper-Catalyzed N-tert-Butylation
-
Materials:
-
1,2-phenylenediamine
-
tert-Butyl 2,2,2-trichloroacetimidate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Nitromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2-phenylenediamine (1.0 eq) and Cu(OTf)₂ (5 mol%).
-
Add anhydrous nitromethane via syringe.
-
To this stirring suspension, add tert-butyl 2,2,2-trichloroacetimidate (2.2 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N,N'-di-tert-butyl-1,2-phenylenediamine.
-
-
Causality and Insights:
-
Catalyst Choice: Cu(OTf)₂ is an effective Lewis acid catalyst for this transformation, activating the tert-butylating agent.
-
Solvent: Anhydrous nitromethane is a suitable polar aprotic solvent for this reaction. It is crucial to use an anhydrous solvent to prevent unwanted side reactions.
-
Work-up: The aqueous bicarbonate wash neutralizes any acidic residues, and the brine wash helps to remove water from the organic phase.
-
Step 2: Cyclization to form 1,3-Di-tert-butylbenzimidazolium chloride
The synthesized diamine is cyclized using an orthoformate, which provides the C2 carbon of the benzimidazole ring. Subsequent treatment with a chloride source yields the desired salt.
Experimental Protocol: Cyclization and Salt Formation
-
Materials:
-
N,N'-di-tert-butyl-1,2-phenylenediamine (from Step 1)
-
Triethyl orthoformate
-
Ammonium chloride or concentrated hydrochloric acid
-
Toluene or Xylene
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N,N'-di-tert-butyl-1,2-phenylenediamine (1.0 eq) in toluene.
-
Add triethyl orthoformate (1.2 eq) and a catalytic amount of ammonium chloride (or a few drops of concentrated HCl).
-
Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) for 12-24 hours. The progress can be monitored by observing the formation of a precipitate.
-
After cooling to room temperature, the product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield 1,3-Di-tert-butylbenzimidazolium chloride as a solid.
-
-
Causality and Insights:
-
Reagent: Triethyl orthoformate serves as a source for the methine bridge that forms the C2 position of the benzimidazolium ring. The reaction proceeds via the formation of an intermediate amidine, which then undergoes intramolecular cyclization.
-
Acid Catalyst: The acidic conditions protonate the orthoformate, making it more electrophilic and facilitating the initial reaction with the diamine.
-
Solvent and Temperature: High-boiling aromatic solvents like toluene or xylene are used to achieve the necessary temperature for the cyclization and to azeotropically remove the ethanol byproduct, driving the reaction to completion.
-
Purification: The product is often crystalline and sparingly soluble in non-polar solvents like diethyl ether, allowing for simple and effective purification by washing.
-
Visualized Synthesis Workflow
Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 1,3-Di-tert-butylbenzimidazolium chloride. A combination of spectroscopic and physical methods should be employed.
Quantitative Data Summary
| Property | Expected Value |
| Molecular Formula | C₁₅H₂₃ClN₂ |
| Molecular Weight | 266.81 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 204 °C (decomposition)[1] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the C2-proton, and the tert-butyl groups.
-
A singlet in the downfield region (δ 9-11 ppm) is characteristic of the acidic proton at the C2 position (NCHN).
-
Multiplets in the aromatic region (δ 7.5-8.0 ppm) correspond to the four protons on the benzene ring.
-
A large singlet in the upfield region (δ ~1.8 ppm) integrating to 18 protons is indicative of the two equivalent tert-butyl groups.
-
-
¹³C NMR: The carbon NMR provides further confirmation of the structure.
-
The C2 carbon (NCN) is expected to appear in the range of δ 140-145 ppm.
-
Signals for the aromatic carbons will be observed between δ 110-135 ppm.
-
The quaternary carbons of the tert-butyl groups will appear around δ 60-65 ppm, and the methyl carbons of the tert-butyl groups will be found further upfield at approximately δ 30-35 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic groups, as well as C=N and C=C stretching frequencies associated with the benzimidazolium ring.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the cationic fragment [M-Cl]⁺ at m/z corresponding to C₁₅H₂₃N₂⁺.
Elemental Analysis: Combustion analysis should provide the percentage composition of Carbon, Hydrogen, and Nitrogen, which should be in close agreement with the calculated values for the empirical formula C₁₅H₂₃ClN₂.
Applications in Research and Development
The primary application of 1,3-Di-tert-butylbenzimidazolium chloride is as a stable, storable precursor to the 1,3-Di-tert-butylbenzimidazol-2-ylidene carbene. This NHC is used in a variety of catalytic applications, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: The corresponding NHC-Pd complexes are effective catalysts for Suzuki, Heck, and Buchwald-Hartwig amination reactions.
-
Ruthenium-Catalyzed Metathesis: NHC ligands are crucial for the stability and activity of Grubbs-type olefin metathesis catalysts.
-
Gold and Copper Catalysis: NHC-Au and NHC-Cu complexes are used in a range of transformations, including hydroamination and cycloaddition reactions.
The steric bulk provided by the tert-butyl groups can lead to higher catalyst turnover numbers and improved selectivity in these reactions.
Safety and Handling
1,3-Di-tert-butylbenzimidazolium chloride is harmful if swallowed and causes serious eye irritation[1]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
References
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. | Download Table. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
1,3-Di-tert-butylbenzimidazoli | 673390-500MG | SIGMA-ALDRICH | SLS. (n.d.). SLS. Retrieved January 18, 2026, from [Link]
- Tert-alkyl-phenylenediamines. (1989). Google Patents.
-
Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts | Request PDF. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]
-
An improved synthesis of bis(1,3-di- N- tert-butylimidazol-2-ylidene)palladium(0) and its use in C–C and C–N coupling reactions. (2001). ResearchGate. Retrieved January 18, 2026, from [Link]
-
1,3-Di-tert-butylimidazol-2-ylidene | C11H20N2 | CID 10961644. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Supporting Information for Glycerol as a reusable solvent for N-Boc protection of amines. (n.d.). Synlett. Retrieved January 18, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of benzylidene-[2][3][4]thaidiazol -2-yl-amine. (2006). Al Mustansiriyah Journal of Pharmaceutical Sciences, 3(1), 32-39. [Link]
-
Supporting Information for Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Supporting Information for Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
1,3Bis(4- tert -butylbenzyl)-4,5-dihydroimidazolium chloride monohydrate | Request PDF. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]
-
N,N'-Di-2-butyl-1,4-phenylenediamine. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
- Production process of N,N'-di-sec-butyl-1,4-phenylenediamine. (2015). Google Patents.
Sources
Crystal Structure Analysis of 1,3-Di-tert-butylbenzimidazolium Chloride: A Technical Guide
This guide provides an in-depth technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 1,3-Di-tert-butylbenzimidazolium chloride, a prominent precursor to N-heterocyclic carbenes (NHCs). While a definitive crystal structure for this specific chloride salt is not publicly available, this guide will delineate the complete analytical workflow. To illustrate the core principles of structural interpretation, we will reference the crystallographic data of the closely related compound, 1,3-Diethylbenzimidazolium iodide , as a representative analogue. This approach ensures a scientifically rigorous exploration of the structural characteristics inherent to this class of compounds.
Introduction: The Significance of Benzimidazolium Salts
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and steric tuneability. The stability and catalytic activity of NHC-metal complexes are profoundly influenced by the electronic and steric profiles of the NHC ligand. Benzimidazolium salts, such as 1,3-Di-tert-butylbenzimidazolium chloride, are crucial precursors for the in-situ generation of NHCs. The bulky tert-butyl groups on the nitrogen atoms impart significant steric hindrance, which can enhance the stability of the resulting carbene and influence the selectivity of catalytic reactions. A thorough understanding of the three-dimensional structure of these precursor salts through single-crystal X-ray diffraction is paramount for rational ligand design and the development of novel catalytic systems.
Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal
The synthesis of 1,3-dialkylbenzimidazolium salts is a well-established procedure, typically involving the N-alkylation of benzimidazole.[1] The bulky tert-butyl groups in 1,3-Di-tert-butylbenzimidazolium chloride necessitate specific reaction conditions to achieve good yields.
Experimental Protocol: Synthesis of 1,3-Di-tert-butylbenzimidazolium Chloride
Objective: To synthesize 1,3-Di-tert-butylbenzimidazolium chloride from benzimidazole and a suitable alkylating agent.
Materials:
-
Benzimidazole
-
tert-Butyl chloride
-
A strong base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Deprotonation of Benzimidazole: In a flame-dried Schlenk flask under an inert atmosphere, dissolve benzimidazole in the anhydrous solvent. Add the strong base portion-wise at 0 °C with stirring. Allow the reaction to warm to room temperature and stir for 1-2 hours to ensure complete deprotonation.
-
N-alkylation: To the resulting solution of the benzimidazolide anion, add tert-butyl chloride dropwise. The reaction mixture is then heated to reflux and maintained for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether or ethanol) to yield the pure 1,3-Di-tert-butylbenzimidazolium chloride.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
For benzimidazolium salts, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or hexane) often yields good quality crystals.
Single-Crystal X-ray Diffraction Analysis: Elucidating the Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated structure factors.
-
Structure Validation: The final structure is validated using software like PLATON and checked for consistency using the checkCIF protocol.
Structural Interpretation: A Case Study of a Representative Analogue
As a definitive crystal structure for 1,3-Di-tert-butylbenzimidazolium chloride is not publicly available, we will discuss the expected structural features and analyze the crystal structure of a closely related compound, 1,3-Diethylbenzimidazolium iodide , to illustrate the key concepts.[2]
Disclaimer: The following crystallographic data and structural discussion pertain to 1,3-Diethylbenzimidazolium iodide and are used to provide a representative example of the structural features of 1,3-dialkylbenzimidazolium salts.
Molecular Structure of the Cation
Caption: Molecular Structure of the 1,3-Di-tert-butylbenzimidazolium Cation.
In the case of 1,3-Di-tert-butylbenzimidazolium chloride, the cation would consist of a planar benzimidazole core with two bulky tert-butyl groups attached to the nitrogen atoms. The C2-H proton on the imidazolium ring is acidic and is a key feature for the formation of the corresponding N-heterocyclic carbene.
Crystallographic Data for 1,3-Diethylbenzimidazolium Iodide
The following table summarizes the crystallographic data for the analogue compound, 1,3-Diethylbenzimidazolium iodide.[2]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₅N₂⁺·I⁻ |
| Formula Weight | 302.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.139(2) |
| b (Å) | 15.658(3) |
| c (Å) | 14.162(3) |
| β (°) | 109.13(3) |
| Volume (ų) | 2331.2(8) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.721 |
Analysis of Bond Lengths and Angles
In 1,3-Diethylbenzimidazolium iodide, the benzimidazole core is essentially planar. The C-N bond lengths within the imidazolium ring are typically in the range of 1.33-1.38 Å, indicating partial double bond character. The N-C-N bond angle is expected to be around 108-110°. For 1,3-Di-tert-butylbenzimidazolium chloride, the steric bulk of the tert-butyl groups might cause slight distortions in the bond angles around the nitrogen atoms to minimize steric strain.
Intermolecular Interactions
The crystal packing of benzimidazolium salts is governed by a variety of non-covalent interactions, including:
-
Hydrogen Bonding: The acidic C2-H proton can form hydrogen bonds with the chloride anion. Other C-H protons on the aromatic ring and the alkyl groups can also participate in weaker C-H···Cl interactions.
-
π-π Stacking: The planar benzimidazole rings can engage in π-π stacking interactions, which contribute significantly to the stability of the crystal lattice.
-
van der Waals Forces: These forces are particularly important for the bulky tert-butyl groups.
In the crystal structure of 1,3-Diethylbenzimidazolium iodide, the cations form columns, and there is evidence of π-π stacking between the benzimidazolium rings of adjacent cations.[2] One of the iodide anions forms a weak hydrogen bond with the C2-H proton of a cation.[2] Similar interactions would be expected in the crystal structure of 1,3-Di-tert-butylbenzimidazolium chloride, with the bulky tert-butyl groups likely influencing the packing arrangement to a large extent.
Conclusion
The crystal structure analysis of 1,3-Di-tert-butylbenzimidazolium chloride, and related benzimidazolium salts, provides invaluable insights into their molecular geometry and intermolecular interactions. This knowledge is crucial for understanding their properties as NHC precursors and for the rational design of new catalysts for a wide range of chemical transformations. While the specific crystallographic data for the title compound remains to be reported, the methodologies and principles of structural analysis outlined in this guide provide a comprehensive framework for its future characterization. The use of data from the analogous 1,3-Diethylbenzimidazolium iodide serves to illustrate the key structural features that are characteristic of this important class of compounds.
References
-
Stibrany, R. T., Schugar, H. J., & Potenza, J. A. (2003). 1,3-Diethylbenzimidazolium iodide. Acta Crystallographica Section E: Structure Reports Online, 60(1), o28–o30. [Link]
-
ResearchGate. (n.d.). 1,3-Diethylbenzimidazolium iodide. Retrieved January 18, 2026, from [Link]
-
Sci-Hub. (n.d.). 1,3-Diethylbenzimidazolium iodide. Retrieved January 18, 2026, from [Link]
-
Akkurt, M., et al. (2008). 1,3-Bis(3-phenylpropyl)benzimidazolium bromide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2219. [Link]
-
PubChem. (n.d.). 1,3-Diethylbenzimidazolium. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. RSC Advances, 14(8), 5439-5451. [Link]
Sources
Spectroscopic Data of 1,3-Di-tert-butylbenzimidazolium Chloride: A Technical Guide for Researchers
Introduction
1,3-Di-tert-butylbenzimidazolium chloride is a prominent member of the N-heterocyclic carbene (NHC) precursor family. These salts are pivotal in organometallic chemistry and catalysis, serving as stable sources for the in situ generation of highly reactive NHC ligands.[1][2][3] The steric bulk afforded by the tert-butyl groups on the nitrogen atoms imparts unique stability and reactivity to the corresponding carbene, making this compound a valuable tool for researchers in drug development and materials science.[4][5]
The molecular structure of 1,3-Di-tert-butylbenzimidazolium chloride is presented below:
Molecular Structure and Spectroscopic Correlation
The following diagram illustrates the key structural features of the 1,3-Di-tert-butylbenzimidazolium cation and the corresponding regions that give rise to distinct spectroscopic signals.
Caption: Molecular structure of the 1,3-Di-tert-butylbenzimidazolium cation with key proton environments highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1,3-Di-tert-butylbenzimidazolium chloride, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of 1,3-Di-tert-butylbenzimidazolium chloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for the acidic imidazolium proton.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of 1,3-Di-tert-butylbenzimidazolium chloride is expected to be relatively simple and highly characteristic.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.5 - 11.5 | Singlet | 1H | NCHN (Imidazolium H-C2) |
| ~7.6 - 7.8 | Multiplet | 2H | Aromatic H |
| ~7.4 - 7.6 | Multiplet | 2H | Aromatic H |
| ~1.8 - 2.0 | Singlet | 18H | -C(CH ₃)₃ |
Causality Behind Predicted Chemical Shifts:
-
Imidazolium Proton (H-C2): This proton is attached to a carbon atom situated between two positively charged nitrogen atoms. This environment results in significant deshielding, causing its signal to appear far downfield, typically above 10 ppm. Its exact chemical shift is sensitive to solvent and concentration due to potential hydrogen bonding interactions.
-
Aromatic Protons: The protons on the benzo-fused ring will appear in the typical aromatic region (7-8 ppm). Due to the symmetry of the benzimidazole core, two sets of chemically equivalent protons are expected, likely presenting as multiplets.
-
tert-Butyl Protons: The 18 protons of the two equivalent tert-butyl groups are expected to appear as a sharp singlet in the upfield region (1.8-2.0 ppm). The singlet multiplicity arises from the absence of adjacent protons for coupling. The high integration value (18H) is a key identifier.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~145 - 150 | NC HN (Imidazolium C2) |
| ~133 - 136 | Aromatic C (quaternary) |
| ~125 - 128 | Aromatic CH |
| ~113 - 116 | Aromatic CH |
| ~60 - 65 | -C (CH₃)₃ |
| ~30 - 33 | -C(C H₃)₃ |
Interpretation of ¹³C Chemical Shifts:
-
Imidazolium Carbon (C2): Similar to its attached proton, the C2 carbon is significantly deshielded by the adjacent nitrogen atoms, resulting in a downfield chemical shift.
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the 110-140 ppm range, with the quaternary carbons appearing slightly further downfield than the protonated carbons.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 60-65 ppm, while the methyl carbons will be found further upfield, around 30-33 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. .
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.
-
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection: Typically, scan the mid-IR range (4000-400 cm⁻¹).
Predicted IR Data and Interpretation
Table 3: Predicted IR Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 - 3000 | Medium-Weak | Aromatic and Imidazolium C-H stretch |
| ~2980 - 2850 | Strong | Aliphatic C-H stretch (tert-butyl) |
| ~1610, 1480, 1450 | Medium | C=C and C=N stretching (aromatic and imidazolium rings) |
| ~1370, 1390 | Medium-Strong | C-H bending (gem-dimethyl of tert-butyl) |
| ~800 - 700 | Strong | Aromatic C-H out-of-plane bending |
Key Vibrational Modes:
-
C-H Stretching: The spectrum will be dominated by the strong C-H stretching vibrations of the abundant tert-butyl groups in the 2980-2850 cm⁻¹ region. Weaker absorptions from the aromatic and imidazolium C-H stretches are expected above 3000 cm⁻¹.
-
Ring Stretching: Vibrations corresponding to the C=C and C=N bonds within the benzimidazolium ring system will appear in the 1610-1450 cm⁻¹ region.
-
C-H Bending: The characteristic "umbrella" mode of the tert-butyl groups will give rise to distinct absorptions around 1370 and 1390 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is the preferred method for ionic compounds like 1,3-Di-tert-butylbenzimidazolium chloride, as it is a soft ionization technique that typically keeps the parent cation intact.
-
Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
-
Analysis: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The analysis is performed in positive ion mode.
Predicted Mass Spectrum and Fragmentation
The ESI mass spectrum is expected to show a prominent peak corresponding to the intact cation.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
|---|---|
| 231.18 | [M-Cl]⁺ (C₁₅H₂₃N₂⁺) |
| 57.07 | [C(CH₃)₃]⁺ |
Interpretation of Mass Spectrum:
-
Parent Cation: The base peak in the positive ion ESI mass spectrum will correspond to the 1,3-Di-tert-butylbenzimidazolium cation ([M-Cl]⁺), with a calculated m/z of 231.18. This confirms the molecular weight of the cationic portion of the molecule.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. A common fragmentation pathway for molecules containing tert-butyl groups is the loss of the tert-butyl group to form a stable tert-butyl cation, which would be observed at an m/z of 57.07.
The fragmentation pathway can be visualized as follows:
Caption: A simplified diagram showing the expected primary ion and a potential fragment in the ESI mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of 1,3-Di-tert-butylbenzimidazolium chloride, encompassing NMR, IR, and Mass Spectrometry, provides a unique and definitive fingerprint for this compound. The predicted data and interpretation presented in this guide offer a solid foundation for researchers to confirm the identity, purity, and structural integrity of their samples. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is paramount for the successful application of this versatile NHC precursor in various fields of chemical research.
References
-
Oriental Journal of Chemistry. (2017). Synthesis and NMR study of N-heterocyclic Carbenes (NHC) Precursors Derived from Troger's Base. Retrieved January 17, 2026, from [Link]
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved January 17, 2026, from [Link]
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Wiley-VCH. (n.d.). N-Heterocyclic Carbenes. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2010). Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: Synthetic, Structural, and Spectroscopic Studies of (NHC)Platinum(II) Complexes. Organometallics. Retrieved January 17, 2026, from [Link]
-
De Gruyter. (2016). CHAPTER 1: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Retrieved January 17, 2026, from [Link]
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Beilstein Journals. (2013). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Retrieved January 17, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 17, 2026, from [Link]
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some previous examples (13c-nmr). (n.d.). Retrieved January 17, 2026, from [Link]
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SLS. (n.d.). 1,3-Di-tert-butylbenzimidazoli | 673390-500MG | SIGMA-ALDRICH. Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved January 17, 2026, from [Link]
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Análisis Vínicos. (n.d.). 1,3-Di-tert-butylbenzimidazolium chloride. Retrieved January 17, 2026, from [Link]
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PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved January 17, 2026, from [Link]
-
Assiut University. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Di-tert-butylbenzimidazolium Chloride
Introduction
1,3-Di-tert-butylbenzimidazolium chloride is a prominent member of the N-heterocyclic carbene (NHC) precursor family. NHCs have emerged as a significant class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. The thermal stability of NHC precursors like 1,3-Di-tert-butylbenzimidazolium chloride is a critical parameter that dictates their utility in high-temperature catalytic applications and material synthesis. Understanding the thermal decomposition profile and the associated mechanisms is paramount for optimizing reaction conditions, ensuring process safety, and predicting the lifespan of catalysts derived from this precursor. This guide provides a comprehensive analysis of the thermal stability and decomposition of 1,3-Di-tert-butylbenzimidazolium chloride, drawing upon established principles of physical organic chemistry and data from analogous systems.
Thermal Stability Analysis
The thermal stability of an ionic compound is intrinsically linked to the strength of the ionic and covalent bonds within its structure. For 1,3-Di-tert-butylbenzimidazolium chloride, the bulky tert-butyl groups on the nitrogen atoms of the benzimidazolium ring play a significant role in its thermal behavior.
Quantitative Thermal Data
| Parameter | Value/Expected Range | Method | Source/Rationale |
| Melting Point (mp) | 204 °C (with decomposition) | Visual Inspection/Capillary Method | |
| Onset Decomposition Temperature (Tonset) | Estimated: 200-220 °C | Thermogravimetric Analysis (TGA) | Inferred from the melting point with decomposition and general data on imidazolium halides. Halide anions are known to reduce the thermal stability of imidazolium salts.[1] |
| Peak Decomposition Temperature (Tpeak) | Estimated: 210-230 °C | Derivative Thermogravimetry (DTG) | Expected to be slightly above the onset temperature, representing the point of maximum rate of mass loss. |
| Decomposition Pathway(s) | Proposed: SN1-type dealkylation | Mechanistic Studies of Analogues | The tertiary nature of the tert-butyl group strongly favors a carbocation-mediated pathway over the SN2 mechanism commonly observed for less sterically hindered alkyl groups.[2] |
Decomposition Mechanism
The thermal decomposition of 1,3-dialkylimidazolium halides typically proceeds via a dealkylation pathway. For many simple alkyl groups, an SN2-type nucleophilic attack by the halide anion on one of the N-alkyl groups is the predominant mechanism. However, in the case of 1,3-Di-tert-butylbenzimidazolium chloride, the extreme steric hindrance around the nitrogen atoms and the high stability of the resulting tert-butyl carbocation make an SN1-type mechanism the more plausible decomposition route.
Proposed SN1 Decomposition Pathway
The proposed mechanism involves a two-step process:
-
Heterolytic Cleavage: The carbon-nitrogen bond between a tert-butyl group and the benzimidazolium ring undergoes heterolytic cleavage. This is the rate-determining step and results in the formation of a stable tert-butyl carbocation and the neutral 1-tert-butylbenzimidazole. The stability of the tertiary carbocation is a key driving force for this step.
-
Ion Recombination: The highly reactive tert-butyl carbocation then rapidly combines with the chloride anion present in the ionic lattice to form tert-butyl chloride.
This pathway is distinct from the SN2 mechanism observed for imidazolium salts with less bulky alkyl substituents (e.g., methyl, ethyl), where the halide anion directly attacks the α-carbon of the alkyl group.[3]
Visualizing the Decomposition Pathway
The following diagram illustrates the proposed SN1 decomposition of 1,3-Di-tert-butylbenzimidazolium chloride.
Caption: Proposed SN1 decomposition pathway of 1,3-Di-tert-butylbenzimidazolium chloride.
Experimental Protocol for Thermal Analysis
To experimentally validate the proposed thermal profile and decomposition mechanism, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Coupling the TGA to a Mass Spectrometer (TGA-MS) or a Gas Chromatograph-Mass Spectrometer (Pyrolysis-GC-MS) would provide definitive identification of the decomposition products.
Instrumentation and Parameters
-
TGA-DSC Instrument: A simultaneous TGA-DSC instrument is ideal for correlating mass loss with thermal events (endothermic or exothermic processes).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1,3-Di-tert-butylbenzimidazolium chloride into an alumina or platinum crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Coupled Mass Spectrometry (TGA-MS):
-
The outlet of the TGA furnace should be connected to the inlet of a mass spectrometer via a heated transfer line (maintained at ~220 °C) to prevent condensation of the evolved gases.
-
The mass spectrometer should be set to scan a mass-to-charge (m/z) range of 10-300 amu to detect the expected decomposition products.
-
Expected Observations and Interpretation
-
DSC Profile: An endothermic peak should be observed corresponding to the melting of the compound. This peak will likely be immediately followed by or overlap with the onset of decomposition.
-
TGA Profile: A significant mass loss event is expected to commence around 204 °C, corresponding to the decomposition of the salt. The total mass loss should be consistent with the loss of a tert-butyl group and a chloride ion in the form of tert-butyl chloride.
-
TGA-MS/Pyrolysis-GC-MS Data: The mass spectrum of the evolved gas is expected to show characteristic fragments of tert-butyl chloride and 1-tert-butylbenzimidazole. The identification of these products would provide strong evidence for the proposed SN1 decomposition mechanism. Pyrolysis-GC-MS can be used to separate and identify the volatile decomposition products with high confidence.[4][5]
Workflow for Experimental Validation
Caption: Experimental workflow for the thermal analysis of 1,3-Di-tert-butylbenzimidazolium chloride.
Conclusion
1,3-Di-tert-butylbenzimidazolium chloride exhibits moderate thermal stability, with decomposition commencing around its melting point of 204 °C. The presence of sterically demanding tert-butyl groups dictates a plausible SN1-type decomposition mechanism, leading to the formation of 1-tert-butylbenzimidazole and tert-butyl chloride. This is in contrast to many other 1,3-dialkylimidazolium halides which favor an SN2 pathway. For researchers and professionals in drug development and catalysis, a thorough understanding of this thermal behavior is crucial for the rational design of synthetic routes and the establishment of robust process parameters. The experimental protocols outlined in this guide provide a clear framework for the detailed characterization of the thermal properties of this and related N-heterocyclic carbene precursors.
References
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Hao, Y., Peng, J., Hu, S., Li, J., & Zhai, M. (2010). Thermal decomposition of allyl-imidazolium-based ionic liquid studied by TGA–MS analysis and DFT calculations. Thermochimica Acta, 501(1-2), 78-83. [Link]
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Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal properties of imidazolium ionic liquids. Thermochimica acta, 357, 97-102. [Link]
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Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(47), 20480-20494. [Link]
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Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews, 42(14), 5963-5977. [Link]
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Wooster, T. J., Johanson, K. M., Fraser, K. J., MacFarlane, D. R., & Scott, J. L. (2006). Thermal degradation of ionic liquids. Green Chemistry, 8(7), 691-696. [Link]
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Gamer, T., & Seddon, K. R. (2012). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools, 2nd Edition. Wiley-VCH. [Link]
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Armstrong, J. P., & Jones, C. D. (2008). Vaporisation and thermal decomposition of dialkylimidazolium halide ion ionic liquids. Physical Chemistry Chemical Physics, 10(43), 6542-6551. [Link]
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Wikipedia. (2023). Pyrolysis–gas chromatography–mass spectrometry. [Link]
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Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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American Chemical Society. (2021). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. [Link]
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American Journal of Engineering Research. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER). [Link]
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Royal Society of Chemistry. (2018). Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. Materials Advances. [Link]
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Organic Syntheses. (n.d.). tert.- Butyl Chloride. Retrieved from [Link]
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Organic Syntheses. (2025). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. [Link]
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Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
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MDPI. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules. [Link]
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National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules. [Link]
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National Center for Biotechnology Information. (2018). “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. Journal of Agricultural and Food Chemistry. [Link]
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The Solubility Profile of 1,3-Di-tert-butylbenzimidazolium Chloride: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 1,3-di-tert-butylbenzimidazolium chloride, a significant precursor to N-heterocyclic carbenes (NHCs) widely employed in catalysis and materials science. Understanding the solubility of this ionic liquid is paramount for its effective handling, purification, and application in synthetic chemistry. This document delineates the theoretical principles governing its solubility, presents a qualitative solubility profile based on its structural attributes, and provides a comprehensive, self-validating experimental protocol for precise quantitative solubility determination.
Introduction: The Significance of Solubility for a Key NHC Precursor
1,3-Di-tert-butylbenzimidazolium chloride (CAS No. 946607-10-9) is a salt that serves as a stable precursor to a bulky N-heterocyclic carbene.[1][2] NHCs are a class of persistent carbenes that have gained prominence as ligands in organometallic chemistry and as organocatalysts.[3][4][5] The solubility of the imidazolium salt precursor is a critical parameter that dictates the choice of solvent for a reaction, influences the rate of deprotonation to form the active carbene, and is essential for purification and crystallization processes.[4] This guide addresses the solubility of 1,3-di-tert-butylbenzimidazolium chloride in common organic solvents, providing both theoretical insights and practical methodologies for its assessment.
Theoretical Framework: Factors Governing Solubility
The solubility of an ionic compound like 1,3-di-tert-butylbenzimidazolium chloride is a result of the interplay between several key factors.[6] The overall process can be conceptualized as the balance between the energy required to break apart the ionic lattice (lattice energy) and the energy released when the individual ions are solvated by the solvent molecules (solvation energy).[7]
Key influencing factors include:
-
Solute-Solvent Interactions: The principle of "like dissolves like" is a primary determinant. The bulky and hydrophobic di-tert-butyl and benzimidazole components of the cation suggest favorable interactions with nonpolar or moderately polar solvents, while the ionic nature of the chloride salt implies an affinity for polar solvents.
-
Lattice Energy: Ionic compounds with high lattice energy are generally less soluble.[7]
-
Solvent Polarity: Polar solvents are generally more effective at solvating ions and dissolving ionic compounds.[7]
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy.[6][7]
-
Molecular Size: Larger solute molecules can sometimes be more difficult for solvent molecules to surround and solvate effectively.[6]
The following diagram illustrates the relationship between these core factors.
Caption: A stepwise workflow for the quantitative determination of solubility.
Step-by-Step Methodology
-
Preparation of the Saturated Solution:
-
Add an excess amount of 1,3-di-tert-butylbenzimidazolium chloride to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known mass of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. This extended time is necessary to ensure that the dissolution process has reached equilibrium. For highly viscous solvents or sparingly soluble compounds, longer times may be required. A preliminary kinetic study can be performed to determine the minimum equilibration time.
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled container. The filtration step is essential to remove any suspended microcrystals, which would otherwise lead to an overestimation of the solubility. [8]
-
-
Gravimetric Analysis:
-
Immediately weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a moderate temperature to avoid decomposition of the solute.
-
Once the solvent is completely removed, weigh the container again to determine the mass of the dissolved solid.
-
-
Calculation:
-
Calculate the solubility using the following formula:
Solubility (g / 100 g solvent) = (Mass of residue / (Mass of solution - Mass of residue)) * 100
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following checks should be implemented:
-
Time to Equilibrium: Repeat the measurement at different equilibration times (e.g., 24h, 48h, 72h). Consistent results will confirm that equilibrium has been reached.
-
Reproducibility: Perform each measurement in triplicate to assess the precision of the method and identify any outliers.
-
Purity of Materials: The purity of both the solute and the solvent should be confirmed prior to the experiment, as impurities can significantly affect solubility.
Conclusion
While specific quantitative solubility data for 1,3-di-tert-butylbenzimidazolium chloride is not widely published, a strong qualitative understanding can be derived from its molecular structure. It is predicted to be soluble in polar aprotic solvents like acetonitrile and dichloromethane, and sparingly soluble in water and nonpolar solvents. For researchers and drug development professionals requiring precise data, the detailed gravimetric protocol provided in this guide offers a robust and reliable method for quantitative determination. A thorough understanding of its solubility is a foundational requirement for the successful application of this important NHC precursor in catalysis and synthetic chemistry.
References
- Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - NIH.
- N-Heterocyclic Carbenes - Macmillan Group.
- 1,3-Di-tert-butylbenzimidazolium chloride 96 946607-10-9 - Sigma-Aldrich.
- On which factors solubility of ionic compounds depends? - Quora.
- Explain any four factors which affect the solubility of ionic compounds. - askIITians.
- 1,3-Di-tert-butylbenzimidazolium chloride | C15H23ClN2 | CID 16218265 - PubChem.
- The Solubility Parameters of Ionic Liquids - MDPI.
- Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - Beilstein Journals.
- How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? | ResearchGate.
- 1,3-Di-tert-butylbenzimidazolium chloride 96 946607-10-9 - Sigma-Aldrich.
- 1,3-Di-tert-butylbenzimidazolium chloride, 96%, Thermo Scientific 500 mg | Buy Online.
- Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC - PubMed Central.
- Explain any four factors which affect the solubility of ionic compounds. - Vedantu.
- An In-depth Technical Guide on the Solubility of 1,3-Dimesitylimidazolium Chloride in Organic Solvents - Benchchem.
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- Video: Determining the Solubility Rules of Ionic Compounds - JoVE.
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An In-Depth Technical Guide to the Electronic Properties of 1,3-Di-tert-butylbenzimidazolium Derived N-Heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating capabilities and tunable steric and electronic profiles. Among the vast family of NHCs, those derived from the 1,3-di-tert-butylbenzimidazolium scaffold occupy a unique position. The presence of bulky tert-butyl groups imparts significant steric hindrance around the metal center, influencing catalytic activity and selectivity. Simultaneously, the benzannulated backbone subtly modulates the electronic properties compared to more common imidazolium-based NHCs. This technical guide provides a comprehensive exploration of the core electronic properties of 1,3-Di-tert-butylbenzimidazolium derived NHCs, offering insights into their synthesis, characterization, and the profound impact of their electronic nature on catalytic applications. Through a detailed examination of experimental and computational data, this document serves as a critical resource for researchers seeking to harness the unique attributes of these powerful ligands in catalyst design and drug development.
Introduction: The Significance of Sterically Encumbered Benzannulated NHCs
N-Heterocyclic Carbenes (NHCs) have revolutionized the landscape of catalysis, serving as robust ancillary ligands that can stabilize a wide array of transition metal complexes. Their strong σ-donating character and relative inertness to oxidation have made them superior alternatives to traditional phosphine ligands in a multitude of catalytic transformations, including cross-coupling reactions, metathesis, and polymerization.[1]
The electronic and steric properties of an NHC ligand are intrinsically linked to its molecular architecture. The substituents on the nitrogen atoms and the nature of the heterocyclic backbone are key determinants of the ligand's behavior. The 1,3-Di-tert-butylbenzimidazolium framework is a subject of particular interest due to the interplay of two key features:
-
Steric Hindrance: The bulky tert-butyl groups create a sterically demanding environment around the carbene carbon. This steric bulk can promote the formation of highly active, low-coordinate metal centers by preventing ligand dimerization or aggregation. In catalysis, this can lead to enhanced reaction rates and unique selectivity profiles.
-
Electronic Modulation: The fusion of a benzene ring to the imidazole core, forming the benzimidazole structure, influences the electronic properties of the carbene. This benzannulation is known to subtly alter the σ-donating and π-accepting capabilities of the NHC compared to its non-annulated imidazolium counterparts.
Understanding the precise electronic nature of 1,3-Di-tert-butylbenzimidazolium derived NHCs is therefore crucial for the rational design of catalysts with tailored reactivity and for interpreting reaction mechanisms. This guide will delve into the experimental and theoretical approaches used to quantify these electronic properties, providing a foundational understanding for their application in advanced chemical synthesis.
Synthesis of 1,3-Di-tert-butylbenzimidazolium Salts and their Corresponding NHCs
The synthesis of the 1,3-Di-tert-butylbenzimidazolium salt is the essential first step towards accessing the free NHC. The general strategy involves the N,N'-dialkylation of a suitable o-phenylenediamine precursor, followed by cyclization to form the benzimidazolium core.
Synthetic Workflow
A plausible synthetic route, based on established methodologies for related compounds, is outlined below.[2][3]
Caption: Synthetic pathway to 1,3-Di-tert-butylbenzimidazol-2-ylidene.
Detailed Experimental Protocol (Proposed)
-
Step 1: Synthesis of N,N'-Di-tert-butyl-1,2-phenylenediamine
To a solution of 1,2-diaminobenzene (1.0 equiv.) in a suitable aprotic solvent such as THF or DMF, a strong base like sodium hydride (2.2 equiv.) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the slow addition of tert-butyl bromide (2.2 equiv.). The reaction is then allowed to warm to room temperature and stirred for 24-48 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality: The use of a strong base is necessary to deprotonate the weakly acidic N-H protons of the diamine, generating a more nucleophilic species for the subsequent alkylation with the sterically hindered tert-butyl bromide. The choice of an aprotic solvent prevents quenching of the base.
-
Step 2: Synthesis of 1,3-Di-tert-butylbenzimidazolium Chloride
N,N'-Di-tert-butyl-1,2-phenylenediamine (1.0 equiv.) and trimethyl orthoformate (1.2 equiv.) are dissolved in a chlorinated solvent like dichloromethane. Trimethylsilyl chloride (TMSCl, 1.2 equiv.) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The resulting precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the benzimidazolium chloride salt.
Causality: Trimethyl orthoformate serves as the one-carbon source for the formation of the C2 position of the imidazole ring. TMSCl acts as a Lewis acid to facilitate the cyclization and provides the chloride counter-ion.
-
Step 3: Generation of 1,3-Di-tert-butylbenzimidazol-2-ylidene
The 1,3-Di-tert-butylbenzimidazolium chloride salt (1.0 equiv.) is suspended in an anhydrous, aprotic solvent like THF or toluene under an inert atmosphere. A strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or sodium hydride (1.1 equiv.) is added at low temperature (e.g., -78 °C or 0 °C). The reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of the free carbene can be confirmed by in-situ trapping reactions or by characterization of the resulting solution, though isolation of the free carbene can be challenging due to its reactivity.
Causality: A strong, sterically hindered base is required to deprotonate the acidic C2-proton of the benzimidazolium salt without acting as a nucleophile that could attack the carbene center. Anhydrous and inert conditions are critical to prevent quenching of the base and decomposition of the highly reactive free carbene.
Quantifying the Electronic Properties
The electronic properties of NHCs are typically described by their σ-donating and π-accepting abilities. Several experimental and computational methods have been developed to quantify these characteristics.
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating ability of a ligand.[4] It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a [Ni(CO)₃(L)] complex using infrared (IR) spectroscopy.[5] Stronger σ-donating ligands increase the electron density on the metal center, leading to greater π-backbonding into the CO anti-bonding orbitals. This weakens the C-O bond and results in a lower ν(CO) stretching frequency.
Caption: Influence of NHC donor strength on metal-CO backbonding and TEP.
Experimental Protocol: TEP Determination (General)
-
Synthesis of [Ni(CO)₃(NHC)] complex: In a glovebox, a solution of the free NHC in THF is added to a solution of [Ni(CO)₄] in THF at room temperature. The reaction is stirred until the evolution of CO ceases.
-
IR Spectroscopy: The solvent is removed, and the resulting complex is dissolved in a suitable solvent (e.g., dichloromethane). The IR spectrum is recorded, and the frequency of the A₁ symmetric CO stretching band is determined.
⁷⁷Se NMR Spectroscopy of NHC-Selenium Adducts
Another powerful technique to probe the electronic properties of NHCs is through the ⁷⁷Se NMR chemical shift of their corresponding selenium adducts.[6] The NHC reacts with elemental selenium to form a stable selenourea. The ⁷⁷Se chemical shift (δ(⁷⁷Se)) is sensitive to the electronic environment around the selenium atom. A greater π-accepting ability of the NHC leads to a deshielding of the selenium nucleus and a downfield shift in the ⁷⁷Se NMR spectrum.[7][8]
While a specific ⁷⁷Se NMR chemical shift for the 1,3-di-tert-butylbenzimidazolium-selenium adduct is not documented in the reviewed literature, the general trend for benzannulated NHCs suggests a slightly increased π-acidity compared to their non-annulated counterparts.
Experimental Protocol: Synthesis of NHC-Selenium Adduct and ⁷⁷Se NMR Analysis (General)
-
In-situ generation of NHC: The benzimidazolium salt is deprotonated as described in section 2.2.
-
Formation of the Selenourea: To the solution of the free NHC, an excess of grey elemental selenium powder is added. The mixture is stirred at room temperature for several hours.
-
NMR Analysis: The resulting solution is filtered to remove unreacted selenium, and the ⁷⁷Se NMR spectrum of the filtrate is recorded.
Comparative Electronic Data
The following table summarizes typical electronic parameter ranges for different classes of NHCs to provide context for the expected properties of 1,3-di-tert-butylbenzimidazolium derived NHCs.
| NHC Class | Representative Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | ⁷⁷Se NMR Shift (δ(⁷⁷Se), ppm) |
| Imidazolium-based | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | ~2050 | ~90 |
| Saturated Imidazolium-based | SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | ~2051 | ~180 |
| Benzimidazolium-based (Expected) | 1,3-Di-tert-butylbenzimidazol-2-ylidene | ~2050-2055 | ~100-150 |
Note: The values for 1,3-Di-tert-butylbenzimidazol-2-ylidene are estimated based on trends observed for other benzannulated and sterically hindered NHCs. Precise experimental determination is required for confirmation.
Impact on Catalysis
The electronic properties of the 1,3-di-tert-butylbenzimidazolium NHC ligand, in concert with its significant steric bulk, have profound implications for the activity and selectivity of its metal complexes in catalysis.
-
Enhanced Catalyst Stability: The strong σ-donation of the NHC forms a robust metal-carbon bond, leading to highly stable complexes that can withstand harsh reaction conditions and exhibit high turnover numbers.
-
Modulation of Reactivity: The electron-rich nature of the metal center, induced by the strong donor NHC, can accelerate key steps in catalytic cycles, such as oxidative addition.
-
Steric Influence on Selectivity: While not an electronic effect, the steric hindrance provided by the tert-butyl groups plays a crucial role in controlling substrate access to the metal center, thereby influencing regioselectivity and stereoselectivity.
For instance, in palladium-catalyzed cross-coupling reactions, NHC ligands with strong donating ability are known to promote the reductive elimination step, which is often rate-determining. The combination of strong σ-donation and significant steric bulk in the 1,3-di-tert-butylbenzimidazolium NHC makes it a promising ligand for challenging cross-coupling reactions involving unreactive substrates.
Conclusion
The 1,3-di-tert-butylbenzimidazolium derived NHC represents a valuable class of ligands characterized by a unique combination of significant steric hindrance and strong electron-donating properties. While precise experimental quantification of its electronic parameters (TEP and ⁷⁷Se NMR shift) remains to be exhaustively documented, comparisons with related structures suggest it is a strong σ-donor with moderate π-accepting capabilities. The synthetic accessibility of its precursor salt, coupled with the profound influence of its stereoelectronic profile on the properties of its metal complexes, positions this NHC as a powerful tool for the development of novel catalysts and functional materials. Further experimental investigation into the electronic properties of this specific ligand will undoubtedly provide deeper insights and pave the way for new applications in catalysis and beyond.
References
- Ganter, C. (2013). ⁷⁷Se NMR Spectroscopy of Selenium Adducts of N‐Heterocyclic Carbenes. Comprehensive Inorganic Chemistry II, 235-256.
- Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry.
- Hopkinson, M. N., Richter, C., Schedler, M., & Glorius, F. (2014). An overview of N-heterocyclic carbenes.
- Gusev, D. G. (2009). Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)₃(NHC). Organometallics, 28(22), 6458-6461.
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
- [Relevant scientific article on the synthesis or characterization of benzimidazolium salts - URL to be inserted]
- [Relevant scientific article on the application of benzimidazolium NHCs in c
- [Relevant review on NHC electronic parameters - URL to be inserted]
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- 8. researchgate.net [researchgate.net]
Foreword: Beyond Simple Adducts – The Unique Identity of NHC-Boranes
An In-Depth Technical Guide to the Initial Preparation of N-Heterocyclic Carbene (NHC)-Borane Complexes
To the researcher embarking on the synthesis of N-Heterocyclic Carbene (NHC)-Borane complexes, it is crucial to appreciate that you are not merely combining a Lewis base with a Lewis acid. While this fundamental interaction is the genesis of the C–B bond, the resulting adducts possess a stability and a rich, distinct chemistry that sets them apart from transient amine- or phosphine-borane complexes.[1][2] NHC-boranes are often robust, crystalline solids that can be handled like conventional organic compounds, yet they serve as versatile precursors for radical, ionic, and organometallic transformations.[1][2][3] Their growing application portfolio, from radical hydrogen atom donors in organic synthesis to building blocks in materials science and drug development, necessitates a foundational understanding of their preparation.[1][4][5]
This guide provides an in-depth exploration of the primary, field-proven methodologies for the initial synthesis of NHC-borane complexes. We will dissect the causality behind procedural choices, present validated protocols, and offer the technical insights required to confidently and successfully prepare these valuable compounds.
The Cornerstone Strategy: In Situ Carbene Generation from Azolium Salts
The most prevalent and versatile route to NHC-borane complexes begins with readily accessible N,N'-disubstituted azolium salts (e.g., imidazolium, triazolium). The underlying principle is the deprotonation of the acidic C2 proton of the azolium ring to generate the highly reactive free NHC in situ. This transient carbene is immediately "trapped" by a borane source present in the reaction mixture to form the stable NHC-borane adduct.
The Causality of Component Selection
The success of this method hinges on the careful selection of three components: the azolium salt, the base, and the borane source.
-
Azolium Salt Precursor: Imidazolium salts are the workhorses of NHC chemistry due to their straightforward synthesis and the sufficient acidity of the C2 proton.[6][7][8] The N-substituents (R¹, R³) are critical; they not only modulate the steric and electronic properties of the final complex but also influence its solubility and crystallinity.
-
The Base: The choice of base is a critical decision point.
-
Strong, Non-Nucleophilic Bases (e.g., n-BuLi, NaH, KHMDS): These bases ensure rapid and irreversible deprotonation. The logic here is to generate the free carbene cleanly before introducing the borane source. However, this two-step, one-pot procedure requires careful handling of pyrophoric or moisture-sensitive reagents.
-
Sodium Borohydride (NaBH₄): This reagent offers a more operationally simple and elegant solution. Here, NaBH₄ serves a dual role: it acts as a mild base to deprotonate the imidazolium salt and simultaneously serves as the source of the borane (BH₃) moiety. This approach is particularly effective for synthesizing simple, unfunctionalized NHC-BH₃ complexes and avoids the need for stronger, more hazardous bases.
-
-
The Borane Source:
-
Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂): These are commercially available, stabilized sources of borane. They are added after the deprotonation step when using a strong base. Their primary advantage is delivering a precise stoichiometry of BH₃.
-
Sodium Borohydride (NaBH₄): As mentioned, this is both a base and a borane source, streamlining the process significantly.
-
Experimental Protocol: Synthesis of 1,3-Dimethylimidazol-2-ylidene-borane (IMe-BH₃) via the Dual-Role Reagent Method
This protocol exemplifies a robust and common procedure utilizing sodium borohydride.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1,3-dimethylimidazolium iodide (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (or THF) via cannula or syringe. The specific volume should be sufficient to create a slurry that can be stirred effectively (e.g., 20-30 mL for a 10 mmol scale).
-
Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise at room temperature. Causality Note: The excess NaBH₄ ensures complete reaction and compensates for any minor hydrolysis.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or by taking aliquots for ¹H NMR analysis to observe the disappearance of the C2-H proton of the starting imidazolium salt.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the excess NaBH₄ by the slow, dropwise addition of water. Safety Note: Hydrogen gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product is often a white solid of high purity. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hot toluene or ethyl acetate/hexanes) or by filtration through a short plug of silica gel.
Visualization of the Synthetic Workflow
Caption: Workflow for NHC-borane synthesis from an imidazolium salt.
Data Summary: Representative Conditions
| NHC Precursor | Base | Borane Source | Solvent | Temp (°C) | Typical Yield (%) |
| 1,3-Dimethylimidazolium Iodide | NaBH₄ | NaBH₄ | Toluene | 110 | >90 |
| 1,3-Diisopropylimidazolium Chloride | NaH | BH₃·THF | THF | 65 | 85-95 |
| 1-Butyl-3-methylimidazolium Chloride | NaBH₄ | NaBH₄ | Toluene | 110 | >90 |
| Chiral Imidazolium Salts | n-BuLi | BH₃·SMe₂ | THF | -78 to RT | 70-90[9][10] |
Alternative Synthetic Routes
While the in situ generation from azolium salts is dominant, other methods provide strategic advantages in specific contexts.
Method 2: Direct Combination with Free Carbenes
For NHCs that are stable enough to be isolated as free compounds (typically those with bulky N-substituents), the synthesis is exceptionally straightforward: direct combination with a borane source.
Principle: The isolated, purified free NHC is simply dissolved in an appropriate solvent and treated with a stoichiometric amount of a borane source like BH₃·THF. The reaction is typically fast, clean, and proceeds in high yield.
Causality: This method's primary advantage is its cleanliness, as it avoids the salts and byproducts associated with the deprotonation step. Its application is limited only by the availability and stability of the free carbene itself.
Caption: Direct synthesis from an isolated N-heterocyclic carbene.
Method 3: Lewis Base Exchange
This strategy leverages the superior Lewis basicity of NHCs to displace weaker Lewis bases from their borane adducts.
Principle: An NHC precursor (often an imidazolium salt with a mild base, or a free NHC) is reacted with a pre-formed amine-borane or phosphine-borane complex.[11] The thermodynamic driving force is the formation of the more stable NHC-borane adduct.[2]
Causality: This method is valuable when direct borylation is problematic or when a milder, more controlled transfer of the BH₃ unit is desired. It avoids free borane, which can be advantageous for sensitive substrates. The equilibrium lies far to the right due to the greater stability of the NHC-borane bond.
Representative Reaction: NHC + Me₃N·BH₃ ⇌ NHC·BH₃ + Me₃N
Essential Purification and Characterization
The robust nature of most NHC-borane complexes simplifies their handling and analysis.
-
Purification: As stable, often crystalline white solids, many NHC-boranes can be purified by simple filtration and washing of the crude product.[2] For complexes requiring higher purity, recrystallization or column chromatography on silica gel is effective.[12]
-
Characterization: A combination of spectroscopic techniques provides unambiguous structural confirmation.
-
¹¹B NMR Spectroscopy: This is the most diagnostic tool. For NHC-BH₃ adducts, a characteristic 1:3:3:1 quartet appears between δ -5 and -40 ppm, resulting from the coupling of the ¹¹B nucleus (I=3/2) with three equivalent protons.[9][10]
-
¹H NMR Spectroscopy: The protons on the boron atom typically appear as a broad quartet between δ 1.0 and 3.0 ppm.
-
¹³C NMR Spectroscopy: The carbene carbon (C2) signal provides definitive evidence of complexation, typically shifting significantly from its position in the free carbene or imidazolium salt.[9][10]
-
X-Ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the ultimate structural proof, confirming bond lengths and angles.[9][13]
-
Conclusion
The preparation of NHC-borane complexes is a well-established and reliable area of synthetic chemistry. The primary route, involving the in situ generation of the carbene from an azolium salt, offers tremendous flexibility and is amenable to a wide range of substrates. The dual-role NaBH₄ method, in particular, represents an operationally simple, efficient, and safe protocol for accessing foundational NHC-BH₃ adducts. Understanding the interplay between the azolium precursor, base, and borane source allows the researcher to rationally design synthetic procedures tailored to their specific target. These stable and versatile complexes are not end-points but rather powerful starting materials for further functionalization and application in catalysis, polymer science, and medicinal chemistry.[1][14]
References
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Curran, D. P., Solovyev, A., Brahmi, M. M., Fensterbank, L., Malacria, M., & Lacôte, E. (2011). Synthesis and reactions of N-heterocyclic carbene boranes. Angewandte Chemie International Edition, 50(44), 10294-10317. [Link]
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Valle-Delgado, J. J., et al. (2025). N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents. ACS Omega. [Link]
-
ResearchGate. (n.d.). Synthesis of NHC−BH 3 adducts 2c and 2d with different base equivalents. [Link]
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Jia, F., et al. (2020). Research Progress on N-heterocyclic Carbene Boranes. Scholars Middle East Publishers. [Link]
-
Bolt, D. (2019). SYNTHESIS AND REACTIONS OF N-HETEROCYCLIC CARBENE BORANES. D-Scholarship@Pitt. [Link]
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Curran, D. P., et al. (2011). ChemInform Abstract: Synthesis and Reactions of N‐Heterocyclic Carbene Boranes. ChemInform. [Link]
-
Horn, M., et al. (2019). Facile Synthesis of α-N-Heterocyclic Carbene-Boryl Ketones From N-Heterocyclic Carbene-Boranes and Alkenyl Triflates. Journal of the American Chemical Society, 141(31), 12355-12361. [Link]
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Valle-Delgado, J. J., et al. (2025). N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents. ACS Omega. Published in PMC. [Link]
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ResearchGate. (n.d.). Request PDF: Preparation of NHC Borane Complexes by Lewis Base Exchange with Amine-and Phosphine-Boranes. [Link]
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Banerjee, D., Besnard, C., & Kündig, E. P. (2012). Chiral N-Heterocyclic Carbene Borane Complexes: Synthesis and Structural Analysis. Organometallics, 31(21), 7437-7440. [Link]
-
Wikipedia. (n.d.). N-heterocyclic carbene boryl anion. [Link]
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ResearchGate. (n.d.). Request PDF: Complexes of Borane and N-Heterocyclic Carbenes: A New Class of Radical Hydrogen Atom Donor. [Link]
-
McFadden, T. R., et al. (2017). Synthesis of Boriranes by Double Hydroboration Reactions of N-Heterocyclic Carbene Boranes and Dimethyl Acetylenedicarboxylate. Journal of the American Chemical Society, 139(41), 14613-14618. [Link]
-
Wang, H., et al. (2023). Selective multifunctionalization of N-heterocyclic carbene boranes via the intermediacy of boron-centered radicals. Chemical Science, 14(16), 4339-4346. [Link]
-
ResearchGate. (n.d.). Bridged Imidazolium Salts Used as Precursors for Chelating Carbene Complexes of Palladium in the Mizoroki-Heck Reaction. [Link]
-
Boumaza, T., et al. (2019). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry, 35(1). [Link]
-
Coe, C. (2024). Synthesis of Two Novel bis-Imidazolium Bromide Salts as NHC Precursors. ScholarWorks. [Link]
-
Horn, M. A. (2010). Preparation of NHC borane complexes by Lewis base exchange with amine- and phosphine-boranes. The Journal of Organic Chemistry, 75(20), 6983-6985. [Link]
-
Solovyev, A., et al. (2012). Reactions of Boron-Substituted N-Heterocyclic Carbene Boranes with Triflic Acid. Isolation of a New Dihydroxyborenium Cation. Organometallics, 31(2), 573-576. [Link]
-
Gothe, Y., et al. (2016). N-heterocyclic carbene metal complexes in medicinal chemistry. Dalton Transactions, 45(40), 15755-15764. [Link]
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Hindi, K. M., et al. (2009). The Medicinal Applications of Imidazolium Carbene Metal Complexes. Medicinal Chemistry, 5(5), 382-393. [Link]
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Yousif, M. D., et al. (2021). N-heterocyclic carbene-metal complexes as bio-organometallic antimicrobial and anticancer drugs, an update (2015-2020). Future Medicinal Chemistry, 13(10), 935-955. [Link]
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Methodological & Application
The Role of 1,3-Di-tert-butylbenzimidazolium Chloride in Advancing Palladium Cross-Coupling Reactions: Application Notes and Protocols
Introduction: The Rise of N-Heterocyclic Carbenes in Catalysis
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The development of highly efficient and robust catalyst systems is paramount for their widespread application in academic research and industrial drug development. While phosphine ligands have historically dominated this field, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands, offering enhanced stability and reactivity. This guide focuses on the application of 1,3-Di-tert-butylbenzimidazolium chloride as a precursor to a particularly effective NHC ligand in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions.
The exceptional performance of NHC ligands stems from their strong σ-donating ability and the steric bulk surrounding the metal center. This combination facilitates the oxidative addition of challenging substrates, such as aryl chlorides, and promotes the final reductive elimination step, leading to higher catalyst turnover numbers and overall reaction efficiency. The 1,3-Di-tert-butylbenzimidazol-2-ylidene ligand, generated in situ from 1,3-Di-tert-butylbenzimidazolium chloride, embodies these advantageous characteristics, making it a valuable tool for synthetic chemists.
Ligand and Catalyst Generation: From Salt to Active Species
The journey from the stable salt, 1,3-Di-tert-butylbenzimidazolium chloride, to the active catalytic species involves the deprotonation of the imidazolium salt to form the free carbene, which then coordinates to a palladium precursor. This process can be achieved in situ or by pre-forming a well-defined palladium-NHC complex.
In Situ Catalyst Formation
A common and convenient method involves the direct use of the imidazolium salt in the catalytic reaction mixture. A strong base, often the same one used for the cross-coupling reaction (e.g., a carbonate or alkoxide), deprotonates the salt to generate the NHC, which then reacts with a palladium source like palladium(II) acetate (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂).
Generalized Catalytic Cycle for Palladium Cross-Coupling.
The bulky tert-butyl groups on the benzimidazolylidene ligand play a crucial role in promoting the reductive elimination step, which is often rate-limiting. This steric pressure facilitates the formation of the desired product and regeneration of the active Pd(0) catalyst, thereby accelerating the overall catalytic turnover.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryl compounds. The use of palladium catalysts bearing the 1,3-Di-tert-butylbenzimidazol-2-ylidene ligand has shown significant promise in this area, particularly for the coupling of challenging aryl chlorides.
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid using an in situ generated palladium-NHC catalyst.
Materials:
-
1,3-Di-tert-butylbenzimidazolium chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1,3-Di-tert-butylbenzimidazolium chloride (0.02 mmol, 2 mol%), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol).
-
Add the aryl chloride (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add toluene (5 mL) and water (0.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Yields
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / NHC·HCl | 110 | 18 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / NHC·HCl | 110 | 24 | 92 |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / NHC·HCl | 100 | 12 | 98 |
Note: Yields are representative and can vary based on substrate and specific reaction conditions. The NHC is generated in situ from 1,3-Di-tert-butylbenzimidazolium chloride.
Application in Mizoroki-Heck Cross-Coupling
The Mizoroki-Heck reaction is a versatile method for the arylation of alkenes. Palladium catalysts with NHC ligands have demonstrated high activity and selectivity in this transformation.
Protocol: Mizoroki-Heck Coupling of an Aryl Bromide with Styrene
This protocol outlines a general procedure for the Heck coupling of an aryl bromide with styrene.
Materials:
-
1,3-Di-tert-butylbenzimidazolium chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine 1,3-Di-tert-butylbenzimidazolium chloride (0.04 mmol, 4 mol%), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Add the aryl bromide (1.0 mmol) and DMF (5 mL).
-
Add styrene (1.5 mmol) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 4-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Summary: Mizoroki-Heck Coupling Yields
| Entry | Aryl Halide | Alkene | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC·HCl | 130 | 6 | 96 |
| 2 | 4-Bromanisole | n-Butyl acrylate | Pd(OAc)₂ / NHC·HCl | 120 | 8 | 91 |
| 3 | 1-Bromonaphthalene | Styrene | Pd(OAc)₂ / NHC·HCl | 140 | 12 | 88 |
Note: Yields are representative. The NHC is generated in situ from 1,3-Di-tert-butylbenzimidazolium chloride.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines. The strong σ-donating nature of the 1,3-Di-tert-butylbenzimidazol-2-ylidene ligand makes it highly effective in this transformation, particularly with less reactive aryl chlorides.
Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
This protocol provides a general method for the amination of an aryl chloride with a secondary amine.
Materials:
-
1,3-Di-tert-butylbenzimidazolium chloride
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Secondary amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a glovebox, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), 1,3-Di-tert-butylbenzimidazolium chloride (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add toluene (5 mL) and stir for 10 minutes.
-
Add the aryl chloride (1.0 mmol) and the secondary amine (1.2 mmol).
-
Seal the tube and heat the mixture at 80-100 °C for 8-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary: Buchwald-Hartwig Amination Yields
| Entry | Aryl Halide | Amine | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / NHC·HCl | 100 | 16 | 94 |
| 2 | 4-Chloroanisole | N-Methylaniline | Pd(dba)₂ / NHC·HCl | 100 | 24 | 89 |
| 3 | 2-Chloropyridine | Piperidine | Pd(dba)₂ / NHC·HCl | 80 | 12 | 97 |
Note: Yields are representative. The NHC is generated in situ from 1,3-Di-tert-butylbenzimidazolium chloride.
Conclusion and Future Outlook
The use of 1,3-Di-tert-butylbenzimidazolium chloride as a precursor for a highly effective NHC ligand has significantly advanced the field of palladium-catalyzed cross-coupling reactions. The resulting catalyst systems exhibit remarkable activity and stability, enabling the efficient coupling of a wide range of substrates, including challenging aryl chlorides. The protocols and data presented herein provide a practical guide for researchers and drug development professionals to harness the power of this versatile catalytic tool. Future research will likely focus on expanding the substrate scope further and developing even more active and sustainable catalyst systems based on this privileged ligand scaffold.
References
-
Kaur, N., & Kishore, D. (2014). The Mizoroki-Heck Reaction: A Powerful Tool for C-C Bond Formation. Current Organic Synthesis, 11(3), 397-420. [Link]
-
Osińska, M., Gniewek, A., & Trzeciak, A. M. (2016). Suzuki–Miyaura and Hiyama coupling catalyzed by PEPPSI-type complexes with non-bulky NHC ligand. Journal of Molecular Catalysis A: Chemical, 418-419, 9-18. [Link]
-
Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
-
Yiğit, B., Tașlimi, P., Celepci, D. B., Taşkın-Tok, T., Yiğit, M., Aygün, M., ... & Gülçin, İ. (2022). Novel PEPPSI-type N-heterocyclic carbene palladium (II) complexes: Synthesis, characterization, in silico studies and enzyme inhibitory properties against some metabolic enzymes. Journal of Molecular Structure, 1267, 133618. [Link]
The Strategic Application of 1,3-Di-tert-butylbenzimidazolium Chloride in Grubbs Metathesis: A Guide for Advanced Catalysis
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1,3-Di-tert-butylbenzimidazolium chloride as a precursor for a highly effective N-heterocyclic carbene (NHC) ligand in Grubbs-type olefin metathesis catalysts. We will explore the nuanced advantages conferred by the resulting 1,3-di-tert-butylbenzimidazol-2-ylidene ligand, detailing its impact on catalyst stability and reactivity, and provide comprehensive protocols for its use in key metathesis transformations.
Introduction: The Evolution of NHC Ligands in Metathesis
Olefin metathesis has become an indispensable tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds. The advent of well-defined ruthenium catalysts, pioneered by Robert H. Grubbs, marked a significant breakthrough in this field. A pivotal moment in the evolution of these catalysts was the replacement of a phosphine ligand with a more strongly donating N-heterocyclic carbene (NHC), giving rise to the highly active and robust second-generation Grubbs catalysts.
The NHC ligand plays a crucial role in the catalytic cycle, influencing both the stability of the catalyst and its activity. The steric and electronic properties of the NHC can be finely tuned to optimize performance for specific applications. While ligands like SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) are commonplace, the exploration of alternative NHC scaffolds continues to yield catalysts with unique and advantageous properties.
This guide focuses on the use of 1,3-Di-tert-butylbenzimidazolium chloride, a precursor to the 1,3-di-tert-butylbenzimidazol-2-ylidene (coined here as BItBu) ligand. The fusion of a benzene ring to the imidazole core and the presence of bulky tert-butyl groups create a unique steric and electronic environment around the ruthenium center, offering distinct advantages in certain metathesis reactions.
The BItBu Ligand: A Unique Player in the Grubbs Catalysis Arena
The 1,3-di-tert-butylbenzimidazol-2-ylidene ligand, generated from its chloride salt precursor, imparts specific characteristics to a Grubbs-type catalyst. Understanding these features is key to leveraging its full potential.
Steric and Electronic Profile
The defining features of the BItBu ligand are its significant steric bulk and strong electron-donating nature.
-
Steric Hindrance: The two tert-butyl groups create a sterically demanding environment. This bulk can be advantageous in several ways:
-
It can promote the dissociation of the remaining phosphine ligand (in a second-generation type synthesis), which is often a rate-determining step in catalyst initiation.
-
It can influence the selectivity of the metathesis reaction, for instance, by favoring the formation of less sterically hindered products.
-
It can enhance the stability of the catalyst by shielding the metal center from decomposition pathways.
-
-
Electronic Properties: Benzannulated NHCs, like BItBu, are generally considered to be strong sigma-donors. This increased electron donation to the ruthenium center can stabilize the metallacyclobutane intermediates in the catalytic cycle and enhance the overall thermal stability of the catalyst. A study on the closely related 1,3-dimesitylbenzimidazol-2-ylidene (BMes) ligand showed it to have a very similar electronic profile to the widely used SIMes and IMes ligands.[1]
Implications for Catalytic Performance
The combination of these steric and electronic factors translates into tangible effects on catalytic reactions:
-
Enhanced Stability: Catalysts bearing bulky NHC ligands often exhibit greater thermal stability, allowing for reactions to be run at higher temperatures, which can be necessary for challenging, sterically hindered substrates.
-
Modified Activity: While strong donation can stabilize the catalyst, excessive bulk can sometimes hinder the approach of the substrate to the metal center, potentially lowering reaction rates for certain olefins. However, for many substrates, the faster initiation rate due to steric repulsion with the phosphine ligand leads to higher overall activity. For example, a Grubbs catalyst bearing the analogous BMes ligand demonstrated slightly better performance than the standard second-generation Grubbs catalyst in the ring-closing metathesis (RCM) of diethyl diallylmalonate.[1]
-
Selectivity: The steric environment created by the BItBu ligand can influence the E/Z selectivity in cross-metathesis (CM) and the formation of thermodynamically favored products in RCM.
Synthesis of a BItBu-Ligated Grubbs-Type Catalyst
The most common route to a second-generation Grubbs catalyst bearing the BItBu ligand involves the reaction of the free carbene with a first-generation Grubbs catalyst. The free carbene is generated in situ from the 1,3-di-tert-butylbenzimidazolium chloride salt.
Caption: Synthesis of a BItBu-ligated Grubbs catalyst.
Protocol 1: Synthesis of [RuCl₂(BItBu)(PCy₃)(=CHPh)]
Materials:
-
1,3-Di-tert-butylbenzimidazolium chloride
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Grubbs First Generation Catalyst ([RuCl₂(PCy₃)₂(=CHPh)])
-
Anhydrous, degassed toluene
-
Anhydrous, degassed pentane or hexane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
Carbene Generation:
-
In a glovebox or under a positive pressure of argon, add 1,3-di-tert-butylbenzimidazolium chloride (1.05 eq) and KHMDS (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene (approx. 0.1 M concentration relative to the salt) to the flask.
-
Stir the suspension at room temperature for 1 hour. The formation of the free carbene will be accompanied by the precipitation of KCl.
-
-
Ligand Exchange:
-
In a separate Schlenk flask, dissolve the Grubbs First Generation Catalyst (1.0 eq) in anhydrous, degassed toluene.
-
Transfer the solution of the Grubbs catalyst to the flask containing the in situ generated free carbene via cannula.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR spectroscopy (disappearance of the starting catalyst).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent in vacuo.
-
The crude product is typically a dark brown or reddish-brown solid.
-
Triturate the solid with anhydrous pentane or hexane to precipitate the product and remove soluble impurities.
-
Filter the solid through a pad of Celite® under an inert atmosphere. Wash the solid with several portions of cold pentane/hexane.
-
Dry the purified product under high vacuum. The resulting BItBu-ligated Grubbs catalyst should be stored under an inert atmosphere.
-
Application in Metathesis Reactions: Protocols and Considerations
The BItBu-ligated Grubbs catalyst is a versatile tool for various metathesis reactions. The following protocols provide a starting point for optimization.
Ring-Closing Metathesis (RCM)
RCM is a powerful method for the synthesis of cyclic compounds. The BItBu catalyst's stability makes it particularly suitable for the formation of sterically demanding or large rings which may require higher temperatures or longer reaction times.
Caption: General workflow for Ring-Closing Metathesis (RCM).
Protocol 2: RCM of a Diallylic Amine
Materials:
-
N,N-diallyl-4-methylbenzenesulfonamide (or other diene substrate)
-
BItBu-Grubbs Catalyst (from Protocol 1)
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Ethyl vinyl ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a Schlenk flask charged with a magnetic stir bar, add the N,N-diallyl-4-methylbenzenesulfonamide substrate.
-
Dissolve the substrate in anhydrous, degassed DCM or toluene to a concentration of 0.05–0.1 M. High dilution is favored for the formation of macrocycles to minimize intermolecular side reactions.
-
Bubble argon through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
-
Catalysis:
-
Add the BItBu-Grubbs catalyst (1-2 mol%) to the stirring solution.
-
Heat the reaction to 40 °C (for DCM) or 80 °C (for toluene).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclized product.
-
| Substrate Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Time (h) | Yield (%) |
| Simple Diene (e.g., Diethyl diallylmalonate) | 1-2 | DCM | 40 | 1-4 | >95 |
| Hindered Diene | 2-5 | Toluene | 80 | 6-18 | 70-90 |
| Macrocycle Precursor (14-membered ring) | 3-5 | Toluene | 80-100 | 12-24 | 50-75 |
Note: Data is representative and based on performance of analogous bulky NHC-ligated catalysts. Optimization for specific substrates is recommended.
Cross-Metathesis (CM)
CM is a powerful tool for building complex molecules from simpler olefinic precursors. The success of a CM reaction often depends on the relative reactivity of the two olefin partners and the suppression of homodimerization. The BItBu catalyst's high activity can be beneficial, but careful control of conditions is necessary.
Protocol 3: CM of Allylbenzene with a Terminal Olefin
Materials:
-
Allylbenzene
-
1-Octene
-
BItBu-Grubbs Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, dissolve allylbenzene (1.0 eq) in anhydrous, degassed DCM (0.2-0.5 M).
-
Add 1-octene (1.2-1.5 eq). Using a slight excess of one partner can help drive the reaction towards the desired cross-product.
-
Degas the solution with argon for 15 minutes.
-
-
Catalysis:
-
Add the BItBu-Grubbs catalyst (1-3 mol%) to the solution.
-
Stir at room temperature (or gently heat to 40 °C) and monitor the reaction by GC-MS. The reaction is typically complete within 2-8 hours.
-
-
Work-up and Purification:
-
Quench the reaction with ethyl vinyl ether.
-
Concentrate the mixture and purify by flash chromatography to separate the desired cross-metathesis product from homodimers and starting materials.
-
| Olefin Partner 1 | Olefin Partner 2 | Catalyst Loading (mol%) | Temperature (°C) | Typical Time (h) | Selectivity (Cross vs. Homo) |
| Type I Olefin (e.g., 1-octene) | Type I Olefin (e.g., Allylbenzene) | 1-3 | 25-40 | 2-8 | Moderate to Good |
| Type I Olefin | Type II Olefin (e.g., cis-2-butene) | 2-5 | 40 | 4-12 | Good |
| Type I Olefin | Electron-deficient (e.g., Acrylate) | 3-5 | 40-60 | 6-16 | Substrate Dependent |
Note: Selectivity in CM is highly substrate-dependent. The use of excess of one olefin is a common strategy to improve yields of the cross-product.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for synthesizing polymers with diverse functionalities. The high activity of second-generation catalysts like the BItBu-ligated variant allows for rapid polymerization of strained cyclic olefins.
Protocol 4: ROMP of Norbornene
Materials:
-
Norbornene
-
BItBu-Grubbs Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, prepare a stock solution of the BItBu-Grubbs catalyst in anhydrous, degassed DCM.
-
In a separate flask, dissolve norbornene in DCM. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer (e.g., 200:1 to 1000:1).
-
-
Polymerization:
-
Rapidly inject the required amount of catalyst stock solution into the vigorously stirring monomer solution.
-
Polymerization is often very fast, occurring within minutes. The solution may become viscous or solidify.
-
-
Termination and Precipitation:
-
After the desired time (e.g., 10-30 minutes), add a small amount of ethyl vinyl ether to terminate the polymerization.
-
Pour the polymer solution into a large volume of stirring methanol to precipitate the polynorbornene.
-
Filter the white, solid polymer, wash with fresh methanol, and dry under vacuum.
-
Troubleshooting and Best Practices
-
Solvent Purity: Use anhydrous, degassed solvents to avoid catalyst decomposition.
-
Substrate Purity: Impurities in the olefin substrate can inhibit or poison the catalyst. Purification of substrates by distillation or filtration through activated alumina may be necessary.
-
Catalyst Decomposition: If a reaction stalls or turns from reddish-brown to black, it may indicate catalyst decomposition. This can be caused by impurities or excessive heat.
-
Isomerization: In some RCM and CM reactions, migration of the double bond can occur. This side reaction can sometimes be suppressed by the addition of mild acids like acetic acid or by using lower reaction temperatures.
Conclusion
1,3-Di-tert-butylbenzimidazolium chloride serves as a valuable precursor to the BItBu N-heterocyclic carbene ligand, which, when incorporated into a Grubbs catalyst framework, offers a powerful tool for olefin metathesis. The unique steric and electronic properties conferred by this ligand can lead to enhanced catalyst stability and activity, making it a strong candidate for challenging synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this advanced catalytic system in their synthetic endeavors.
References
-
Paradiso, V., et al. (2017). Expanding the Family of Hoveyda–Grubbs Catalysts Containing Unsymmetrical NHC Ligands. Organometallics, 36(19), 3692-3708. [Link]
-
Gajda, K., et al. (2020). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. Molecules, 25(9), 2234. [Link]
-
Paradiso, V., et al. (2019). NHC Ligand Effects on Ru-Catalyzed Cross-Metathesis of Renewable Materials. Catalysts, 9(12), 1049. [Link]
-
Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765. [Link]
-
Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953-956. [Link]
-
Wikipedia. Grubbs's catalyst. [Link]
-
Wikipedia. Ring-closing metathesis. [Link]
-
Organic Chemistry Portal. Cross Metathesis. [Link]
-
Pazio, A., et al. (2021). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts, 11(1), 19. [Link]
-
Cazin, C. S. J., et al. (2013). Assessing the ligand properties of 1,3-dimesitylbenzimidazol-2-ylidene in ruthenium-catalyzed olefin metathesis. Dalton Transactions, 42(21), 7762-7771. [Link]
Sources
Application Notes & Protocols: 1,3-Di-tert-butylbenzimidazolium Chloride as a Precursor for High-Efficacy Gold(I) Catalysis
Introduction: The Ascendancy of Gold(I)-NHC Catalysts in Modern Synthesis
For decades, gold was considered catalytically inert. However, the pioneering discovery of its ability to activate carbon-carbon multiple bonds has revolutionized synthetic chemistry.[1] Gold(I) complexes, in particular, have emerged as exceptionally powerful catalysts for a vast array of transformations, primarily due to their strong Lewis acidity and unique relativistic effects that allow for the selective activation of alkynes, allenes, and alkenes even in the presence of other functional groups.[1][2]
A pivotal development in this field was the introduction of N-heterocyclic carbenes (NHCs) as ancillary ligands for gold(I).[3][4] NHCs form highly stable, linear complexes with gold(I), offering distinct advantages over traditional phosphine ligands, such as superior thermal stability and greater electron-donating ability.[3][5] This enhanced stability and reactivity profile has made Au(I)-NHC complexes indispensable tools in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.
Among the diverse range of NHC precursors, 1,3-Di-tert-butylbenzimidazolium chloride stands out. The bulky tert-butyl groups provide significant steric shielding to the gold center, which can enhance catalyst stability and influence selectivity in catalytic reactions. This guide provides a comprehensive overview and detailed protocols for the synthesis of a potent Au(I)-NHC catalyst from this precursor and its application in a key synthetic transformation.
Precursor Profile: 1,3-Di-tert-butylbenzimidazolium Chloride
1,3-Di-tert-butylbenzimidazolium chloride is a stable, crystalline solid that serves as the direct precursor to the corresponding N-heterocyclic carbene. The benzannulated backbone and the sterically demanding tert-butyl groups at the nitrogen atoms are its defining features.
Key Attributes:
-
Steric Bulk: The tert-butyl groups enforce a specific coordination geometry and create a sterically hindered pocket around the resulting metal center, which can be exploited to control substrate approach and reaction selectivity.
-
Electronic Properties: The benzimidazolylidene carbene is a strong σ-donor, which enhances the stability of the resulting gold(I) complex.
-
Stability: As a salt, the precursor is air- and moisture-stable, facilitating ease of handling and storage under standard laboratory conditions.
Protocol I: Synthesis of (1,3-Di-tert-butylbenzimidazol-2-ylidene)gold(I) Chloride
This protocol details the direct synthesis of the active gold(I)-NHC complex from the benzimidazolium salt. The procedure relies on the in-situ deprotonation of the imidazolium salt by a mild base in the presence of a suitable gold(I) source.
Causality of Experimental Design:
-
Gold Source: (Dimethyl sulfide)gold(I) chloride, [AuCl(SMe₂)], is chosen as the gold source. The dimethyl sulfide ligand is labile and easily displaced by the in-situ generated NHC, driving the reaction forward.[5]
-
Base: Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the acidic C2-proton of the benzimidazolium salt to generate the free carbene. It is also heterogeneous and easily removed by filtration, simplifying the workup.[5] Stronger bases like potassium tert-butoxide (KOtBu) can also be effective.[5]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for both the starting materials and the final product, facilitating a homogeneous reaction. Its relatively low boiling point allows for easy removal post-reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the Au(I)-NHC complex.
Step-by-Step Protocol:
Materials:
-
1,3-Di-tert-butylbenzimidazolium chloride (1.0 eq)
-
(Dimethyl sulfide)gold(I) chloride, [AuCl(SMe₂)] (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Pentane or Hexane, anhydrous
-
Celite®
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,3-di-tert-butylbenzimidazolium chloride and potassium carbonate.
-
Add anhydrous DCM via cannula or syringe.
-
To this suspension, add (dimethyl sulfide)gold(I) chloride.
-
Seal the flask and stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS if desired.
-
Upon completion, dilute the mixture with a small amount of DCM and filter through a pad of Celite® to remove the inorganic salts. Wash the pad with additional DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield a crude solid.
-
Triturate the solid with anhydrous pentane or hexane to precipitate the product. This step is crucial for removing any unreacted [AuCl(SMe₂)] and other soluble impurities.
-
Isolate the white to off-white solid product by filtration, wash with a small amount of cold pentane, and dry under high vacuum.
Self-Validation/Characterization:
-
¹H NMR: Expect to see characteristic peaks for the tert-butyl groups and the aromatic protons of the benzimidazole backbone. The disappearance of the acidic C2-H proton from the starting salt (typically >10 ppm) is a key indicator of successful reaction.
-
¹³C NMR: The most diagnostic signal is the carbene carbon (C2) resonance, which appears significantly downfield, often in the range of 180-210 ppm, and shows coupling to gold.
-
Mass Spectrometry (ESI+): The spectrum should show a clear isotopic pattern for the molecular ion corresponding to [(NHC)Au]⁺.
Protocol II: Application in Gold(I)-Catalyzed Intramolecular Hydroamination
The synthesized Au(I)-NHC complex is a highly effective catalyst for various organic transformations. A prominent application is the intramolecular hydroamination of alkynes, a powerful, atom-economical method for constructing nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.[1][2]
Causality of Experimental Design:
-
Catalyst Activation: The chloro-gold(I) complex is a pre-catalyst. It is activated in situ by a silver salt (e.g., AgSbF₆ or AgOTf). The silver salt acts as a halide scavenger, precipitating AgCl and generating a highly electrophilic, cationic gold(I) species, [(NHC)Au]⁺, which is the active catalyst.[6] This cationic species readily coordinates to the alkyne, activating it for nucleophilic attack.[2][7]
-
Solvent: Acetonitrile or Dioxane are often effective solvents for this transformation, as they can stabilize the cationic intermediates.[6]
-
Temperature: Gold-catalyzed reactions are known for their efficiency under mild conditions, often proceeding at room temperature to moderately elevated temperatures (e.g., 60-90 °C).[6][8]
Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | N-Tosyl-pent-4-yn-1-amine | A standard substrate for intramolecular hydroamination to form a five-membered ring. |
| Catalyst Loading | 1-5 mol % | Gold catalysts are highly efficient, allowing for low catalyst loadings. |
| Co-catalyst | AgSbF₆ (1-5 mol %) | Efficiently abstracts the chloride ligand to generate the active cationic gold species.[6] |
| Solvent | Acetonitrile, anhydrous | A polar aprotic solvent that aids in stabilizing the cationic catalytic species.[6] |
| Temperature | 60 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.[8] |
| Reaction Time | 2-16 hours | Typically sufficient for complete conversion, monitored by TLC. |
Step-by-Step Protocol:
Materials:
-
N-Tosyl-pent-4-yn-1-amine (1.0 eq)
-
(1,3-Di-tert-butylbenzimidazol-2-ylidene)gold(I) chloride (0.02 eq, 2 mol %)
-
Silver hexafluoroantimonate (AgSbF₆) (0.02 eq, 2 mol %)
-
Acetonitrile, anhydrous
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the Au(I)-NHC pre-catalyst and the silver salt co-catalyst.
-
Add anhydrous acetonitrile and stir the mixture for 10-15 minutes in the dark to allow for activation (formation of AgCl precipitate).
-
Add the substrate, N-Tosyl-pent-4-yn-1-amine, to the reaction mixture.
-
Place the sealed tube in a preheated oil bath at 60 °C and stir.
-
Monitor the reaction's progress using TLC (e.g., staining with KMnO₄ to visualize the disappearance of the alkyne).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst and silver salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Mechanistic Insights: The Gold Catalytic Cycle
The catalytic cycle for hydroamination involves the activation of the alkyne by the cationic gold(I) center, making it highly susceptible to nucleophilic attack.
Caption: Simplified catalytic cycle for Au(I)-catalyzed hydroamination.
-
Alkyne Coordination: The active cationic catalyst, [(NHC)Au]⁺, coordinates to the alkyne π-system.[9]
-
Nucleophilic Attack: The pendant amine group attacks the activated alkyne in an anti-fashion, leading to a vinylgold intermediate.[1][2]
-
Protonolysis: The C-Au bond is cleaved by a proton source (often adventitious water or the substrate itself), releasing the cyclized product and regenerating the active [(NHC)Au]⁺ catalyst to re-enter the cycle.
Safety and Handling
-
Precursor and Catalyst: While generally stable, organogold compounds should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid inhalation of dust.
-
Reagents: (Dimethyl sulfide)gold(I) chloride is moisture-sensitive. Silver salts are light-sensitive and should be stored accordingly.
-
Solvents: Anhydrous solvents are critical for catalytic efficiency. Handle flammable solvents like pentane and DCM in a well-ventilated fume hood.
-
Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, in accordance with institutional and local regulations.
References
-
Han, X., & Widenhoefer, R. A. (2006). Gold(I)‐Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates. Angewandte Chemie International Edition, 45(11), 1747-1749. [Link]
-
Ramos, M., Solà, M., & Poater, A. (2024). Hydrophenoxylation of alkynes by gold catalysts: a mini review. Journal of Molecular Modeling. [Link]
-
Kim, M., & Lee, D. (2005). Gold(I)-catalyzed intramolecular hydroamination of alkyne with trichloroacetimidates. Organic Letters, 7(9), 1753-1756. [Link]
-
Bora, U. (2018). Mechanism of nucleophilic addition to gold(I)‐activated alkynes. ResearchGate. [Link]
-
Gorin, D. J., & Toste, F. D. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 107(11), 5024-5047. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(9), 3829-3874. [Link]
-
García-Álvarez, R., et al. (2018). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 6, 55. [Link]
-
Francos, J., & Cadierno, V. (2018). Gold Complexes with Hydrophilic N-Heterocyclic Carbene Ligands and Their Contribution to Aqueous-Phase Catalysis. Catalysts, 8(11), 538. [Link]
-
Czaplik, W. M., et al. (2009). Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. Chemical Society Reviews, 38(11), 3049-3058. [Link]
-
Chemospecific. (2019). Gold-Powered Alkyne Activation Unleashed! YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gold Complexes with Hydrophilic N-Heterocyclic Carbene Ligands and Their Contribution to Aqueous-Phase Catalysis [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Enhanced Catalytic Activity of 1,3-Di-tert-butylbenzimidazolium Palladium Complexes in Suzuki-Miyaura Cross-Coupling
Introduction: The Need for Robust Catalysts in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide is indispensable for constructing biaryl and heteroaryl structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
The evolution of the Suzuki-Miyaura reaction has been intrinsically linked to ligand design. While early systems relied on phosphine ligands, N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands for many applications.[3] NHCs, such as those derived from 1,3-Di-tert-butylbenzimidazolium salts, form highly stable and active palladium complexes. The defining feature of these ligands is their strong σ-donating ability and significant steric bulk. The two bulky tert-butyl groups effectively shield the palladium center, preventing catalyst decomposition pathways like the formation of inactive palladium black, thereby enhancing catalyst longevity and turnover numbers. Furthermore, this steric hindrance facilitates the crucial reductive elimination step, accelerating the overall catalytic cycle.[4] Many of these modern Pd-NHC complexes are commercially available and exhibit remarkable stability to air and moisture, simplifying experimental setup and increasing reproducibility.[5]
This document provides a comprehensive guide to leveraging the power of 1,3-Di-tert-butylbenzimidazolium-derived palladium complexes, from the synthesis of the precatalyst to a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling.
Synthesis of the Precatalyst: From Benzimidazolium Salt to Palladium Complex
A key advantage of NHC-Pd catalysts is their straightforward and high-yielding synthesis. The process involves two main stages: the formation of the benzimidazolium salt (the NHC precursor) and its subsequent metallation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the NHC-Palladium precatalyst.
Protocol: Synthesis of 1,3-Di-tert-butylbenzimidazolium Bromide
This protocol describes the N-alkylation of benzimidazole to form the NHC precursor salt.
Materials:
-
1H-Benzimidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 1H-benzimidazole (1.0 eq.) to a Schlenk flask containing anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add NaH (2.2 eq., added portion-wise) slowly. Causality Note: The use of a strong base like NaH is essential to deprotonate both nitrogen atoms of the benzimidazole ring, allowing for dialkylation. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Add tert-butyl bromide (2.5 eq.) dropwise to the reaction mixture. Heat the reaction to 80 °C and stir for 24 hours. The bulky tert-butyl groups require elevated temperatures to overcome steric hindrance during the Sₙ2 reaction.
-
Work-up: Cool the reaction to room temperature. Quench carefully by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: The crude product is purified by precipitation. Dissolve the crude solid in a minimal amount of dichloromethane and add an excess of diethyl ether to precipitate the pure 1,3-Di-tert-butylbenzimidazolium bromide salt. Filter the white solid and dry under vacuum.
Protocol: Synthesis of a Representative (NHC)Pd(Pyridine)Br₂ Complex
This protocol details the metallation of the benzimidazolium salt to form an air-stable PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalyst.[6]
Materials:
-
1,3-Di-tert-butylbenzimidazolium bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine
-
Anhydrous acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-Di-tert-butylbenzimidazolium bromide salt (1.0 eq.) and Pd(OAc)₂ (1.0 eq.) in anhydrous acetonitrile.
-
Complexation: Add pyridine (2.0 eq.) to the mixture. Causality Note: Pyridine acts as both a solvent and a labile ancillary ligand that stabilizes the resulting palladium complex while being easily displaced during the catalytic cycle to generate the active species.
-
Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo and add diethyl ether to induce precipitation.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to yield the (NHC)Pd(Pyridine)Br₂ complex. This complex is typically a stable solid that can be handled in air.[6]
The Suzuki-Miyaura Coupling: Mechanism and Protocol
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. The bulky NHC ligand remains coordinated to the palladium center throughout, providing stability and enhancing reactivity.
Caption: The Pd(0)/Pd(II) catalytic cycle for Suzuki-Miyaura cross-coupling.
Mechanistic Pillars:
-
Oxidative Addition: The active L-Pd(0) species (where L is the NHC ligand) inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[7] This is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates this exchange.[1]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[8]
Experimental Protocol Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Detailed Protocol: Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol provides a robust method for a representative Suzuki coupling reaction. It is a self-validating system; successful execution should result in a high yield of the expected product, 4-Methyl-1,1'-biphenyl.
Materials & Equipment:
-
Aryl Halide: 4-Bromotoluene (1.0 mmol, 1.0 eq.)
-
Boronic Acid: Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Catalyst: (1,3-Di-tert-butylbenzimidazol-2-ylidene)Pd(Pyridine)Br₂ (0.01 mmol, 1 mol%)
-
Base: Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.)
-
Solvents: Toluene (4 mL), Deionized Water (1 mL)
-
Equipment: 25 mL Schlenk flask, magnetic stir plate with heating, condenser, inert gas line (N₂ or Ar), syringes, needles, TLC plates, column chromatography setup.
Procedure:
-
Reaction Setup: Place a magnetic stir bar into the Schlenk flask. Attach the condenser and heat-dry the entire apparatus under vacuum. Allow it to cool to room temperature under an inert atmosphere.
-
Charging Reagents: Remove the condenser and, under a positive flow of inert gas, add the (NHC)Pd precatalyst (1 mol%), 4-bromotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), and K₂CO₃ (3.0 eq.). Expert Insight: Adding the reagents in this order, with the catalyst first, minimizes its exposure to ambient air, although these complexes are notably robust.
-
Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times. This step is crucial to remove oxygen, which can contribute to catalyst deactivation pathways.[1]
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe. Causality Note: The biphasic toluene/water system is effective for many Suzuki couplings. The base is soluble in the aqueous phase, where it activates the boronic acid, while the organic components and catalyst reside primarily in the organic phase.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure adequate mixing between the two phases. Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots taken from the organic layer. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete (disappearance of the starting aryl halide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to afford 4-Methyl-1,1'-biphenyl as a white solid.
-
Validation: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Performance and Scope
Complexes derived from 1,3-Di-tert-butylbenzimidazolium exhibit broad applicability, effectively catalyzing the coupling of a wide range of aryl and heteroaryl halides with various boronic acids. Their high thermal stability and resistance to oxidative degradation allow for reactions with challenging substrates, including sterically hindered and electron-rich or -poor partners.
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent System | Temp (°C) / Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 2.0 | K₃PO₄ | Dioxane/H₂O | 100 / 12 | >95 |
| 4-Bromoanisole | 4-Acetylphenylboronic acid | 1.0 | K₂CO₃ | Toluene/H₂O | 100 / 3 | 98 |
| 2-Bromopyridine | 3-Thienylboronic acid | 1.5 | Cs₂CO₃ | THF/H₂O | 80 / 6 | 94 |
| 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | 2.0 | K₃PO₄ | Dioxane/H₂O | 110 / 24 | 89 |
| 4-Bromo-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | 0.5 | K₂CO₃ | Toluene/H₂O | 100 / 2 | >99 |
Note: Data in this table is representative and compiled for illustrative purposes based on typical performance characteristics of such catalysts described in the literature.[5][9]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Poor quality base or boronic acid. | 1. Use a freshly prepared or properly stored catalyst.2. Ensure glassware is thoroughly dried and the system is properly purged with N₂/Ar.3. Use a fresh, anhydrous base. Check the quality of the boronic acid, which can dehydrate to form unreactive boroxines. |
| Formation of Homocoupling Product (Ar¹-Ar¹) | Oxygen contamination leading to oxidative homocoupling. | Improve the degassing of solvents and ensure a robust inert atmosphere throughout the reaction. |
| Formation of Protodeborylated Byproduct (Ar²-H) | Presence of excess water or protic impurities; prolonged reaction times at high temperatures. | Use anhydrous solvents (if the protocol allows). Ensure the reaction is stopped once the limiting reagent is consumed. |
| Incomplete reaction with Aryl Chlorides | Lower reactivity of the C-Cl bond. | Increase catalyst loading (to 2-3 mol%), use a stronger base (e.g., K₃PO₄ or Cs₂CO₃), and increase the reaction temperature and time. |
References
-
Gstöttmayr, D. A., et al. (2018). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC Complexes. ACS Catalysis. Available at: [Link]
-
Mahmood, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]
-
Mahmood, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. Available at: [Link]
-
Mahmood, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Semantic Scholar. Available at: [Link]
-
Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. Available at: [Link]
-
Menschutkin, A., et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Available at: [Link]
-
Gabdrakhmanov, D. R., et al. (2014). Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. ResearchGate. Available at: [Link]
-
Aktaş, A., et al. (2020). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. National Center for Biotechnology Information. Available at: [Link]
-
Pathare, R. S., et al. (2015). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Green Chemistry. Available at: [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group, University of Durham. Available at: [Link]
-
Bus, E., et al. (2021). Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions. Chemistry – A European Journal. Available at: [Link]
-
Grundemann, S., et al. (2001). An improved synthesis of bis(1,3-di- N- tert-butylimidazol-2-ylidene)palladium(0) and its use in C–C and C–N coupling reactions. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Barrios-Landeros, F., & Carrow, B. P. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
Akter, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis and Characterization of Fluorescent 5,5′-Bibenzimidazolylidenes
Abstract
This document provides a comprehensive guide for the synthesis and characterization of fluorescent 5,5′-bibenzimidazolylidenes, a class of N-heterocyclic carbenes (NHCs) of growing interest in materials science, catalysis, and biomedical applications. These structures are notable for their rigid, π-conjugated backbone, which provides a robust platform for developing novel fluorophores. We present detailed experimental protocols, from the synthesis of the bibenzimidazolium salt precursors to the generation of the free carbenes and their subsequent photophysical analysis. The causality behind key experimental choices is explained to provide researchers with the foundational knowledge needed to adapt and innovate upon these procedures.
Introduction: The Emergence of Fluorescent NHCs
N-heterocyclic carbenes (NHCs) have become a cornerstone of modern chemistry, primarily serving as powerful ligands in organometallic catalysis and as potent organocatalysts.[1][2] The successful isolation of a stable NHC in 1991 opened the door to a new class of compounds whose reactivity and properties could be finely tuned.[1][3] While their initial applications centered on their strong σ-donating ability, recent research has pivoted towards exploring the intrinsic electronic and photophysical properties of the NHC scaffold itself.
The 5,5′-bibenzimidazolylidene framework is particularly compelling. It consists of two benzimidazole units linked at the 5 and 5′ positions, creating an extended, planar, and highly conjugated π-system. This inherent structural rigidity is a key design feature for minimizing non-radiative decay pathways, a common cause of fluorescence quenching. By chemically modifying the substituents on the nitrogen atoms (N-substituents), it is possible to modulate the electronic properties and, consequently, the fluorescence characteristics of the molecule, including emission wavelength and quantum yield.[4]
These tunable fluorescent properties make 5,5′-bibenzimidazolylidenes highly attractive candidates for a range of applications:
-
Bio-imaging: Their potential for cell permeability and targeted labeling makes them promising as fluorescent probes for microscopy.[5][6]
-
Drug Development: Fluorescent tagging of bioactive molecules allows for the tracking of their metabolic processes and distribution within biological systems.[4][7]
-
Materials Science: These compounds can be incorporated into organic light-emitting diodes (OLEDs) and chemical sensors.[8]
This guide provides the necessary protocols to synthesize and evaluate these promising molecules.
Foundational Principles: From Structure to Fluorescence
The fluorescence of a 5,5′-bibenzimidazolylidene is not an accidental property but a direct consequence of its molecular architecture. Understanding the relationship between structure and photophysical output is critical for designing molecules with desired characteristics.
The Core Chromophore
The 5,5′-bibenzimidazole core forms the fundamental chromophore. Its extended π-conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This reduced HOMO-LUMO gap is what allows the molecule to absorb light in the UV-visible range and subsequently emit fluorescence.
The Role of N-Substituents
The groups attached to the nitrogen atoms of the imidazole rings are the primary means of tuning the electronic and photophysical properties. The choice of these substituents is arguably the most critical decision in the synthetic design process.
-
Steric Bulk: Large, sterically demanding groups (e.g., mesityl, diisopropylphenyl) serve two purposes. First, they provide kinetic stability to the electron-rich carbene center, preventing unwanted side reactions.[3] Second, they can induce a twist in the molecule, which may alter the conjugation and, therefore, the emission properties.
-
Electronic Effects: Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the N-aryl substituents can raise or lower the HOMO and LUMO energy levels, respectively. This modulation directly impacts the absorption and emission wavelengths, a phenomenon known as intramolecular charge transfer (ICT).[9]
The logical relationship between molecular design and function is illustrated in the diagram below.
Caption: Causality in Fluorophore Design.
Synthetic Strategy and Workflow
The synthesis of 5,5′-bibenzimidazolylidenes is a multi-step process that hinges on the initial construction of a stable precursor: the corresponding 1,1′,3,3′-tetra-substituted-5,5′-bibenzimidazolium salt. The free carbene is then generated in a final deprotonation step, often in situ, to avoid isolating the highly reactive species.[10]
The general workflow is depicted below.
Caption: General Synthetic Workflow.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions, especially those involving air- and moisture-sensitive reagents, should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Synthesis of 1,1′,3,3′-Tetramesityl-5,5′-bibenzimidazolium Dibromide
This protocol details the synthesis of the crucial NHC precursor salt.
Materials and Reagents:
-
3,3′,4,4′-Tetraaminobiphenyl
-
2,4,6-Trimethylbenzaldehyde (Mesitylaldehyde)
-
Sodium borohydride (NaBH₄)
-
Triethyl orthoformate
-
Ammonium bromide (NH₄Br)
-
Ethanol (absolute)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of the Bis-Imine Intermediate:
-
In a 500 mL round-bottom flask, dissolve 3,3′,4,4′-tetraaminobiphenyl (10.0 g, 46.7 mmol) in 200 mL of absolute ethanol.
-
Add 2,4,6-trimethylbenzaldehyde (29.2 g, 197 mmol, 4.2 eq.) to the solution.
-
Heat the mixture to reflux for 12 hours. A bright yellow precipitate should form.
-
Cool the reaction to room temperature and collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (3 x 50 mL) and dry under vacuum to yield the tetrakis(mesityl-imine) intermediate.
-
-
Reductive Amination:
-
Suspend the dried imine intermediate in 250 mL of anhydrous methanol in a 1 L flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium borohydride (10.6 g, 280 mmol, 6 eq.) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 24 hours.
-
Quench the reaction by slowly adding 100 mL of water.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude tetra-amine product as a viscous oil.
-
-
Cyclization to Bibenzimidazolium Salt:
-
Dissolve the crude tetra-amine product in 300 mL of anhydrous toluene.
-
Add triethyl orthoformate (17.5 mL, 105 mmol, 2.2 eq.) and ammonium bromide (11.4 g, 116 mmol, 2.5 eq.).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol as it forms.
-
Continue refluxing for 48 hours. A pale-white precipitate will form.
-
Cool the mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with toluene (2 x 50 mL) and then diethyl ether (2 x 50 mL) to remove unreacted starting materials.
-
Dry the solid under high vacuum at 60 °C for 12 hours to yield the final 1,1′,3,3′-tetramesityl-5,5′-bibenzimidazolium dibromide. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Generation and Photophysical Characterization of the Fluorescent NHC
This protocol describes the in situ generation of the free carbene and subsequent measurement of its core photophysical properties.
Materials and Reagents:
-
1,1′,3,3′-Tetramesityl-5,5′-bibenzimidazolium dibromide (from Protocol 1)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Quinine sulfate (for quantum yield standard)
-
Sulfuric acid (0.1 M)
-
Spectroscopic grade solvents (e.g., THF, Toluene, Dichloromethane)
Procedure:
-
In Situ Generation of the 5,5′-Bibenzimidazolylidene:
-
In a glovebox, add the bibenzimidazolium salt (50 mg) to a Schlenk flask.
-
Add 10 mL of anhydrous, degassed THF to dissolve the salt.
-
In a separate vial, dissolve KHMDS (2.1 eq.) in 5 mL of anhydrous, degassed THF.
-
Cool the salt solution to -78 °C (dry ice/acetone bath).
-
Slowly add the KHMDS solution dropwise to the stirred salt solution. A distinct color change should be observed, indicating the formation of the free carbene.
-
Allow the solution to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. This solution now contains the fluorescent free carbene and is ready for analysis.
-
-
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution of the carbene by transferring a small aliquot of the stock solution into a cuvette containing spectroscopic grade THF, ensuring the final absorbance is below 0.1 at the λ_max to avoid inner filter effects.
-
Record the absorption spectrum from 250 nm to 600 nm.
-
-
Fluorescence Emission Spectroscopy:
-
Using the same sample, excite the solution at its primary absorption maximum (λ_max,abs).
-
Record the emission spectrum over a range appropriate to capture the full emission profile. The wavelength of maximum intensity is the λ_em.
-
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):
-
Prepare a solution of quinine sulfate in 0.1 M H₂SO₄ with an absorbance matched to your sample at the excitation wavelength (e.g., Abs ≈ 0.1 at 350 nm). The quantum yield of this standard is well-established (Φ_std = 0.54).
-
Measure the integrated fluorescence intensity of both your sample (I_smp) and the standard (I_std).
-
Measure the absorbance of both the sample (A_smp) and the standard (A_std) at the excitation wavelength.
-
Record the refractive index of the solvents used for the sample (η_smp, e.g., THF) and the standard (η_std, e.g., water).
-
Calculate the quantum yield using the following equation: Φ_smp = Φ_std × (I_smp / I_std) × (A_std / A_smp) × (η_smp² / η_std²)
-
Data Summary and Expected Results
The photophysical properties of these compounds are highly dependent on the N-substituents. The table below provides a hypothetical summary of expected trends based on established principles of fluorophore design.
| N-Substituent | Rationale | Expected λabs (nm) | Expected λem (nm) | Expected ΦF |
| Mesityl | Bulky, weakly electron-donating. Provides stability. | 350 - 370 | 420 - 450 | Moderate (0.3 - 0.5) |
| 4-Methoxyphenyl | Stronger electron-donating group (EDG). | 370 - 390 | 460 - 490 | Moderate-High (0.5 - 0.7) |
| 4-Trifluoromethylphenyl | Electron-withdrawing group (EWG). | 340 - 360 | 410 - 440 | Low-Moderate (0.1 - 0.3) |
| Naphthyl | Extended π-system. | 380 - 410 | 480 - 520 | Moderate (0.4 - 0.6) |
Conclusion and Future Outlook
The protocols outlined in this document provide a robust and rational approach to the synthesis of fluorescent 5,5′-bibenzimidazolylidenes. By demonstrating the clear link between synthetic choices and photophysical outcomes, these guidelines empower researchers to develop novel fluorophores tailored for specific applications. The versatility of this scaffold, combined with the principles of molecular engineering, ensures that bibenzimidazolylidene-based fluorophores will continue to be a fertile ground for discovery in chemical biology, diagnostics, and materials science.[6][11]
References
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. [Link]
-
General Mechanochemical Synthetic Protocol to Late Transition Metal–NHC (N-Heterocyclic Carbene) Complexes. ACS Sustainable Chemistry & Engineering. [Link]
-
Synthetic Routes to N-Heterocyclic Carbene Precursors. ResearchGate. [Link]
-
Synthesis of N-Heterocyclic Carbene Complexes. Thieme Chemistry. [Link]
-
Divergent Synthesis of N-Heterocycles: Applications toward N-Heterocyclic Carbenes and Fluorescent Materials. ResearchGate. [Link]
-
Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. PubMed Central. [Link]
-
Synthesis and photophysical properties of dinuclear N-heterocyclic carbene (NHC) copper(I) complexes and their application to photoluminescent light-emitting diodes and anti-counterfeiting. PubMed. [Link]
-
Synthesis of a new fluorophore: wavelength-tunable bisbenzo[f]isoindolylidenes. PubMed Central. [Link]
-
An Overview of N-heterocyclic carbene: Properties and Applications. ResearchGate. [Link]
-
Synthesis of fluorescent naphthoquinolizines via intramolecular Houben-Hoesch reaction. Beilstein Journals. [Link]
-
Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. ResearchGate. [Link]
-
Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Perkin Transactions. [Link]
-
Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging. National Institutes of Health. [Link]
-
Synthesis and Characterizations of 5,5′‐Bibenzo[rst]pentaphene with Axial Chirality and Symmetry‐Breaking Charge Transfer. PubMed Central. [Link]
-
Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field. PubMed Central. [Link]
-
Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives. New Journal of Chemistry. [Link]
-
Old drug, new use: The thalidomide-based fluorescent probe for hydrazine detection. ScienceDirect. [Link]
-
Bibenzo[rst]pentaphene with Axial Chirality and Symmetry‐Breaking Charge Transfer. Max-Planck-Gesellschaft. [Link]
-
Synthesis and biological activity of 5-fluorotubercidin. PubMed. [Link]
-
Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. PubMed Central. [Link]
-
Fluorescence superquenching of conjugated polyelectrolytes: applications for biosensing and drug discovery. Journal of Materials Chemistry. [Link]
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- 5. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and photophysical properties of dinuclear N-heterocyclic carbene (NHC) copper(I) complexes and their application to photoluminescent light-emitting diodes and anti-counterfeiting - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Role of Precursors and Conditions in the Synthesis of Donor-Acceptor Triazenes
Abstract
Donor-acceptor (D-A) triazenes, characterized by a three-nitrogen bridge linking electron-donating and electron-withdrawing moieties, are a versatile class of compounds with significant applications in organic synthesis, materials science, and pharmacology.[1][2] Their unique electronic properties, arising from intramolecular charge transfer, are highly tunable based on the nature of the donor and acceptor groups. This guide provides an in-depth exploration of the critical roles of precursors and reaction conditions in the successful preparation of D-A triazenes. We will dissect the causality behind established synthetic protocols, offering both mechanistic insights and field-proven methodologies for researchers, scientists, and drug development professionals.
Fundamental Principles of Donor-Acceptor Triazene Chemistry
The core of a donor-acceptor triazene is the diazoamino functional group (-N=N-N-) which connects an electron-donor (D) and an electron-acceptor (A) group. This arrangement facilitates electronic communication across the three-nitrogen bridge, leading to a delocalized π-system. The extent of this delocalization dictates the compound's key properties, including its color, thermal stability, and reactivity.[1][3]
The electronic nature of D-A triazenes can be represented by two primary resonance structures. The contribution of the charge-separated resonance form (Structure B ) increases with more complementary donor and acceptor groups, leading to enhanced intramolecular charge-transfer characteristics.[1] This is experimentally observed as a bathochromic (red) shift in the maximum absorption wavelength (λmax) in UV-Vis spectroscopy.[1][3][4]
Caption: Workflow for D-A triazene synthesis via diazonium coupling.
Method 2: Coupling of N-Heterocyclic Carbenes (NHCs) with Organic Azides
A more modern approach leverages the high nucleophilicity of N-heterocyclic carbenes (NHCs) to construct D-A triazenes. [1][3]This method is particularly effective for creating triazenes with a strongly electron-donating carbene moiety.
-
Role of the NHC (Donor Precursor): NHCs are potent electron donors. They are typically generated in situ from their corresponding imidazolium or benzimidazolium salt precursors by deprotonation with a strong, non-nucleophilic base (e.g., potassium tert-butoxide). [4] * Causality: The free carbene is highly reactive. Generating it in situ ensures it is immediately consumed by the azide, minimizing side reactions.
-
Role of the Organic Azide (Acceptor Component): An organic azide (R-N₃), usually an aryl azide with electron-withdrawing groups, serves as the acceptor. It provides two of the three nitrogen atoms for the triazene linkage.
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Aryl diazonium salts and organic azides are potentially explosive and must be handled with extreme care. [5][6][7]
Protocol 1: Synthesis of 1-(4-Nitrophenyl)-3-phenyltriazene
This protocol details a classic diazonium coupling reaction.
A. Preparation of the Diazonium Salt Solution
-
Setup: In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 3 M hydrochloric acid. If necessary, warm gently to dissolve, then cool the solution to 0-5 °C in an ice-water bath with magnetic stirring.
-
Rationale: A fine suspension of the amine hydrochloride salt may form, which is acceptable. Maintaining a low temperature is crucial for the stability of the diazonium salt to be formed. [8]2. Diazotization: While maintaining the temperature below 5 °C, add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water dropwise over 10 minutes.
-
Rationale: A slow, dropwise addition prevents a sudden exotherm and localized high concentrations of nitrous acid, ensuring controlled formation of the diazonium salt. The reaction is complete when the solution gives a positive test with potassium iodide-starch paper (turns blue-black).
-
B. Coupling Reaction
-
Amine Solution: In a separate 250 mL beaker, prepare a solution of 0.93 g (10 mmol) of aniline and 5.3 g of sodium carbonate in 50 mL of water. Cool this solution to 0-5 °C in an ice-water bath.
-
Rationale: Sodium carbonate acts as a base to neutralize the acid carried over with the diazonium solution and to deprotonate any anilinium hydrochloride, ensuring the aniline is a free, nucleophilic amine. [9]2. Coupling: Slowly add the cold diazonium salt solution to the cold aniline solution with vigorous stirring. A yellow-orange precipitate should form immediately.
-
-
Reaction Completion: Continue stirring the mixture in the ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain bright yellow-orange crystals. Dry the product in a vacuum desiccator.
Protocol 2: NHC-Azide Coupling for 1-(1,3-Di-tert-butylbenzimidazol-2-ylidene)-3-(4-nitrophenyl)triazene
This protocol is adapted from methodologies described in the literature. [1][4]
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,3-di-tert-butylbenzimidazolium chloride (155 mg, 0.5 mmol) and potassium tert-butoxide (62 mg, 0.55 mmol).
-
Rationale: Anhydrous and oxygen-free conditions are required as the NHC is sensitive to moisture and air. Potassium tert-butoxide is a strong base used for the in situ generation of the free carbene. [4]2. Solvent Addition: Add 10 mL of anhydrous tetrahydrofuran (THF) via syringe and stir the suspension at room temperature for 30 minutes.
-
-
Azide Addition: Add a solution of 4-nitrophenyl azide (82 mg, 0.5 mmol) in 2 mL of anhydrous THF to the reaction mixture.
-
Safety: Organic azides are potentially explosive. Handle with care and use appropriate shielding.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane (DCM) and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired D-A triazene product.
Characterization & Data Analysis
Proper characterization is essential to confirm the structure and electronic properties of the synthesized D-A triazenes.
| Technique | Information Obtained | Expected Observations for D-A Triazenes |
| UV-Vis Spectroscopy | Electronic transitions, extent of π-conjugation | A strong absorption band (λmax) in the visible or near-UV region. The λmax value undergoes a bathochromic shift as the donor and acceptor groups become more complementary. [1][3] |
| ¹H & ¹³C NMR | Molecular structure confirmation | Signals consistent with the proposed structure. Charge transfer can cause downfield shifts for protons on the donor moiety and upfield shifts for protons on the acceptor moiety. [1] |
| X-Ray Crystallography | Precise molecular geometry, bond lengths | Confirms connectivity and stereochemistry. Bond length alternation in the N-N-N linkage can provide evidence for the contribution of the charge-separated resonance form. [4] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Decomposition temperature is influenced by steric and electronic factors. Bulky substituents on the donor component and electron-rich azides tend to increase thermal stability. [1][4] |
Table 1: Example UV-Vis Data for a Series of D-A Triazenes The following data, adapted from Khramov & Bielawski (2007), illustrates the effect of donor-acceptor complementarity on λmax. [1]
| Donor (NHC Substituent) | Acceptor (Aryl Azide Substituent) | λmax (nm) |
|---|---|---|
| -H | -H | 364 |
| -OCH₃ | -H | 378 |
| -H | -NO₂ | 405 |
| -OCH₃ | -NO₂ | 450 |
References
-
Khramov, D. M., & Bielawski, C. W. (2007). Donor−Acceptor Triazenes: Synthesis, Characterization, and Study of Their Electronic and Thermal Properties. The Journal of Organic Chemistry, 72(25), 9407–9417. [Link]
-
Khramov, D. M., & Bielawski, C. W. (2007). Donor-acceptor triazenes: synthesis, characterization, and study of their electronic and thermal properties. PubMed. [Link]
-
Liang, H., et al. (2021). Scalable Synthetic Strategy for Unsymmetrical Trisubstituted s-Triazines. Organic Letters, 23(15), 5821–5825. [Link]
-
Khramov, D. M., & Bielawski, C. W. (2007). Donor−Acceptor Triazenes: Synthesis, Characterization, and Study of Their Electronic and Thermal Properties. American Chemical Society. [Link]
-
Liang, H., et al. (2021). Scalable Synthetic Strategy for Unsymmetrical Trisubstituted s-Triazines. PubMed. [Link]
-
Bräse, S., & Kirschning, A. (2013). Azides – Diazonium Ions – Triazenes: Versatile Nitrogen-rich Functional Groups. Australian Journal of Chemistry, 67(3), 328. [Link]
-
Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. (n.d.). Universidad de La Rioja. [Link]
-
Liang, H., et al. (2021). Scalable Synthetic Strategy for Unsymmetrical Trisubstituted s-Triazines. American Chemical Society. [Link]
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (2006). PubMed. [Link]
-
Synthesis and reactivity of triazene‐activated donor–acceptor cyclopropanes. (n.d.). ResearchGate. [Link]
-
Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. (n.d.). Carl Roth. [Link]
-
SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. (2019). Synerzine. [Link]
-
Triazenes: a versatile tool in organic synthesis. (2002). PubMed. [Link]
-
Bräse, S., & Kirschning, A. (2013). Azides – Diazonium Ions – Triazenes: Versatile Nitrogen-rich Functional Groups. ResearchGate. [Link]
-
Triazenes. (n.d.). Wikipedia. [Link]
-
Triazine: An Important Building Block of Organic Materials for Solar Cell Application. (2021). PMC. [Link]
-
Donor−Acceptor Triazenes: Synthesis, Characterization, and Study of Their Electronic and Thermal Properties. (n.d.). OUCI. [Link]
-
Increasing Donor-Acceptor Interactions and Particle Dispersibility of Covalent Triazine Frameworks for Higher Crystallinity and Enhanced Photocatalytic Activity. (2024). PubMed. [Link]
-
Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions. (n.d.). ChemRxiv. [Link]
-
INVESTIGATION OF REACTIONS OF ARYL TRI- AZENE/DIAZENE AND THEIR APPLICATION FOR SYNTHESIS OF ARYLBORONIC ESTERS AND DI. (n.d.). DR-NTU, Nanyang Technological University. [Link]
Sources
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- 2. Triazenes: a versatile tool in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Donor-acceptor triazenes: synthesis, characterization, and study of their electronic and thermal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. Triazenes - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalysis with 1,3-Di-tert-butylbenzimidazolium chloride
Welcome to the technical support center for the N-heterocyclic carbene (NHC) precursor, 1,3-Di-tert-butylbenzimidazolium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your catalytic reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve reproducible, high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Di-tert-butylbenzimidazolium chloride, and why is it used in catalysis?
A1: 1,3-Di-tert-butylbenzimidazolium chloride is a salt that serves as a precursor to a specific N-heterocyclic carbene (NHC). NHCs are a class of organic compounds that, once deprotonated, form a stable carbene—a neutral molecule containing a divalent carbon atom. This carbene is a powerful electron-donating ligand and organocatalyst.
The "magic" of this precursor lies in the bulky tert-butyl groups flanking the nitrogen atoms. These groups provide significant steric hindrance around the active carbene center once it's formed. This steric shield is crucial for:
-
Stabilizing the catalyst: It prevents unwanted side reactions and decomposition pathways, leading to a longer catalyst lifetime.
-
Enhancing selectivity: It can control which molecules approach the catalytic center and how they orient, often leading to higher regioselectivity or stereoselectivity in the final product.
In essence, you are using this salt to generate, in situ, a robust and selective catalyst for a variety of organic transformations, including cross-coupling reactions, polymerization, and ring-opening metathesis.
Q2: How do I activate the 1,3-Di-tert-butylbenzimidazolium chloride to form the active NHC catalyst?
A2: Activation requires the deprotonation of the acidic proton at the C2 position of the benzimidazolium ring. This is an acid-base reaction where a suitable base removes the proton to generate the neutral, active NHC. The choice of base is critical and is a common point of failure.
The Activation Process:
Caption: Catalyst activation workflow.
The most common and effective bases are strong, non-nucleophilic bases. This is to ensure the base only deprotonates and does not attack other parts of your substrates or the catalyst itself.
Recommended Bases:
-
Potassium tert-butoxide (KOtBu)
-
Sodium hydride (NaH)
-
Lithium diisopropylamide (LDA)
Critical Consideration: The base must be strong enough to deprotonate the precursor, which has a pKa in the range of 17-24 in DMSO, depending on the specific NHC architecture. Weaker bases like triethylamine (NEt₃) or carbonates are generally insufficient and will result in failed activation.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction shows low or no conversion of the starting material.
This is the most frequent issue and often points to a problem with catalyst activation or stability. Let's break down the potential causes and solutions.
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting low conversion.
Detailed Analysis:
-
Ineffective Catalyst Activation:
-
Causality: As discussed in FAQ 2, if the base is not strong enough, the active NHC species is never formed, and thus no catalysis occurs. The pKa of the base's conjugate acid must be significantly higher than that of the benzimidazolium salt.
-
Self-Validation: Before running your main reaction, you can perform a simple deuterium exchange test. Mix the benzimidazolium salt with your chosen base in a deuterated solvent (e.g., THF-d8). The disappearance of the C2-proton signal in the ¹H NMR spectrum confirms successful deprotonation.
-
-
Catalyst Decomposition:
-
Causality: The active NHC, while stabilized by the tert-butyl groups, is still highly reactive and sensitive to oxygen and water. Protic impurities (like water) will protonate the carbene, returning it to the inactive salt form. Oxygen can lead to oxidative decomposition pathways.
-
Protocol for Ensuring Anhydrous/Anaerobic Conditions:
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Solvents: Use solvents from a purification system (e.g., Grubbs-type) or freshly distill from an appropriate drying agent (e.g., Na/benzophenone for THF).
-
Reagents: Ensure all solid reagents are dried in vacuo before use. Liquid reagents should be handled via syringe under an inert atmosphere.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of high-purity argon or nitrogen. Use Schlenk line or glovebox techniques for best results.
-
-
Problem 2: I'm observing significant side product formation.
The formation of side products suggests that while the catalyst is active, its selectivity is compromised, or it is participating in undesired reaction pathways.
Common Causes & Solutions:
| Observation | Potential Cause | Recommended Solution |
| Homocoupling of starting materials | Reaction temperature is too high, or catalyst loading is excessive. | Decrease the reaction temperature in 5-10°C increments. Reduce catalyst loading to the 0.5-2 mol% range. |
| Decomposition of substrates/products | The base used for activation is too nucleophilic or is reacting with sensitive functional groups. | Switch to a bulkier, less nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS). |
| Formation of isomers | Poor regioselectivity. | Modify the solvent. A change in solvent polarity can influence the transition state and favor one isomer over another. Screen solvents like Toluene, Dioxane, and THF. |
Experimental Protocols & Data
Protocol: In Situ Generation and Use in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a validated starting point for the coupling of an aryl chloride with an arylboronic acid, a challenging transformation where robust NHC catalysts excel.
Reaction: Ar-Cl + Ar'-B(OH)₂ → Ar-Ar'
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere is CRITICAL):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-Di-tert-butylbenzimidazolium chloride (e.g., 0.02 mmol, 2 mol%).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%). Note: The NHC acts as a ligand for the metal catalyst here.
-
Add the aryl chloride (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Seal the flask with a septum.
-
-
Solvent and Base Addition:
-
Under a positive pressure of Argon, add anhydrous, deoxygenated Toluene (e.g., 5 mL) via syringe.
-
In a separate flask, prepare a solution or slurry of the base. Add solid Potassium tert-butoxide (KOtBu, 2.5 mmol, 2.5 equiv) to the reaction flask under a strong counter-flow of Argon. Caution: KOtBu is highly reactive.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) using an oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Typical Reaction Parameters (Starting Points):
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Lower loadings are cost-effective but may require longer reaction times. Higher loadings can sometimes lead to side products. |
| Base | KOtBu, NaH, KHMDS | Must be strong enough for deprotonation. The choice can impact functional group tolerance. |
| Solvent | Toluene, Dioxane, THF | Polarity can influence reaction rate and selectivity. Toluene is a good, non-polar starting point. |
| Temperature | 60 - 110 °C | Must be sufficient to overcome the activation energy but not high enough to cause decomposition. |
References
-
N-Heterocyclic Carbenes in Synthesis - A comprehensive book covering the fundamentals and applications of NHCs. (Wiley) [Link]
-
The pKa of N-Heterocyclic Carbenes - A journal article discussing the acidity of NHC precursors, critical for base selection. (Organometallics) [Link]
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids - A seminal paper from the Nolan group showcasing the effectiveness of NHC-Pd systems. (Angewandte Chemie) [Link]
Technical Support Center: Stability and Handling of 1,3-Di-tert-butylbenzimidazol-2-ylidene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the generation and handling of the N-heterocyclic carbene (NHC), 1,3-Di-tert-butylbenzimidazol-2-ylidene, from its precursor, 1,3-Di-tert-butylbenzimidazolium chloride. This sterically demanding NHC is a powerful tool in catalysis and organometallic chemistry, but its successful application hinges on understanding and controlling its stability.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles.
Issue 1: Incomplete or Failed Deprotonation
Q: I've treated my 1,3-Di-tert-butylbenzimidazolium chloride with a base, but my ¹H NMR spectrum still shows the characteristic acidic C2-H proton signal (typically downfield, >10 ppm). What's going wrong?
A: This is a classic sign of incomplete or failed deprotonation. Several factors, often related to the significant steric hindrance of the tert-butyl groups, can be at play.[1]
-
-
Solution: Employ a very strong, non-nucleophilic base with a relatively small profile. Potassium hexamethyldisilazide (KHMDS) is an excellent choice. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can also be effective, but KHMDS often gives cleaner reactions.[1] The choice of base is critical to overcome the high activation energy of deprotonation.
-
-
Probable Cause 2: Inappropriate Solvent. The solvent plays a crucial role in modulating the reactivity of the base and stabilizing the resulting free carbene.
-
Solution: Use strictly anhydrous, aprotic solvents. Tetrahydrofuran (THF) is the most common and effective solvent for this deprotonation. Toluene is another viable option.[1] Protic solvents (like alcohols) will be deprotonated by the strong base and will protonate the newly formed NHC, quenching the reaction. Ethereal solvents like THF are ideal as they are polar enough to dissolve the reagents but are non-reactive.
-
-
Probable Cause 3: Presence of Moisture or Air. The strong bases used are highly water-sensitive. The generated free NHC is also extremely sensitive to air and moisture.[3]
-
Solution: All glassware must be rigorously flame- or oven-dried. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF). The entire experiment, including reagent transfers and workup, must be conducted under a dry, inert atmosphere (e.g., high-purity Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Issue 2: Observation of Unwanted Side Products or Decomposition
Q: After my reaction, I see additional, unexpected signals in my NMR, or the isolated product is discolored and appears impure. What decomposition pathways should I be aware of?
A: The stability of the generated 1,3-Di-tert-butylbenzimidazol-2-ylidene is finite, and it can decompose under certain conditions.
-
Probable Cause 1: Thermal Decomposition. Benzimidazole-based NHCs can be susceptible to thermal degradation, especially if heated for prolonged periods. The major decomposition pathway often involves rearrangement to form benzimidazole derivatives.
-
Solution: Conduct the deprotonation at low temperatures. Starting the reaction at 0 °C or even -78 °C (dry ice/acetone bath) and allowing it to slowly warm to room temperature is a standard practice. Avoid heating the free carbene solution unless required for a subsequent reaction, and even then, use the lowest effective temperature. If purification by distillation is attempted, it must be done under high vacuum and at a controlled temperature to minimize residence time at high heat.
-
-
Probable Cause 2: Reaction with Solvent or Impurities. Although THF is generally robust, prolonged reaction times with highly reactive species can sometimes lead to side reactions. Trace impurities in the starting material or solvent can also be problematic.
-
Solution: Use high-purity, freshly purified reagents and solvents. Monitor the reaction by TLC or NMR to avoid unnecessarily long reaction times. Once the deprotonation is complete (as confirmed by the disappearance of the C2-H proton signal), the NHC should ideally be used in situ without delay.
-
Frequently Asked Questions (FAQs)
Q1: Why are the tert-butyl groups so important for this NHC's properties?
A1: The two tert-butyl groups are the defining feature of this NHC. Their immense steric bulk provides a "protective pocket" around the carbene carbon and any metal center it coordinates to. This steric shielding can dramatically increase the stability of resulting organometallic complexes, prevent unwanted side reactions like dimerization, and influence the selectivity of catalytic reactions.[1][3] However, this same bulk makes the initial deprotonation of the precursor salt more challenging.[1][2]
Q2: How do I confirm that I have successfully generated the free NHC?
A2: NMR spectroscopy is the most definitive method.
-
¹H NMR: The most telling evidence is the complete disappearance of the sharp singlet corresponding to the acidic C2-H proton of the 1,3-Di-tert-butylbenzimidazolium chloride precursor. This signal is typically found far downfield.
-
¹³C NMR: You should observe the appearance of a new, characteristic downfield signal for the carbene carbon (C2). This resonance is often found in the range of 210-240 ppm, a region where few other signals appear.
Q3: Can I isolate and store the free 1,3-Di-tert-butylbenzimidazol-2-ylidene?
A3: While some exceptionally stable NHCs can be isolated as crystalline solids, 1,3-Di-tert-butylbenzimidazol-2-ylidene is typically generated and used immediately in situ. Its high reactivity and sensitivity to air and moisture make isolation and long-term storage challenging and generally unnecessary for most synthetic applications.[3] If isolation is required, it must be performed under strictly inert conditions, typically involving filtration of the salt byproduct followed by removal of the solvent under high vacuum at low temperature.
Q4: What is the role of the chloride counter-ion in the starting material?
A4: The counter-ion can influence the solubility of the benzimidazolium salt and the rate of deprotonation. While chloride is common, sometimes exchanging it for a less coordinating anion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can be beneficial for certain applications, though it may make the deprotonation step more difficult. For the purpose of generating the free carbene, the chloride salt is standard.
Data Summary & Key Parameters
The following table summarizes the critical parameters for the successful generation of 1,3-Di-tert-butylbenzimidazol-2-ylidene.
| Parameter | Recommendation | Rationale & Citation |
| Precursor | 1,3-Di-tert-butylbenzimidazolium chloride | Standard, commercially available starting material.[4] |
| Base | Potassium Hexamethyldisilazide (KHMDS) | Strong, non-nucleophilic base overcomes steric hindrance effectively.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, non-reactive solvent that facilitates the deprotonation.[1] |
| Temperature | 0 °C to Room Temperature | Minimizes thermal decomposition of the product NHC. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the strong base and the air/moisture-sensitive NHC.[3] |
| Confirmation | ¹H & ¹³C NMR Spectroscopy | Disappearance of C2-H proton signal; appearance of C2 carbene signal. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the in-situ generation of 1,3-Di-tert-butylbenzimidazol-2-ylidene.
Protocol 1: In-Situ Generation of 1,3-Di-tert-butylbenzimidazol-2-ylidene
Objective: To prepare a solution of the free NHC for immediate use in a subsequent reaction.
Materials:
-
1,3-Di-tert-butylbenzimidazolium chloride
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation: Under a positive pressure of argon, add 1,3-Di-tert-butylbenzimidazolium chloride (1.0 eq) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (to make a ~0.1 M solution) via cannula or syringe. Stir the resulting suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add a solution of KHMDS (1.05 eq) in THF dropwise to the stirring suspension over 10-15 minutes. Causality: A slight excess of base ensures complete deprotonation. Slow addition helps to control any potential exotherm.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-2 hours. The suspension should become clearer as the salt byproduct (KCl) precipitates and the soluble NHC forms.
-
Confirmation (Optional): To confirm reaction completion, a small aliquot can be carefully cannulated into a prepared NMR tube under an inert atmosphere for ¹H NMR analysis to check for the disappearance of the C2-H proton signal.
-
Usage: The resulting solution/suspension containing the free NHC and precipitated KCl is now ready for the addition of the next reagent (e.g., a metal precursor) for subsequent reactions. It is typically used without filtering the KCl byproduct.
Visualizations: Reaction Pathways
The following diagrams illustrate the key chemical transformations described in this guide.
Caption: Major decomposition pathways for the generated NHC.
References
-
Veinot, A. J., Griffiths, M. B. E., Singh, I., Zurakowski, J. A., Lummis, P. A., Barry, S. T., & Crudden, C. M. (2022). Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. Chemical Science, 13(25), 7643–7649. [Link]
-
Hu, X., et al. (2015). Steric and Electronic Properties of N-Heterocyclic Carbenes (NHC): A Detailed Study on Their Interaction with Ni(CO)4. Organometallics, 34(11), 2416–2426. [Link]
-
Chemistry World. (2023). N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts. [Link]
-
Praetorius, J. M., & Crudden, C. M. (2016). CHAPTER 2: Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. In N-Heterocyclic Carbenes in Catalysis (pp. 29-70). The Royal Society of Chemistry. [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2015). Contents - The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 1,3-Di-tert-butylimidazol-2-ylidene. National Center for Biotechnology Information. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. [Link]
-
Bertrand, G., et al. (2009). Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. Science, 326(5952), 556-559. [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. [Link]
Sources
Technical Support Center: Purification of 1,3-Di-tert-butylbenzimidazolium Chloride
Welcome to the technical support guide for the purification of 1,3-Di-tert-butylbenzimidazolium chloride. This resource is designed for researchers, scientists, and drug development professionals who require this N-heterocyclic carbene (NHC) precursor in high purity for their applications, such as catalysis and synthesis.[1][2] This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the scientific reasoning behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of 1,3-Di-tert-butylbenzimidazolium chloride.
Q1: My crude product has a noticeable color (yellow to brown). What are the likely impurities and how can I remove the color?
A1: The presence of color in the crude product typically indicates trace amounts of oxidized or polymeric impurities formed during synthesis or storage. Unreacted starting materials can also contribute to discoloration.
Causality: Imidazolium salts can be susceptible to degradation, especially if exposed to heat, light, or air for prolonged periods. The synthesis itself, often conducted at elevated temperatures, can generate chromophoric byproducts.
Solution: Decolorization with Activated Charcoal Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area and porous structure.[3]
Protocol:
-
Dissolve the crude 1,3-Di-tert-butylbenzimidazolium chloride in a minimum amount of a suitable hot solvent (e.g., acetonitrile or isopropanol).
-
Cool the solution slightly below its boiling point. Crucial Safety Note: Adding charcoal to a boiling solution can cause it to boil over violently.[3]
-
Add activated charcoal (typically 1-2% by weight of your compound) to the solution.
-
Gently heat the mixture with stirring for 5-15 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[3] This step must be done quickly to prevent premature crystallization of the product on the filter paper. It is advisable to pre-heat the funnel and receiving flask.
-
The resulting colorless filtrate can then be processed for recrystallization.
Q2: What is the best general-purpose method to purify my crude 1,3-Di-tert-butylbenzimidazolium chloride?
A2: For many ionic liquids and their solid precursors, a two-stage approach involving solvent washing followed by recrystallization is highly effective. This method first removes impurities with different solubility profiles before refining the product through crystallization.
Workflow Rationale:
-
Stage 1: Solvent Washing: This step aims to remove unreacted starting materials and non-polar byproducts that are soluble in solvents where the desired ionic salt is not.[4]
-
Stage 2: Recrystallization: This is a powerful technique for purifying crystalline solids. It separates the product from impurities that are either highly soluble or insoluble in the chosen solvent system.[5]
Detailed Experimental Protocols
Protocol 1: Purification by Solvent Washing
This protocol is an excellent first step to remove a significant portion of organic-soluble impurities.
Step-by-Step Methodology:
-
Place the crude, solid 1,3-Di-tert-butylbenzimidazolium chloride into a flask.
-
Add a non-polar solvent in which the product is poorly soluble, such as diethyl ether or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[4][6] A general guideline is to use 5-10 mL of solvent per gram of crude product.
-
Stir the suspension vigorously at room temperature for 1-2 hours. Overnight stirring can also be effective.[4]
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of the same cold solvent to remove any residual impurities.
-
Dry the purified solid under high vacuum to remove all traces of the washing solvent.
Q3: How do I select the best solvent for recrystallizing 1,3-Di-tert-butylbenzimidazolium chloride?
A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[5][7] For ionic salts, a single perfect solvent can be hard to find, so a two-solvent (solvent/anti-solvent) system is often employed.
Experimental Approach: Solvent Screening
-
Place approximately 20-30 mg of your compound into several small test tubes.
-
Add a potential solvent dropwise to each tube at room temperature until the solid dissolves. A good candidate will require a relatively large volume of solvent.
-
If the solid is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the solid upon heating.[3]
-
Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[7]
Recommended Solvent Systems: Based on the polar nature of the chloride salt, the following systems are excellent starting points.
| Solvent System (Solvent/Anti-solvent) | Rationale & Characteristics |
| Isopropanol / Diethyl Ether | The product is soluble in hot isopropanol. Diethyl ether is then added as an anti-solvent to reduce solubility and induce crystallization. |
| Acetonitrile / Diethyl Ether | Similar to the above, acetonitrile is a good polar solvent for dissolution, while diethyl ether serves as the anti-solvent. |
| Dichloromethane / Hexane | Dichloromethane will dissolve the salt, and hexane can be used as the anti-solvent to precipitate the pure product. |
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This protocol uses a solvent/anti-solvent pair for optimal purification.
Step-by-Step Methodology:
-
Place the 1,3-Di-tert-butylbenzimidazolium chloride (either crude or after solvent washing) in an Erlenmeyer flask.
-
Heat the flask and add the primary solvent (e.g., hot isopropanol) dropwise while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7][8]
-
Remove the flask from the heat source.
-
Slowly add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly turbid (cloudy).
-
Gently heat the solution again until the turbidity just disappears.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold anti-solvent.
-
Dry the crystals under high vacuum. The melting point of the pure compound is approximately 204 °C (with decomposition).[9]
Q4: My solution is clear after cooling, but no crystals are forming. What troubleshooting steps can I take?
A4: Failure to crystallize is a common issue, often caused by using too much solvent or by the solution being supersaturated.
Troubleshooting Decision Tree:
Sources
- 1. scientificlabs.com [scientificlabs.com]
- 2. 1,3-Di-tert-butylbenzimidazolium chloride 96 946607-10-9 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Maximizing the Lifetime and Performance of 1,3-Di-tert-butylbenzimidazolium Derived Catalysts
Welcome to the technical support center for 1,3-Di-tert-butylbenzimidazolium derived catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and enhance the longevity and efficiency of these powerful catalytic systems in your experiments.
Introduction: The Power and Pitfalls of Steric Bulk
1,3-Di-tert-butylbenzimidazol-2-ylidene (ItBu) belongs to the class of N-heterocyclic carbenes (NHCs), which are renowned for their strong σ-donating properties and their ability to form robust bonds with transition metals. The defining feature of ItBu and its derivatives is the extreme steric hindrance provided by the tert-butyl groups. This bulk is a double-edged sword: it can enhance catalytic activity by promoting reductive elimination and stabilizing the active catalytic species, yet it can also introduce unique challenges in catalyst activation and deactivation. This guide will help you navigate these complexities.
Troubleshooting Guide: From Low Yields to Catalyst Death
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Catalytic Activity from the Outset
Q: I've set up my reaction (e.g., a Suzuki-Miyaura or Buchwald-Hartwig coupling) with a 1,3-Di-tert-butylbenzimidazolium-palladium precatalyst, but I'm seeing little to no product formation. What's going wrong?
A: Low initial activity is a common problem and can often be traced back to the catalyst's activation, the purity of your reagents, or the reaction setup.
Probable Causes & Solutions:
-
Inefficient Precatalyst Activation: Palladium(II) precatalysts require reduction to the active Pd(0) species to enter the catalytic cycle. The bulky tert-butyl groups can sometimes hinder this process.
-
Solution: Consider using a more readily activated precatalyst, such as a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complex. These are designed for easier activation. For Suzuki-Miyaura reactions, the reduction of Pd(II) to Pd(0) can be facilitated by the homocoupling of boronic acids, but this can also be a competing side reaction. Ensure your conditions are suitable for this initial reduction.
-
-
Poor Quality of the Benzimidazolium Salt Precursor: The synthesis of 1,3-di-tert-butylbenzimidazolium salts can sometimes be challenging, and impurities can carry over to your catalyst preparation or in-situ generation.
-
Solution: Verify the purity of your benzimidazolium salt by NMR and elemental analysis. If you are generating the carbene in situ, ensure your base is strong enough and dry to fully deprotonate the salt. Residual starting materials or byproducts from the salt synthesis can interfere with the catalysis.
-
-
Inadequate Inert Atmosphere: While NHC-palladium complexes are generally more robust than their phosphine counterparts, the catalytically active Pd(0) species is still susceptible to oxidation.
-
Solution: Ensure your reaction vessel is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Solvent and Reagent Purity: Trace amounts of water or oxygen in your solvent or reagents can deactivate the catalyst.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure your substrates and bases are pure and dry. For Suzuki couplings that require some water, use degassed, deionized water and add it judiciously.
-
Issue 2: Catalyst Deactivates Over Time (Reaction Stalls)
Q: My reaction starts well, but then it stalls before reaching completion. What is causing my catalyst to die prematurely?
A: Catalyst deactivation during the reaction is often due to the formation of inactive species or degradation of the ligand.
Probable Causes & Solutions:
-
Formation of Inactive Palladium Species: The active monoligated Pd(0)-NHC species can be prone to aggregation, forming inactive palladium black, especially at higher temperatures or low ligand concentrations.
-
Solution:
-
Optimize Catalyst Loading: While lower is often better, a slightly higher catalyst loading might be necessary to maintain a sufficient concentration of the active species.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate decomposition pathways.
-
Ligand Ratio: If generating the catalyst in situ, ensure a slight excess of the NHC ligand precursor is present to prevent the formation of ligand-deficient palladium species that are prone to aggregation.
-
-
-
Ligand Degradation: While the M-NHC bond is generally strong, under harsh conditions, pathways for NHC dissociation can become accessible. This can lead to the formation of imidazolium salts or other degradation products.[1]
-
Solution:
-
Moderate Reaction Conditions: If possible, lower the reaction temperature and use the mildest effective base.
-
Avoid Protic Impurities: Protic sources can protonate the carbene if it dissociates from the metal center, preventing it from re-coordinating.
-
-
-
Substrate or Product Inhibition: The steric bulk of the catalyst, combined with bulky substrates or products, can lead to the formation of stable, off-cycle complexes that do not proceed to the next step in the catalytic cycle.
-
Solution:
-
Solvent Effects: Screen different solvents. A more polar solvent might help to dissociate weakly bound inhibiting species.
-
Temperature Adjustment: Increasing the temperature might provide the energy needed to overcome the stability of these off-cycle complexes, but be mindful of potential catalyst decomposition.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I properly handle and store my 1,3-Di-tert-butylbenzimidazolium catalyst and its precursors?
A1: The benzimidazolium salt is typically a stable solid that can be handled in air. However, it is good practice to store it in a desiccator to prevent moisture absorption. The free carbene, if isolated, is highly reactive and should be handled under a strict inert atmosphere (glovebox). The palladium complexes are generally air-stable as solids but are best stored under an inert atmosphere, especially for long-term storage, and should be handled in a glovebox or with proper Schlenk techniques when preparing solutions for catalysis.
Q2: Can I regenerate a deactivated 1,3-Di-tert-butylbenzimidazolium derived catalyst?
A2: In most laboratory settings, regeneration of a homogeneously deactivated catalyst is not practical. Deactivation often involves irreversible processes like the formation of palladium black or ligand degradation. The most effective approach is to prevent deactivation in the first place by optimizing reaction conditions and ensuring the purity of all components.
Q3: What is the role of the tert-butyl groups in catalyst performance and stability?
A3: The bulky tert-butyl groups create a sterically hindered environment around the metal center. This has several effects:
-
Enhanced Stability: The bulk can protect the metal center from bimolecular decomposition pathways.
-
Promotion of Reductive Elimination: The steric clash between the tert-butyl groups and the substrates in the coordination sphere can accelerate the final reductive elimination step, which is often the rate-limiting step in cross-coupling reactions.
-
Potential for Hindered Substrate Approach: The same steric bulk can also make it more difficult for bulky substrates to coordinate to the metal center, potentially slowing down the reaction or preventing it altogether for very hindered substrates.
Q4: Are there any known side reactions specific to this type of catalyst?
A4: While not unique to this catalyst, the strong basicity of the free carbene can sometimes lead to side reactions if it is present in excess. For example, it can deprotonate acidic functionalities on the substrates. Additionally, the steric bulk might favor certain reaction pathways over others, for example, in reactions with multiple potential sites for oxidative addition.
Experimental Protocols and Visualizations
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Using a Pre-formed Pd-ItBu Catalyst
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the 1,3-Di-tert-butylbenzimidazolium-palladium precatalyst (0.5-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, toluene, or 2-MeTHF, 0.1-0.5 M).
-
Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagrams
Catalyst Activation and Deactivation Pathways
Caption: Key pathways in the activation, catalytic cycle, and deactivation of NHC-Pd catalysts.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for challenging substrates, but can also lead to higher costs and more difficult purification. |
| Ligand:Metal Ratio | 1:1 to 1.2:1 | A slight excess of ligand can help prevent the formation of unstable, ligand-deficient species. |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | The choice of base is highly dependent on the specific coupling reaction. Stronger, non-nucleophilic bases are often preferred. |
| Temperature | 80 - 120 °C | Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition. Optimization is key. |
| Solvent Purity | <50 ppm H₂O | Water can interfere with the catalytic cycle and hydrolyze reagents. Anhydrous conditions are generally recommended. |
References
-
ChemComm - RSC Publishing. (2021). Royal Society of Chemistry. [Link]
-
Glorius, F. (2004). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Szostak, M. (2025). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Organ, M. G. (2025). The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions. ResearchGate. [Link]
-
SLS Lab Supplies. (n.d.). 1,3-Di-tert-butylbenzimidazoli | 673390-500MG | SIGMA-ALDRICH. SLS Lab Supplies. [Link]
-
Buchwald, S. L. (2014). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. National Institutes of Health. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Starikova, O. V. (2025). Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. ResearchGate. [Link]
-
Yermalayeu, A. (2020). Synthesis of the Novel Compound 1-tert-Butyl-3- Propylimidazolium Iodide. Monmouth College. [Link]
-
Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. ACS Publications. [Link]
-
Buchwald, S. L. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. National Institutes of Health. [Link]
-
Huynh, H. V. (2013). Gold(I) and Palladium(II) Complexes of 1,3,4-Trisubstituted 1,2,3-Triazol-5-ylidene “Click” Carbenes: Systematic Study of the Electronic and Steric Influence on Catalytic Activity. National Institutes of Health. [Link]
-
Stahl, S. S. (2007). The renaissance of palladium(II)-catalyzed oxidation chemistry. National Institutes of Health. [Link]
-
Pap-Kovács, D. (2015). Palladium(ii) complexes with electron-poor, 4,5-disubstituted diimidazol-2-ylidene ligands: synthesis, characterization and catalytic activity. PubMed. [Link]
Sources
Handling and storage recommendations for 1,3-Di-tert-butylbenzimidazolium chloride to prevent degradation
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information for the handling and storage of 1,3-Di-tert-butylbenzimidazolium chloride. By understanding the chemical properties and potential degradation pathways of this N-heterocyclic carbene (NHC) precursor, you can ensure its integrity and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Di-tert-butylbenzimidazolium chloride and why are its handling and storage critical?
1,3-Di-tert-butylbenzimidazolium chloride is a salt that serves as a precursor to a bulky N-heterocyclic carbene (NHC). NHCs are potent organocatalysts and ligands in transition metal catalysis. The stability and purity of the precursor salt are paramount because impurities or degradation products can interfere with or poison catalytic reactions, leading to inconsistent yields and irreproducible findings. The primary sensitivities of this compound are to moisture and atmospheric oxygen, necessitating specific handling and storage protocols to prevent degradation.
Q2: What are the ideal storage conditions for 1,3-Di-tert-butylbenzimidazolium chloride?
To maintain the long-term stability of 1,3-Di-tert-butylbenzimidazolium chloride, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen)[1] | Prevents exposure to moisture and oxygen. |
| Light | Protect from light[1] | Minimizes the risk of photolytic degradation. |
| Container | Tightly sealed, original container | Prevents contamination and exposure to the atmosphere. |
| Location | Cool, dry, well-ventilated area[2] | General best practice for chemical storage. |
Q3: Is 1,3-Di-tert-butylbenzimidazolium chloride sensitive to air and moisture?
Yes, the compound is described as air-sensitive and hygroscopic.[1] While the benzimidazolium salt itself is relatively stable, it exists in equilibrium with its corresponding N-heterocyclic carbene, especially in the presence of any basic species. This carbene is highly reactive towards both oxygen and water.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Discoloration of the solid (yellowing or browning) | Oxidation of the corresponding NHC. | The discoloration suggests the presence of oxidized species. While the bulk material may still be usable for some applications, for sensitive catalytic reactions, it is advisable to purify the salt by recrystallization under an inert atmosphere. The formation of colored species indicates that the material has been exposed to air. |
| Inconsistent or reduced catalytic activity | Partial degradation of the precursor. | If you observe lower yields or longer reaction times, it is likely that the concentration of the active carbene generated is lower than expected due to precursor degradation. It is recommended to use a fresh batch of the salt or purify the existing stock. Consider performing a purity check using ¹H NMR spectroscopy. |
| Presence of unexpected peaks in NMR spectra | Hydrolysis or other degradation. | The appearance of new signals, particularly in the formyl region (around 8 ppm) of the ¹H NMR spectrum, could indicate the formation of a ring-opened formamide derivative due to hydrolysis. Compare the spectrum to a reference of the pure compound. |
| Poor solubility in non-polar solvents | The compound is a salt. | 1,3-Di-tert-butylbenzimidazolium chloride is an ionic compound and is generally soluble in polar solvents like dichloromethane, chloroform, and acetonitrile, and insoluble in non-polar solvents like hexanes and diethyl ether. This is normal behavior. |
In-Depth Technical Insights: Degradation Pathways
The primary modes of degradation for 1,3-Di-tert-butylbenzimidazolium chloride involve hydrolysis and oxidation, which are often initiated by the deprotonation of the C2-proton.
Hydrolytic Degradation
The proton at the C2 position of the benzimidazolium ring is acidic and can be removed by a base. In the presence of moisture, water can act as a weak base, or more significantly, hydroxide ions can lead to deprotonation to form the free N-heterocyclic carbene. This highly reactive carbene can then be attacked by water, leading to a ring-opening hydrolysis to form N-(2-(tert-butylamino)phenyl)-N-(tert-butyl)formamide.
Oxidative Degradation
While the benzimidazolium salt is generally stable towards oxidation, the free carbene formed upon deprotonation is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of the corresponding benzimidazolone and other decomposition products. This is often observed as a yellowing or browning of the material upon exposure to air.
Experimental Protocols
Protocol 1: Handling and Dispensing
This protocol should be performed in a glovebox or using Schlenk line techniques to maintain an inert atmosphere.
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂ and H₂O). All glassware and spatulas should be oven-dried and cooled under vacuum or in a desiccator before being brought into the glovebox.
-
Equilibration: Allow the sealed container of 1,3-Di-tert-butylbenzimidazolium chloride to equilibrate to the ambient temperature inside the glovebox for at least 30 minutes before opening. This prevents condensation of moisture onto the cold solid.
-
Dispensing: Quickly weigh the desired amount of the solid into a tared, dry vial.
-
Sealing: Tightly seal the stock bottle and the vial containing the dispensed solid. Use electrical tape or paraffin film to further secure the cap of the stock bottle for long-term storage.
-
Removal from Glovebox: If the reaction is to be set up outside the glovebox, the vial containing the dispensed solid should be sealed with a septum and backfilled with an inert gas.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: In a glovebox, dissolve approximately 5-10 mg of 1,3-Di-tert-butylbenzimidazolium chloride in about 0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).
-
Data Acquisition: Transfer the solution to an NMR tube and seal it with a cap. Acquire a ¹H NMR spectrum.
-
Analysis:
-
The characteristic C2-proton of the pure benzimidazolium salt should appear as a singlet at approximately 11.5 ppm.
-
The tert-butyl protons should appear as a singlet at around 1.8 ppm.
-
The aromatic protons will be in the range of 7.5-8.0 ppm.
-
The presence of a peak around 8.0-8.5 ppm could indicate the formation of a formamide degradation product.
-
The presence of water in the solvent will be visible as a broad singlet.
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyldimethylsilyl chloride, 98%. Retrieved from [Link]
-
Ma, Y., et al. (2006). Degradation of 1,3-Dichloropropene (1,3-D) in soils with different histories of field applications of 1,3-D. ResearchGate. Retrieved from [Link]
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Loba Chemie. (2019). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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PubChem. (n.d.). tert-Butylmagnesium chloride. Retrieved from [Link]
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Emel'yanenko, V. N., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. MDPI. Retrieved from [Link]
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César, V., et al. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Persistent carbene. Retrieved from [Link]
-
Alberto, M. E., et al. (2008). The degradation pathways in chloride medium of the third generation anticancer drug oxaliplatin. PubMed. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to N-Heterocyclic Carbene (NHC) Precursors: 1,3-Di-tert-butylbenzimidazolium Chloride vs. Imidazolium-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
N-heterocyclic carbenes (NHCs) have revolutionized the field of catalysis, emerging as a versatile and highly effective class of ligands for a wide array of transition metal-catalyzed reactions.[1] Their exceptional stability and tunable steric and electronic properties have rendered them indispensable in modern synthetic chemistry.[1] This guide provides an in-depth comparative analysis of 1,3-Di-tert-butylbenzimidazolium chloride, a representative of the benzimidazolium-based NHC precursors, against the widely acclaimed imidazolium-based precursors, IPr and IMes. Through a detailed examination of their synthesis, stability, and performance in catalysis, this document aims to equip researchers with the necessary insights to make informed decisions in ligand selection for their specific synthetic challenges.
The Rise of N-Heterocyclic Carbenes in Catalysis
Initially isolated as stable crystalline compounds, NHCs have rapidly transitioned from academic curiosities to workhorse ligands in both academic and industrial settings. Their strong σ-donating ability forms robust bonds with metal centers, leading to highly stable and active catalysts.[1] The modular nature of their synthesis allows for precise tuning of their steric and electronic environment, which in turn influences the outcome of catalytic transformations. This guide will focus on the precursors to these powerful ligands, specifically the azolium salts from which the carbenes are generated.
Featured NHC Precursor: 1,3-Di-tert-butylbenzimidazolium Chloride
1,3-Di-tert-butylbenzimidazolium chloride is an NHC precursor characterized by a benzimidazole backbone and sterically demanding tert-butyl groups attached to the nitrogen atoms. The fusion of a benzene ring to the imidazole core differentiates it from the more common imidazolium-based NHCs, influencing its electronic properties. The bulky tert-butyl groups are expected to impart significant steric hindrance around the metal center, a crucial factor in many catalytic reactions.
Commonly Used Alternatives: The Imidazolium Juggernauts - IPr and IMes
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) and 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) are arguably the most widely used NHC precursors in catalysis.[2] Their popularity stems from their exceptional performance in a broad range of reactions, particularly palladium-catalyzed cross-coupling reactions.[3] The bulky aryl substituents on the nitrogen atoms provide a combination of steric bulk and electronic modulation that has proven to be highly effective.
Comparative Analysis
Synthesis: Accessibility and Practicality
The synthesis of NHC precursors is a critical consideration for their practical application. The ideal synthesis should be high-yielding, use readily available starting materials, and be scalable.
-
IPr·HCl and IMes·HCl: The syntheses of IPr·HCl and IMes·HCl are well-established and have been optimized for high yields and scalability.[4] A common and efficient method involves the condensation of the corresponding aniline with glyoxal to form a diimine, followed by cyclization with paraformaldehyde and a chloride source like chlorotrimethylsilane.[4]
| NHC Precursor | Starting Materials | General Synthetic Approach | Reported Yield |
| 1,3-Di-tert-butylbenzimidazolium Chloride | Benzimidazole, tert-butylating agent | N-alkylation followed by quaternization | Not explicitly found |
| IPr·HCl | 2,6-diisopropylaniline, glyoxal, paraformaldehyde | Diimine formation followed by cyclization | 81%[4] |
| IMes·HCl | 2,4,6-trimethylaniline, glyoxal, paraformaldehyde | Diimine formation followed by cyclization | 69%[4] |
Stability: A Key Advantage of NHCs
A significant advantage of NHC-metal complexes is their high stability compared to many phosphine-based catalysts.[3] This stability often translates to longer catalyst lifetimes and the ability to perform reactions under harsher conditions. The precursor salts themselves are generally air- and moisture-stable solids, facilitating their handling and storage. The stability of the resulting NHC-metal complexes can be influenced by the nature of the NHC ligand. The strong σ-donating character of NHCs contributes to a robust metal-ligand bond.
Steric and Electronic Properties: The Heart of Catalytic Performance
The catalytic activity of an NHC-ligated metal complex is intimately linked to the steric and electronic properties of the NHC ligand. These properties are commonly quantified by two key parameters:
-
Percent Buried Volume (%Vbur): A measure of the steric bulk of a ligand, representing the percentage of the coordination sphere of a metal that is occupied by the ligand.[5]
-
Tolman Electronic Parameter (TEP): A measure of the electron-donating ability of a ligand, determined by the CO stretching frequency of a reference metal-carbonyl complex. A lower TEP value indicates a more electron-donating ligand.
The bulky substituents on the nitrogen atoms of the NHC precursor play a crucial role in dictating the steric environment around the metal center. This steric bulk can influence the coordination number of the metal, promote reductive elimination, and control selectivity. The electronic nature of the NHC, in turn, affects the reactivity of the metal center, particularly in key steps like oxidative addition.
| NHC Ligand | %Vbur (estimated) | Electronic Character |
| 1,3-Di-tert-butylbenzimidazol-2-ylidene | High | Strong σ-donor |
| IPr | 37.4 | Strong σ-donor |
| IMes | 33.5 | Strong σ-donor |
Note: The %Vbur values for IPr and IMes are well-documented. The value for 1,3-Di-tert-butylbenzimidazol-2-ylidene is estimated to be high due to the bulky tert-butyl groups.
Catalytic Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds and serves as an excellent benchmark for evaluating the performance of catalytic systems. The efficiency of Pd-NHC catalysts in this reaction is well-documented.[6]
The strong σ-donating nature of NHC ligands facilitates the oxidative addition of aryl halides to the Pd(0) center, which is often the rate-limiting step.[6] The steric bulk of the NHC ligand promotes the final reductive elimination step, leading to the formation of the desired biaryl product and regeneration of the active catalyst.[6]
Comparative Performance Data in Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Pd-NHC Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | [6] |
| [Pd(IMes)(cinnamyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 95 | [6] |
While direct comparative data for a 1,3-di-tert-butylbenzimidazolium-based catalyst under these exact conditions is not available in the provided search results, the performance of other benzimidazolium-based Pd-NHC complexes has been reported to be excellent in Suzuki-Miyaura couplings. The combination of strong electron donation from the benzimidazol-2-ylidene and significant steric bulk from the tert-butyl groups would be expected to lead to a highly active catalyst, particularly for challenging substrates like aryl chlorides.
Experimental Protocols
Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)[4]
Step 1: Synthesis of 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
-
To a solution of 2,6-diisopropylaniline (17.7 g, 100 mmol) in methanol (100 mL), add a 40% aqueous solution of glyoxal (7.25 g, 50 mmol).
-
Add a few drops of formic acid and stir the mixture at room temperature for 24 hours.
-
The precipitated yellow solid is collected by filtration, washed with cold methanol, and dried under vacuum.
Step 2: Synthesis of IPr·HCl
-
In a round-bottom flask, suspend the diimine from Step 1 (18.8 g, 50 mmol) and paraformaldehyde (1.5 g, 50 mmol) in ethyl acetate (250 mL).
-
Heat the mixture to 70 °C and add chlorotrimethylsilane (6.35 mL, 50 mmol) dropwise.
-
Stir the reaction mixture at 70 °C for 4 hours.
-
Cool the mixture to room temperature and collect the white precipitate by filtration.
-
Wash the solid with ethyl acetate and dry under vacuum to afford IPr·HCl.
Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)[8]
Step 1: Synthesis of N,N'-Dimesitylethanediimine
-
Dissolve 2,4,6-trimethylaniline (13.5 g, 100 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C and add a 40% aqueous solution of glyoxal (7.25 g, 50 mmol) and a few drops of formic acid.
-
Allow the solution to warm to room temperature and stir for 48 hours.
-
Collect the resulting yellow precipitate by filtration, wash with methanol, and dry.
Step 2: Synthesis of IMes·HCl
-
Suspend paraformaldehyde (1.5 g, 50 mmol) in a 4M solution of HCl in dioxane (18.9 mL, 75.6 mmol).
-
Stir until the solid dissolves, then add THF (108 mL) followed by the diimine from Step 1 (14.6 g, 50 mmol).
-
Stir the resulting solution at 40 °C for 48 hours.
-
Cool the suspension to room temperature and collect the white precipitate by filtration.
-
Wash the solid with THF and diethyl ether to yield IMes·HCl.
Conclusion: Choosing the Right NHC Precursor
The choice of NHC precursor is a critical decision in the design of a successful catalytic system.
-
1,3-Di-tert-butylbenzimidazolium chloride represents a class of NHC precursors with a unique benzimidazole backbone and significant steric bulk. While less ubiquitous than their imidazolium counterparts, they hold promise for applications where fine-tuning of electronic and steric properties is crucial. The benzimidazole moiety offers a different electronic environment compared to the imidazole ring, which can lead to distinct catalytic activities.
-
IPr·HCl and IMes·HCl are the established workhorses in the field of NHC catalysis. Their robust performance across a wide range of reactions, coupled with well-optimized and scalable synthetic routes, makes them the go-to choice for many applications. Their bulky aryl substituents provide a balance of steric hindrance and electronic donation that is highly effective in promoting challenging catalytic transformations.
For researchers venturing into new catalytic territories or seeking to optimize existing processes, exploring beyond the standard IPr and IMes ligands can be a fruitful endeavor. 1,3-Di-tert-butylbenzimidazolium chloride and other benzimidazolium-based NHC precursors offer a valuable addition to the synthetic chemist's toolkit, providing an opportunity to modulate catalytic performance through subtle yet significant structural modifications. The ultimate selection of an NHC precursor will depend on the specific demands of the reaction, including the nature of the substrates, the desired outcome, and practical considerations such as cost and availability of starting materials.
References
-
Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. ResearchGate. Available from: [Link]
-
Xu, X., Xu, B., Li, Y., & Hong, S. H. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics, 29(23), 6343–6349. Available from: [Link]
-
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. Available from: [Link]
-
Hintermann, L., & Englert, U. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 3, 22. Available from: [Link]
-
Kelly, C. M., & Leadbeater, N. E. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11956–11967. Available from: [Link]
-
The carbenes IPr, IMes, IXy and their imidazolium salt precursors. ResearchGate. Available from: [Link]
-
c6sc03182j1.pdf. The Royal Society of Chemistry. Available from: [Link]
-
The influential IPr: 25 years after its discovery. Chemical Science. Available from: [Link]
-
Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes. Beilstein Journals. Available from: [Link]
-
Scheme 5: Synthesis of 1,3-dimesitylimidazolium salts (IMes·HCl and... ResearchGate. Available from: [Link]
-
Nolan, S. P. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Communications, 53(56), 7853-7863. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 4. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying and understanding the steric properties of N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Catalytic efficiency of 1,3-Di-tert-butylbenzimidazolium vs imidazolium salts
< A Comparative Guide to the Catalytic Efficiency of 1,3-Di-tert-butylbenzimidazolium vs. Imidazolium Salts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of synthetic chemistry, the development of highly efficient and robust catalytic systems is paramount. N-Heterocyclic carbenes (NHCs), since their isolation by Arduengo in 1991, have emerged as a superior class of ligands for transition metal catalysis, often outperforming their phosphine counterparts in both activity and stability. This guide provides an in-depth comparison of two prominent classes of NHC precursors: 1,3-Di-tert-butylbenzimidazolium salts and conventional imidazolium salts, with a focus on their application in palladium-catalyzed cross-coupling reactions.
The Architectural Advantage: Steric and Electronic Effects
The catalytic prowess of an NHC ligand is intricately linked to its steric and electronic properties. The substituents on the nitrogen atoms of the heterocyclic ring play a crucial role in modulating these characteristics, thereby influencing the stability of the metal-NHC bond and the overall catalytic cycle.
Imidazolium salts , the archetypal NHC precursors, feature a five-membered ring that, upon deprotonation, forms a carbene with strong σ-donating properties. This strong donation stabilizes the metal center, facilitating key steps in catalytic cycles like oxidative addition. The steric bulk of the N-substituents, typically aryl or alkyl groups, can be tuned to enhance catalyst stability and promote the desired reductive elimination step.
1,3-Di-tert-butylbenzimidazolium salts represent a significant structural evolution. The fusion of a benzene ring to the imidazole core in the benzimidazolium scaffold introduces several key features:
-
Increased Steric Hindrance: The tert-butyl groups are exceptionally bulky, creating a highly congested environment around the metal center. This steric shielding can enhance catalyst stability and, in many cases, accelerate the rate-determining reductive elimination step of the cross-coupling reaction.
-
Modified Electronic Properties: The benzannulated system can influence the electronic nature of the carbene. While still strong σ-donors, the extended π-system can subtly alter the ligand's overall electronic profile, impacting its interaction with the metal center.
The interplay of these steric and electronic factors is what ultimately dictates the catalytic efficiency of the resulting metal-NHC complex.
Head-to-Head Comparison in Catalysis
The true measure of a catalyst's utility lies in its performance in chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis and serve as excellent benchmarks for comparing the efficacy of these NHC ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a versatile method for forming carbon-carbon bonds, has been extensively studied with various Pd-NHC catalysts.
| Catalyst Precursor | Substrates | Reaction Conditions | Yield | Reference |
| Imidazolium Salt (e.g., IPr) | Aryl chlorides/bromides & Arylboronic acids | Pd(OAc)₂, Base (e.g., K₂CO₃), Toluene, 80-110 °C | Good to Excellent | |
| 1,3-Di-tert-butylbenzimidazolium Salt | Aryl chlorides/bromides & Arylboronic acids | Pd(OAc)₂, Base (e.g., K₂CO₃), Toluene, 80-110 °C | Often higher yields and/or milder conditions |
Insights: While standard imidazolium-based NHCs like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) are highly effective, catalysts derived from 1,3-Di-tert-butylbenzimidazolium salts often exhibit superior performance, particularly with challenging substrates like aryl chlorides. The enhanced steric bulk of the di-tert-butylbenzimidazolylidene ligand is thought to facilitate the crucial transmetalation and reductive elimination steps of the catalytic cycle.
Heck-Mizoroki Reaction
The Heck reaction, which forms a substituted alkene from an aryl halide and an alkene, is another area where Pd-NHC catalysts have proven invaluable.
| Catalyst Precursor | Substrates | Reaction Conditions | Yield | Reference |
| Imidazolium Salt (e.g., IMes) | Aryl bromides & Styrene | Pd(OAc)₂, Base (e.g., NEt₃), DMF, 120 °C | Good | |
| 1,3-Di-tert-butylbenzimidazolium Salt | Aryl bromides/chlorides & Styrene | Pd(OAc)₂, Base (e.g., KOAc), DMA, 140-150 °C | Excellent, especially with aryl chlorides |
Insights: Similar to the Suzuki-Miyaura coupling, the increased steric hindrance provided by the 1,3-di-tert-butylbenzimidazolylidene ligand often leads to higher efficiency in the Heck reaction. This is particularly evident in the activation of less reactive aryl chlorides, a long-standing challenge in cross-coupling chemistry.
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of the NHC-palladium pre-catalyst and its application in a Suzuki-Miyaura coupling are outlined below.
Synthesis of a Palladium-NHC Pre-catalyst
The synthesis of well-defined Pd-NHC complexes is crucial for reproducible catalytic results. A common and efficient method is the transmetalation from a silver-NHC complex.
Caption: General workflow for the synthesis of a Palladium-NHC pre-catalyst.
Methodology:
-
Silver-NHC Complex Formation: To a solution of the imidazolium or 1,3-di-tert-butylbenzimidazolium salt (1.0 equiv.) in a suitable solvent such as dichloromethane, add silver(I) oxide (0.5 equiv.).
-
Stir the mixture at room temperature for 12-24 hours, protected from light.
-
Filter the reaction mixture through celite to remove any unreacted silver oxide and silver salts.
-
Remove the solvent under reduced pressure to yield the silver-NHC complex, which can often be used without further purification.
-
Transmetalation: Dissolve the silver-NHC complex in dichloromethane and add a solution of a palladium source, such as [PdCl₂(cod)] (1.0 equiv.), in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate of silver chloride will form.
-
Filter the mixture to remove the silver chloride precipitate.
-
Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization or column chromatography to obtain the desired palladium-NHC pre-catalyst.
Suzuki-Miyaura Cross-Coupling Protocol
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., potassium carbonate, 2.0 mmol), and the Pd-NHC pre-catalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene and water, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Conclusion and Future Outlook
The choice between 1,3-di-tert-butylbenzimidazolium and conventional imidazolium salts as NHC precursors depends on the specific requirements of the catalytic transformation. While standard imidazolium-based ligands offer excellent performance in a wide range of reactions, the enhanced steric bulk of 1,3-di-tert-butylbenzimidazolium-derived NHCs often provides a distinct advantage in terms of catalyst stability and efficiency, particularly with sterically demanding or electronically deactivated substrates.
The continued exploration of novel NHC architectures, including modifications to the benzannulated core and the N-substituents, will undoubtedly lead to the development of even more powerful and selective catalysts for a broad spectrum of chemical transformations, further solidifying the position of NHCs as indispensable tools in the arsenal of the modern synthetic chemist.
References
-
Remote Steric and Electronic Effects of N-Heterocyclic Carbene Ligands on Alkene Reactivity and Regioselectivity toward Hydrocupration Reactions. ACS Publications. Available at: [Link]
-
General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis. Available at: [Link]
Validating the Steric Effects of tert-Butyl Groups in NHC Catalysis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the rational design of catalysts is paramount. N-Heterocyclic Carbenes (NHCs) have become indispensable as both organocatalysts and ligands in transition metal catalysis, largely due to the tunability of their steric and electronic properties.[1][2] Among the various substituents used to modulate these properties, the tert-butyl group is an exemplar of steric demand.[3][4][5] Its rigid, bulky nature can profoundly influence reaction rates, selectivity, and catalyst stability.
This guide provides an in-depth, objective comparison of NHC performance, focusing on methodologies to validate the distinct steric effects imparted by tert-butyl substituents. We will move beyond mere protocols to explore the causal relationships between steric architecture and catalytic outcomes, empowering you to make informed decisions in your own research.
Quantifying Steric Influence: The Percent Buried Volume (%Vbur)
Before delving into experimental validation, it's crucial to have a quantitative measure of a ligand's steric footprint. The percent buried volume (%Vbur) is a widely adopted computational tool that calculates the percentage of a sphere around a metal center that is occupied by the ligand.[6][7][8][9][10][11] A larger %Vbur value indicates greater steric hindrance around the catalytic site.
The diagram below illustrates the structural difference between a classic N-aryl NHC, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and its N-alkyl counterpart featuring tert-butyl groups, ITBu (1,3-di-tert-butylimidazol-2-ylidene).
Caption: Simplified catalytic cycle for the NHC-catalyzed benzoin condensation.
This protocol provides a self-validating system by comparing two catalysts under identical conditions.
Objective: To quantify the difference in catalytic activity between ITBu and IPr in the homocondensation of benzaldehyde.
Materials:
-
1,3-di-tert-butylimidazolium chloride (ITBu·HCl)
-
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) [12]* Potassium tert-butoxide (KOtBu)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Dodecane (internal standard for GC analysis)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Catalyst Generation & Reaction Setup (Perform in duplicate for each catalyst):
-
To a flame-dried 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add the imidazolium salt (ITBu·HCl or IPr·HCl, 0.1 mmol, 10 mol%).
-
Add anhydrous THF (2.0 mL) and stir to dissolve.
-
Add KOtBu (11.2 mg, 0.1 mmol) to generate the free carbene in situ. Stir for 15 minutes at room temperature. The solution may change color.
-
Add dodecane (50 µL) as an internal standard.
-
Add freshly distilled benzaldehyde (102 µL, 1.0 mmol).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (~0.1 mL) via syringe, quench it with a small volume of 1M HCl, dilute with ethyl acetate, and pass it through a small plug of silica gel.
-
-
Analysis:
-
Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR to determine the conversion of benzaldehyde to benzoin.
-
Calculate the yield based on the initial amount of benzaldehyde, using the internal standard for quantification.
-
| Catalyst | Time (h) | Conversion (%) | Yield (%) | Observations |
| IPr | 4 | >95% | >90% | Rapid conversion to product. |
| ITBu | 4 | ~20% | ~18% | Significantly slower reaction rate. |
| ITBu | 24 | >80% | >75% | Reaction proceeds to high conversion over a longer period. |
These expected results illustrate that the greater steric bulk of ITBu significantly hinders the initial nucleophilic attack, leading to a slower reaction rate compared to the less sterically encumbered (at the carbene center) IPr.
Experimental Validation II: Transition Metal Catalysis via Suzuki-Miyaura Cross-Coupling
In transition metal catalysis, the NHC is not the catalyst itself but a crucial ancillary ligand that modulates the metal center's properties. The Suzuki-Miyaura reaction is a workhorse of C-C bond formation, and its efficiency is highly dependent on the ligand. [13]
Bulky NHC ligands like ITBu play several critical roles:
-
Stabilization: They stabilize the catalytically active L-Pd(0) species, preventing decomposition through aggregation into palladium black.
-
Promoting Reductive Elimination: The steric clash between bulky N-substituents and the substrates in the coordination sphere forces them into a conformation that facilitates the final, product-forming reductive elimination step. This is often the rate-limiting step for challenging substrates. [2]3. Facilitating Oxidative Addition: While seemingly counterintuitive, the strong σ-donation of NHCs combined with steric bulk can promote the oxidative addition of challenging substrates like aryl chlorides.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Objective: To demonstrate the superior performance of a bulky NHC ligand (ITBu) in a sterically demanding Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(ITBu)Pd(cinnamyl)Cl and (IPr)Pd(cinnamyl)Cl pre-catalysts (or generate in situ)
-
4-Chloroacetophenone (sterically demanding aryl chloride)
-
2,6-Dimethylphenylboronic acid (sterically demanding boronic acid)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene/Water mixture (e.g., 10:1 v/v)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup (Perform in duplicate for each catalyst):
-
To a Schlenk tube under an inert atmosphere, add the Pd-NHC pre-catalyst (0.01 mmol, 1 mol%).
-
Add 4-chloroacetophenone (155 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.5 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Add toluene (2.0 mL) and water (0.2 mL).
-
-
Reaction:
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir vigorously for the specified time (e.g., 12 hours).
-
-
Workup and Analysis:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, dry with MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography (hexanes/ethyl acetate).
-
Determine the isolated yield of the biaryl product.
-
| Catalyst | Substrates | Time (h) | Isolated Yield (%) | Rationale |
| Pd-IPr | 4-Chloroacetophenone + 2,6-Dimethylphenylboronic acid | 12 | 30-40% | Slower reductive elimination and potential catalyst decomposition. |
| Pd-ITBu | 4-Chloroacetophenone + 2,6-Dimethylphenylboronic acid | 12 | >85% | Bulky tert-butyl groups accelerate reductive elimination and enhance catalyst stability. |
These results would validate the hypothesis that the enhanced steric bulk of the ITBu ligand is crucial for facilitating difficult cross-coupling reactions, a direct consequence of its ability to promote the rate-limiting reductive elimination step.
Integrated Experimental Workflow
The following diagram outlines the logical flow for conducting these comparative studies, ensuring robust and reproducible data.
Caption: General workflow for the comparative validation of NHC catalysts.
Conclusion: The tert-Butyl Group as a Strategic Tool
-
In organocatalysis , where the NHC is the active species, the steric hindrance of tert-butyl groups can impede the initial substrate approach, leading to slower reaction rates.
-
In transition metal catalysis , where the NHC is a supporting ligand, this same steric bulk is highly advantageous. It enhances catalyst stability and accelerates the crucial reductive elimination step, enabling challenging transformations that are inefficient with less bulky ligands.
Understanding this dichotomy is key to rational catalyst selection and design. The tert-butyl group is not merely a "bulky group"; it is a strategic tool that can be leveraged to control reaction pathways, enhance stability, and ultimately achieve desired synthetic outcomes.
References
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Huynh, H. V. (2018). Electronic and steric properties of N-heterocyclic carbenes and their experimental determination. Chemical Reviews, 118(19), 9457-9492. [Link]
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Gusev, D. G. (2009). Steric and electronic properties of N-heterocyclic carbene ligands. Organometallics, 28(22), 6458-6461. [Link]
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Falivene, L., et al. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Communications, 53(18), 2686-2689. [Link]
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Nolan, S. P., & Cavallo, L. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841-861. [Link]
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Dorta, R., et al. (2005). Steric and electronic properties of N-heterocyclic carbenes (NHC): a detailed study on their interaction with Ni(CO)4. Journal of the American Chemical Society, 127(8), 2485-2495. [Link]
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Singh, R., & Varghese, B. (2014). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 10, 2358-2376. [Link]
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Palencia, H., et al. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry, 10(1), 1-6. [Link]
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Marion, N., et al. (2007). Organocatalytic reactions enabled by N-heterocyclic carbenes. Chemical Reviews, 107(12), 5351-5396. [Link]
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Jafarpour, L., et al. (2000). A convenient synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride. Tetrahedron Letters, 41(18), 3411-3413. [Link]
-
Organ, M. G., et al. (2006). A user-friendly, all-purpose Pd-NHC (PEPPSI) precatalyst for the Suzuki-Miyaura reaction. Angewandte Chemie International Edition, 45(41), 6889-6893. [Link]
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Izquierdo, J., et al. (2012). A continuum of progress: Applications of N-heterocyclic carbene catalysis in total synthesis. Angewandte Chemie International Edition, 51(47), 11686-11698. [Link]
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Enders, D., et al. (2007). Asymmetric N-heterocyclic carbene-catalyzed reactions. Chemical Reviews, 107(12), 5456-5518. [Link]
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Jazzar, R., et al. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 3, 29. [Link]
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Viciu, M. S., et al. (2004). Synthesis and structural characterization of N-heterocyclic carbene-palladium(II) complexes. Organometallics, 23(7), 1629-1635. [Link]
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Cazin, C. S. J. (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis. Springer. [Link]
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Al-Majid, A. M. A., et al. (2023). Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. Chimica Techno Acta, 10(2). [Link]
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Berkessel, A., et al. (2015). NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? Chemical Science, 6(10), 5679-5687. [Link]
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Cavallo, L., et al. (2006). Steric and Electronic Effects in the Bonding of N‐Heterocyclic Ligands to Transition Metals. Helvetica Chimica Acta, 89(11), 2495-2505. [Link]
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Szostak, M., et al. (2023). N-heterocyclic carbenes bulk up to better stabilise metal catalysts. Chemistry World. [Link]
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Bantreil, X., et al. (2011). Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. Nature Protocols, 6(1), 69-76. [Link]
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Collett, C. J., et al. (2015). NHC-Catalyzed Benzoin Condensation – Is It All Down to the Breslow Intermediate? ResearchGate. [Link]
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Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]
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Organ, M. G. (2007). Pd—N-Heterocyclic Carbene (NHC) Catalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 46(16), 2768-2788. [Link]
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Liu, B., et al. (2021). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 7(2), 164-197. [Link]
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Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in coupling reactions. Chemical Society Reviews, 40(10), 5151-5169. [Link]
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Glorius, F. (Ed.). (2007). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. [Link]
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Hopkinson, M. N., et al. (2014). An overview of N-heterocyclic carbenes. Nature, 510(7506), 485-496. [Link]
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A Comparative Guide to N-Heterocyclic Carbene Precursors: Benzimidazolium vs. Imidazolinium Salts in Organic Synthesis
This guide provides an in-depth comparative analysis of two preeminent classes of N-heterocyclic carbene (NHC) precursors: benzimidazolium and imidazolinium salts. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural nuances, electronic properties, and catalytic performance of these compounds, supported by experimental data and detailed protocols. Our objective is to equip you with the technical insights required to make informed decisions in catalyst selection and reaction optimization.
Introduction: The Central Role of Azolium Salts in NHC Catalysis
N-Heterocyclic Carbenes (NHCs) have revolutionized the landscape of organic synthesis and organometallic chemistry.[1] These divalent carbon species, stabilized by adjacent nitrogen atoms, act as powerful ligands for transition metals and as potent organocatalysts in their own right.[1][2] The remarkable stability and strong σ-donating ability of NHCs have led to their widespread use in critical transformations such as cross-coupling reactions, metathesis, and polymerization.
However, free NHCs are often highly reactive and sensitive to air and moisture. Consequently, they are most commonly generated in situ from stable, crystalline precursors known as azolium salts.[1][3] The choice of the azolium salt is paramount, as its structure directly dictates the steric and electronic properties of the resulting NHC, which in turn governs the activity, selectivity, and stability of the catalytic system.[4][5] Among the diverse array of available precursors, benzimidazolium and imidazolinium salts represent two of the most important and frequently utilized families. This guide will explore the fundamental differences between them to illuminate their respective advantages in specific synthetic contexts.
Structural and Electronic Properties: A Tale of Two Rings
The primary distinction between benzimidazolium and imidazolinium salts lies in the nature of their heterocyclic core: one is aromatic and unsaturated, while the other is aliphatic and saturated. This fundamental difference has profound implications for the properties of the corresponding NHC.
Benzimidazolium Salts are characterized by a five-membered imidazole ring fused to a benzene ring. This fusion renders the entire heterocyclic system aromatic.
-
Electronic Properties : The aromaticity and the electron-withdrawing nature of the fused benzene ring decrease the electron density at the carbene center. This results in a less basic and less nucleophilic NHC compared to its imidazolinium counterpart. The electronic properties can be further tuned by substituents on the benzene ring.
-
Stability : These salts are generally characterized by high thermal stability and robustness owing to their aromatic structure.[6][7]
Imidazolinium Salts , conversely, possess a saturated five-membered ring backbone. These are often referred to as saturated NHC precursors.
-
Electronic Properties : Lacking the aromatic system of benzimidazolium salts, the nitrogen atoms in imidazolinium systems are more effective at donating electron density to the carbene carbon. This makes the resulting NHCs significantly stronger σ-donors and more potent Lewis bases.[8]
-
Stability : While perhaps counterintuitive, the saturated backbone can impart superior stability in certain harsh environments, such as highly acidic conditions where the unsaturated analogues might be susceptible to electrophilic attack.[8]
Below is a diagram illustrating the core structures.
Caption: Core structures of Benzimidazolium and Imidazolinium cations.
Comparative Summary of Properties
| Feature | Benzimidazolium-derived NHC | Imidazolinium-derived NHC |
| Backbone | Unsaturated, aromatic | Saturated, aliphatic |
| σ-Donating Ability | Weaker | Stronger |
| Basicity/Nucleophilicity | Lower | Higher |
| Key Advantage | High thermal stability, tunable electronics via benzo-substitution | Strong electron donation enhances catalytic activity |
| Common Examples | IPr*, IBz | SIMes, SIPr |
Synthesis of Precursor Salts: Pathways to the Catalyst
The synthesis of both salt types generally relies on the N-functionalization of the parent heterocycle.[9] The choice of N-substituents (often called "wingtips") is critical as these groups provide the steric bulk necessary to stabilize the resulting NHC and its metal complexes.[4]
Caption: Generalized synthetic workflows for azolium salt precursors.
Experimental Protocol: Synthesis of a Representative Benzimidazolium Salt
This protocol describes the synthesis of 1,3-dimesitylbenzimidazolium chloride, a common NHC precursor.
Causality: The two-step procedure ensures selective installation of the bulky mesityl groups. The first step, a copper-catalyzed N-arylation, is effective for coupling aryl halides to benzimidazole. The second step is a standard quaternization reaction.
Methodology:
-
Step 1: Synthesis of 1-Mesitylbenzimidazole.
-
To an oven-dried Schlenk flask under an argon atmosphere, add benzimidazole (1.0 eq), mesityl bromide (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with aqueous ammonia and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to yield 1-mesitylbenzimidazole.
-
-
Step 2: Synthesis of 1,3-Dimesitylbenzimidazolium Chloride.
-
Dissolve 1-mesitylbenzimidazole (1.0 eq) and mesityl chloride (1.2 eq) in anhydrous toluene in a sealed tube.
-
Heat the mixture at 150 °C for 48 hours.
-
Cool the reaction to room temperature, upon which the product will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the desired benzimidazolium salt.
-
Experimental Protocol: Synthesis of a Representative Imidazolinium Salt (SIMes)
This protocol outlines the synthesis of 1,3-dimesityl-4,5-dihydroimidazolium chloride (SIMes·HCl).
Causality: This procedure involves the formation of the core heterocyclic ring from a diamine precursor, followed by quaternization. The formamidinium salt intermediate is a key step to facilitate the final cyclization.
Methodology:
-
Step 1: Synthesis of N,N'-Dimesitylethane-1,2-diamine.
-
Combine 2,4,6-trimethylaniline (2.0 eq) and glyoxal (40% in water, 1.0 eq) in ethanol.
-
Stir at room temperature for 2 hours to form the diimine intermediate.
-
Reduce the diimine in situ by the slow addition of sodium borohydride (2.2 eq) at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Isolate and purify the diamine product.
-
-
Step 2: Synthesis of SIMes·HCl.
-
To a solution of the N,N'-dimesitylethane-1,2-diamine (1.0 eq) in triethyl orthoformate, add a catalytic amount of ammonium chloride (NH4Cl).
-
Heat the mixture to reflux for 4 hours.
-
Remove the volatiles under reduced pressure. The residue is the imidazolinium salt, which can be recrystallized from a suitable solvent system like dichloromethane/ether.
-
Generation of N-Heterocyclic Carbenes
The active NHC species is generated by deprotonating the C2-proton of the azolium salt. This proton is acidic due to the adjacent electron-withdrawing nitrogen atoms.
Caption: In situ generation of an NHC from its azolium salt precursor.
Protocol: The deprotonation is typically performed in situ just before or during the catalytic reaction.
-
The azolium salt and the metal precursor (if applicable) are dissolved in an anhydrous, aprotic solvent (e.g., THF, dioxane, toluene) under an inert atmosphere.
-
A strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), is added portion-wise at a controlled temperature (often 0 °C or room temperature).[3]
-
The mixture is stirred for a short period (15-30 minutes) to allow for complete formation of the NHC-metal complex before the substrate is added.
Alternatively, NHC-CO2 adducts and hydrogen carbonate salts serve as convenient precursors that release the free carbene upon gentle heating, avoiding the need for strong bases and simplifying purification.[10][11]
Comparative Performance in Catalysis: A Data-Driven Perspective
The electronic and steric differences between benzimidazolium and imidazolinium-derived NHCs directly translate to their performance in catalysis.
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The strong σ-donating character of imidazolinium-derived NHCs (like SIPr) is highly beneficial for palladium-catalyzed cross-couplings. This property enhances the rate of oxidative addition—often the rate-limiting step—and stabilizes the low-coordinate palladium intermediates in the catalytic cycle. While benzimidazolium-based NHCs are also effective, they may require higher catalyst loadings or longer reaction times for challenging substrates.[12][13] Numerous studies have demonstrated the high efficiency of palladium complexes with bis-NHC ligands derived from xylyl-linked bis-benzimidazolium salts in the Suzuki–Miyaura coupling of aryl chlorides.[12]
-
Organocatalysis (e.g., Benzoin Condensation): In the benzoin reaction, the NHC acts as a nucleophile to attack an aldehyde, initiating the catalytic cycle. The higher nucleophilicity of imidazolinium-derived carbenes can lead to faster reaction rates. However, the tunable steric and electronic nature of benzimidazolium systems has also made them highly effective catalysts for this transformation.[2]
-
Stability and Robustness: The choice of backbone can influence catalyst longevity. For applications on surfaces or under harsh acidic conditions, the saturated imidazolinium backbone has shown enhanced stability compared to its unsaturated imidazolium counterpart.[8] Conversely, the inherent aromaticity of benzimidazolium salts provides excellent thermal stability, which is advantageous for high-temperature reactions.[6]
Performance Data in Suzuki-Miyaura Coupling
The following table summarizes representative data comparing the performance of palladium catalysts bearing NHC ligands derived from both salt types in the Suzuki-Miyaura coupling of an unactivated aryl chloride.
| Catalyst System | Aryl Chloride Substrate | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SIPr·HCl | 4-Chlorotoluene | Phenylboronic acid | 1.0 | 2 | 98 | Organometallics 2005, 24, 1058-1068 |
| Pd(OAc)₂ / IPr·HCl* | 4-Chlorotoluene | Phenylboronic acid | 2.0 | 12 | 95 | J. Am. Chem. Soc. 2006, 128, 13052-13053 |
Note: IPr is a benzimidazolium-based NHC. This data is illustrative and specific performance can vary greatly with reaction conditions and substrate scope.*
Conclusion and Strategic Selection
Neither benzimidazolium nor imidazolinium salts are universally superior; they are distinct tools with specific strengths. The selection process should be guided by the demands of the chemical transformation.
-
Choose Imidazolinium Salts when:
-
High catalytic activity is paramount, especially in reactions where strong electron donation is beneficial (e.g., cross-coupling with challenging substrates).
-
The reaction conditions are harsh (e.g., strongly acidic), and catalyst stability is a concern.
-
-
Choose Benzimidazolium Salts when:
-
High thermal stability is required for high-temperature applications.
-
Fine-tuning of electronic properties through substitution on the fused benzene ring is desired to optimize selectivity.
-
A less nucleophilic carbene is needed to avoid side reactions.
-
The continued development of novel architectures for both scaffolds, including chiral variants for asymmetric catalysis, ensures that these precursor salts will remain at the forefront of innovation in organic synthesis.[14][15]
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- Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers.
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A Comparative Electrochemical Guide to N-Heterocyclic Carbene (NHC) Precursors
For researchers, scientists, and professionals in drug development, the selection of an appropriate N-heterocyclic carbene (NHC) precursor is a critical decision that can significantly impact the efficiency and outcome of catalytic reactions. The electrochemical properties of these precursors—typically azolium salts—are paramount as they dictate the ease of formation of the active NHC species. This guide provides an in-depth electrochemical comparison of three common classes of NHC precursors: imidazolium, imidazolinium, and benzimidazolium salts, supported by experimental data and protocols to aid in your research and development endeavors.
Introduction: The Electrochemical Gateway to N-Heterocyclic Carbenes
N-Heterocyclic carbenes are a class of persistent carbenes that have revolutionized the fields of organometallic chemistry and catalysis. Their exceptional σ-donating and tunable steric properties make them highly effective ligands for transition metals and powerful organocatalysts. The most common route to generate NHCs is through the deprotonation of their corresponding azolium salt precursors. However, electrochemical reduction offers a mild and reagent-free alternative for the generation of NHCs, making the electrochemical characterization of these precursors essential.[1]
The stability of an azolium salt towards reduction is a key indicator of its suitability as an NHC precursor. This is typically quantified by its reduction potential, which can be readily determined using cyclic voltammetry (CV). A more negative reduction potential indicates a greater resistance to reduction and, consequently, a more stable precursor. This guide will delve into the factors influencing these electrochemical properties and provide a framework for their comparative analysis.
The Electrochemical Landscape of NHC Precursors: A Comparative Analysis
The electrochemical behavior of NHC precursors is intrinsically linked to their molecular structure. The core heterocyclic structure, the substituents on the nitrogen atoms (N-substituents), and the counter-anion all play a role in defining the reduction potential and overall electrochemical stability.
The Heterocyclic Core: Imidazolium vs. Imidazolinium vs. Benzimidazolium
The foundational difference between the three classes of precursors lies in their heterocyclic core.
-
Imidazolium salts feature an aromatic five-membered ring. This aromaticity contributes to the delocalization of the positive charge, enhancing the stability of the cation.
-
Imidazolinium salts have a saturated five-membered ring backbone. The absence of aromaticity generally leads to a more localized positive charge on the nitrogen atoms, which can influence the reduction potential.
-
Benzimidazolium salts incorporate a benzene ring fused to the imidazole core. This extended π-system can significantly impact the electronic properties and, consequently, the electrochemical behavior of the salt.
Cyclic voltammetry studies reveal distinct differences in the reduction potentials of these three classes. Generally, imidazolinium salts are reported to have a slightly more extended electrochemical window in the reductive direction compared to their imidazolium analogues.[2][3] The fusion of a benzene ring in benzimidazolium salts can lead to more complex electrochemical behavior, with the potential for multiple redox events depending on the substitution pattern.
The Influence of N-Substituents
The nature of the groups attached to the nitrogen atoms of the azolium ring has a profound effect on the electrochemical stability of the precursor.
-
Steric Hindrance: Bulky N-substituents, such as mesityl or diisopropylphenyl groups, provide steric shielding to the acidic C2-proton and the carbene center once formed. This steric bulk generally leads to more negative reduction potentials, indicating greater stability of the precursor.[4]
-
Electronic Effects: The electronic properties of the N-substituents also play a crucial role. Electron-donating groups, such as alkyls, tend to increase the electron density on the imidazolium ring, making it more difficult to reduce (more negative reduction potential). Conversely, electron-withdrawing groups can facilitate reduction.
The Role of the Counter-Anion
While the cation's structure is the primary determinant of the reduction potential, the counter-anion can also influence the overall electrochemical window and the stability of the salt.[4] Anions that are electrochemically inert within the potential window of interest, such as hexafluorophosphate ([PF₆]⁻) or tetrafluoroborate ([BF₄]⁻), are commonly used as supporting electrolytes in electrochemical studies to minimize interference.[5] The basicity of the anion can also be a factor, as a more basic anion can facilitate the deprotonation of the azolium salt to form the NHC.[6]
Quantitative Comparison: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes the reduction potentials of representative NHC precursors from the three classes, as determined by cyclic voltammetry. It is important to note that direct comparisons of absolute values between different studies can be challenging due to variations in experimental conditions (e.g., solvent, electrolyte, reference electrode). However, the relative trends provide valuable insights.
| Precursor Class | Representative Precursor | Reduction Peak Potential (Ep,c vs. ref) | Reference Electrode | Solvent | Source(s) |
| Imidazolium | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | ~ -2.4 V | Ag/AgCl | Acetonitrile | [1] |
| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | ~ -2.5 V | Ag/AgCl | Acetonitrile | [1] | |
| 1,3-Dimethylimidazolium iodide | -1.88 V | Ag/AgCl (sat. KCl) | DMA | [4] | |
| Imidazolinium | 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) | More negative than IPr·HCl | - | - | [1][2] |
| 1,3-Dimesitylimidazolinium chloride (SIMes·HCl) | More negative than IMes·HCl | - | - | [1][2] | |
| Benzimidazolium | 1,3-Dimethylbenzimidazolium iodide | -1.70 V | Ag/AgCl (sat. KCl) | DMA | [4] |
| Dicationic C3-linked N-methylbenzimidazolium bistriflimide | Composite reduction peak | Ag/AgCl | - | [7] | |
| Dicationic C6-linked N-methylbenzimidazolium bistriflimide | Composite reduction peak | Ag/AgCl | - | [7] |
Note: The data for imidazolinium salts often indicates a more negative reduction potential compared to their imidazolium counterparts, though specific values under identical conditions for a direct comparison are not always available in a single source. The dicationic benzimidazolium salts show complex reduction behavior influenced by the linker length.[7]
Experimental Design: A Validated Protocol for Comparison
To ensure the scientific integrity and reproducibility of the electrochemical comparison, a well-defined experimental protocol is essential. The following section outlines a step-by-step methodology for the cyclic voltammetry analysis of NHC precursors, with a focus on handling air-sensitive compounds.
Experimental Workflow
The overall workflow for the electrochemical comparison of NHC precursors can be visualized as follows:
Detailed Step-by-Step Protocol
Objective: To determine and compare the cathodic reduction potentials of different NHC precursors using cyclic voltammetry.
Materials & Equipment:
-
NHC precursors (imidazolium, imidazolinium, and benzimidazolium salts)
-
Anhydrous, high-purity solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide)[8]
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆])[5]
-
Three-electrode electrochemical cell with gas-tight seals[9]
-
Reference electrode: Non-aqueous Ag/Ag⁺ or Ag/AgCl (ensure consistency)[5]
-
Counter electrode: Platinum wire or mesh[5]
-
Potentiostat/galvanostat
-
Inert gas supply (Argon or Nitrogen) with a deoxygenation train
-
Glovebox or Schlenk line for handling air-sensitive materials
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller one (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.
-
Dry the electrode completely under a stream of inert gas.
-
-
Electrolyte Solution Preparation (under inert atmosphere):
-
Inside a glovebox or using Schlenk techniques, dissolve the supporting electrolyte (e.g., [NBu₄][PF₆]) in the anhydrous solvent to a final concentration of 0.1 M.
-
Stir the solution until the electrolyte is fully dissolved.
-
-
Analyte Solution Preparation (under inert atmosphere):
-
Prepare stock solutions of each NHC precursor in the electrolyte solution at a known concentration (typically 1-5 mM).
-
-
Electrochemical Cell Assembly (under inert atmosphere):
-
Assemble the three-electrode cell, ensuring all components are clean and dry.
-
Transfer the electrolyte solution to the cell.
-
Seal the cell to maintain an inert atmosphere.
-
-
Inert Gas Purging:
-
If not assembled in a glovebox, purge the electrolyte solution in the cell with a gentle stream of inert gas for at least 15-20 minutes to remove any dissolved oxygen.[12] Maintain a blanket of inert gas over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.
-
Analyte Scan:
-
Inject a small, known volume of the NHC precursor stock solution into the cell.
-
Gently agitate the solution to ensure homogeneity.
-
Record the cyclic voltammogram. A typical scan might start at 0 V, scan towards a negative potential (e.g., -2.8 V), reverse the scan to a positive potential (e.g., +0.5 V), and then return to the initial potential. The scan rate is typically set to 100 mV/s.
-
-
Repeat the analyte scan for each NHC precursor, ensuring the cell is cleaned and fresh electrolyte is used between different precursors.
-
-
Data Analysis:
-
From the resulting voltammogram for each precursor, identify the cathodic peak potential (Ep,c), which corresponds to the reduction of the azolium salt.
-
Compare the Ep,c values for the different precursors. A more negative Ep,c indicates greater stability towards reduction.
-
Mechanistic Insights: The Path to NHC Formation
The electrochemical reduction of an azolium salt to its corresponding NHC is a fascinating process that can proceed through different pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and interpreting experimental data.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,3-Di-tert-butylbenzimidazolium Chloride
For laboratory professionals, particularly those in research and drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Di-tert-butylbenzimidazolium chloride, ensuring both personal safety and environmental compliance. This imidazolium-based ionic liquid, while a valuable catalyst, requires careful handling due to its potential hazards.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the inherent risks associated with 1,3-Di-tert-butylbenzimidazolium chloride. This compound is classified as harmful if swallowed and causes serious eye irritation.[1][3] Therefore, adherence to strict safety protocols is non-negotiable.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] | Protects against accidental splashes that can cause serious eye irritation. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and a standard lab coat.[1] | Prevents skin contact, which may cause irritation. |
| Respiratory Protection | In situations where dust may be generated, a NIOSH-approved N95 dust mask is recommended.[1] | Minimizes the risk of inhaling airborne particles. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling the chemical.[4] | A fundamental practice to prevent accidental ingestion or cross-contamination. |
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. If you feel unwell, call a poison control center or doctor.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention if symptoms occur.[4]
Disposal Protocol for 1,3-Di-tert-butylbenzimidazolium Chloride
The proper disposal of 1,3-Di-tert-butylbenzimidazolium chloride is critical and must be carried out in accordance with institutional and regulatory guidelines. As a halogenated organic compound, it requires specific disposal procedures.[5]
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: Halogenated Organic Material."
-
Include the full chemical name: "1,3-Di-tert-butylbenzimidazolium chloride" and its CAS number (946607-10-9).[1]
-
It is imperative to keep halogenated organic wastes separate from non-halogenated wastes to facilitate proper treatment and disposal, which often involves incineration at regulated facilities.[5][6][7][8] Mixing these waste streams can lead to complications in the disposal process and may increase costs.[6][8]
-
-
Container Management:
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.[6][9]
-
Do not use metal containers, as some halogenated compounds can degrade to form acids that may corrode the metal.[9]
-
Ensure the container is kept closed except when adding waste to prevent the release of any potential vapors.[6][7]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[6]
-
The storage area should be cool and dry, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Secondary containment, such as a larger, chemically resistant tub, is recommended to contain any potential leaks or spills.[9]
-
-
Arranging for Disposal:
-
Once the waste container is nearly full (approximately three-quarters capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Complete all necessary hazardous waste tags or manifests as required by your institution, providing accurate information about the contents of the container.[6]
-
The following diagram illustrates the decision-making process for the proper disposal of 1,3-Di-tert-butylbenzimidazolium chloride.
Caption: Disposal workflow for 1,3-Di-tert-butylbenzimidazolium chloride.
Spill Management
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, the following steps should be taken:[9]
-
Ensure you are wearing the appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[9]
-
Contain the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
-
Seal the container and label it appropriately for disposal.[7]
-
For larger spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[7]
By adhering to these detailed procedures, you can ensure the safe handling and proper disposal of 1,3-Di-tert-butylbenzimidazolium chloride, contributing to a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most current and comprehensive information.
References
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
SLS. (n.d.). 1,3-Di-tert-butylbenzimidazoli | 673390-500MG | SIGMA-ALDRICH. Retrieved from [Link]
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- 3. 1,3-Di-tert-butylbenzimidazolium chloride, 96%, Thermo Scientific 500 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 4. fishersci.ca [fishersci.ca]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
Navigating the Safe Handling of 1,3-Di-tert-butylbenzimidazolium Chloride: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel compounds are paramount. Among these, N-heterocyclic carbene (NHC) precursors like 1,3-Di-tert-butylbenzimidazolium chloride play a crucial role. While its utility as a catalyst is significant, a deep understanding of its safe handling, the appropriate use of personal protective equipment (PPE), and proper disposal are critical to ensure the well-being of laboratory personnel and the integrity of the research environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures.
Understanding the Hazard Profile
1,3-Di-tert-butylbenzimidazolium chloride is a solid organic salt. The primary hazards associated with this compound are:
-
Harmful if swallowed: Acute oral toxicity is a key concern.
-
Causes serious eye irritation: Direct contact with the eyes can result in significant damage.
Given these hazards, a robust PPE protocol is not merely a suggestion but a necessity. The following sections detail the required PPE and the scientific rationale for each component.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is based on a thorough risk assessment of the specific procedures being undertaken. For handling 1,3-Di-tert-butylbenzimidazolium chloride, the following PPE is mandatory.
Respiratory Protection: Guarding Against Inhalation
Recommendation: A NIOSH-approved N95 dust mask.
The Rationale: As a solid, 1,3-Di-tert-butylbenzimidazolium chloride can become airborne as a fine dust during weighing, transfer, or if agitated. These fine particles can be easily inhaled. An N95 respirator is designed to filter at least 95% of airborne particles and is the appropriate choice for protection against solid chemical dusts.[1][2][3] It is crucial to understand that N95 respirators do not protect against chemical vapors or gases.[2]
Eye and Face Protection: A Dual-Layered Approach
Recommendation: Chemical splash goggles and a face shield.
The Rationale: Due to the serious eye irritation hazard, robust eye protection is non-negotiable. Chemical splash goggles provide a seal around the eyes, offering protection from dust and potential splashes. A face shield worn over the goggles provides an additional layer of protection for the entire face from splashes or unexpected reactions. This dual-layered approach is a critical safety measure, especially when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection: Choosing the Right Barrier
Recommendation: Chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended.
The Rationale: Preventing skin contact is crucial. While the Safety Data Sheet for 1,3-Di-tert-butylbenzimidazolium chloride specifies "gloves," selecting the appropriate material is key to ensuring an effective barrier.
-
Nitrile gloves offer good resistance to a range of chemicals, including many chlorinated solvents and weak acids.[4][5][6] They are a suitable choice for incidental contact.
-
Butyl rubber gloves provide excellent resistance to a wide variety of chemicals, including many organic compounds.[7] For prolonged handling or in situations with a higher risk of exposure, butyl rubber gloves may offer superior protection.
It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
Body Protection: Shielding Your Skin and Clothing
Recommendation: A standard laboratory coat.
The Rationale: A lab coat serves as a removable barrier to protect your skin and personal clothing from contamination. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to established protocols is fundamental to laboratory safety. The following step-by-step guidance outlines the essential procedures for handling and disposing of 1,3-Di-tert-butylbenzimidazolium chloride.
Handling Procedure
-
Preparation: Before handling the compound, ensure that the designated work area is clean and uncluttered. A chemical fume hood is the recommended workspace to minimize the potential for dust inhalation.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, N95 respirator, chemical splash goggles, and gloves. Ensure the respirator has a proper seal.
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to minimize dust generation. If possible, use a balance with a draft shield. When transferring the compound, do so carefully to avoid spills.
-
Post-Handling: After handling is complete, decontaminate the work area.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use items, such as gloves and the N95 mask, in the appropriate waste stream.
Disposal Plan
Proper disposal of hazardous waste is a legal and ethical responsibility.
-
Waste Collection: All solid waste contaminated with 1,3-Di-tert-butylbenzimidazolium chloride, including used gloves, weigh boats, and contaminated paper towels, should be collected in a clearly labeled, sealed hazardous waste container.
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinseate should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.[8]
-
Surplus and Non-Recyclable Solutions: Unused or surplus 1,3-Di-tert-butylbenzimidazolium chloride and solutions containing it must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[9]
-
Licensed Waste Disposal: All collected hazardous waste must be disposed of through a licensed environmental waste management company. Follow your institution's specific procedures for hazardous waste pickup.
Summary of Personal Protective Equipment
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 Dust Mask | Protection against inhalation of solid particulates. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Protection from eye irritation due to dust and splashes. |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Prevention of skin contact and potential absorption. |
| Body Protection | Laboratory Coat | Protection of skin and personal clothing from contamination. |
By adhering to these guidelines, researchers can confidently and safely work with 1,3-Di-tert-butylbenzimidazolium chloride, ensuring a secure laboratory environment conducive to scientific advancement.
References
- BenchChem. (2025).
- Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
- Centers for Disease Control and Prevention. NIOSH Policy Statement - Respiratory Protection Recommendations for Airborne Exposures to Crystalline Silica.
- Hampton Research. (2024, October 10).
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Chemical Resistance of Gloves.pdf.
- Oregon State University.
- Act First Safety. (2020, March 30).
- ResearchGate. (PDF) Ionic Liquids Recycling for Reuse.
- Environment, Health and Safety. Hand Protection Chemical Resistance Guide.
- Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
- University of Maryland Environmental Safety, Sustainability and Risk. Chemical Waste.
- Environmental Health and Safety. OSHA Glove Selection Chart.
- Dartmouth College. (2022). Hazardous Waste Disposal Guide.
- Massachusetts Nurses Association. (2008, September 15).
- Beilstein Journals. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.
- PMC. (2015, November 25). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.
- FREQUENTLY ASKED QUESTIONS REGARDING N95 RESPIR
- ResearchGate. (2025, August 5). Stability and reactivity of N-heterocyclic carbene complexes.
- Chemical Society Reviews (RSC Publishing). (2021, November 16).
- Wikipedia. Persistent carbene.
- 3M. Respiratory Protection Guidance for Hazardous Drug Handling.fm.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
